molecular formula CH2Cl2 B158193 Dichlorocarbene CAS No. 1605-72-7

Dichlorocarbene

Cat. No.: B158193
CAS No.: 1605-72-7
M. Wt: 84.93 g/mol
InChI Key: YMWUJEATGCHHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorocarbene is a reactive intermediate with the formula CCl2, commonly encountered in organic synthesis . Although it has not been isolated, this bent, diamagnetic molecule is a highly valuable reagent for its ability to rapidly insert into other bonds . It is most commonly generated from chloroform and a base, such as potassium tert-butoxide or aqueous sodium hydroxide, often facilitated by a phase-transfer catalyst . Its discovery and utility in synthesis were significantly advanced by the work of William von Eggers Doering in 1954 .The primary application of this compound is in the cyclopropanation of alkenes via a formal [1+2] cycloaddition, resulting in geminal dichlorocyclopropanes . These products serve as key precursors for further transformations; they can be reduced to cyclopropanes or hydrolyzed to form cyclopropanones . Furthermore, this compound is essential in the Reimer-Tiemann reaction, where it reacts with phenols to produce ortho-formylated products like salicylaldehyde . It also acts as an intermediate in the carbylamine reaction, converting primary amines into isocyanides . Alternative methods for its generation include the decomposition of precursors like ethyl trichloroacetate or phenyl(trichloromethyl)mercury, as well as the dechlorination of carbon tetrachloride with magnesium under ultrasonic irradiation, a method tolerant of esters and carbonyl groups . As a highly reactive species, this compound remains a fundamental tool for constructing complex molecular architectures in research.Attention: This product is intended for research use only (RUO) and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloromethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2/c2-1-3/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWUJEATGCHHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2
Record name DICHLOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3154
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DICHLOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name dichloromethane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dichloromethane
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020868, DTXSID60166893
Record name Dichloromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorocarbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dichloromethane appears as a colorless liquid with a sweet, penetrating, ether-like odor. Noncombustible by if exposed to high temperatures may emit toxic chloride fumes. Vapors are narcotic in high concentrations. Used as a solvent and paint remover., Liquid, Colorless liquid with a chloroform-like odor. [Note: A gas above 104 degrees F.] [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor., Colorless liquid with a chloroform-like odor. [Note: A gas above 104 °F.]
Record name DICHLOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3154
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methane, dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylene chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Dichloromethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DICHLOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYLENE CHLORIDE (DICHLOROMETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/572
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methylene chloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0414.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

103.6 °F at 760 mmHg (NTP, 1992), 39.75 °C at 760 mm Hg, 40 °C, 104 °F
Record name DICHLOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3154
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DICHLOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DICHLOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYLENE CHLORIDE (DICHLOROMETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/572
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methylene chloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0414.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 13,200 mg/L at 25 °C, In water, 13,000 mg/L at 25 °C, Miscible with alcohol, ether, dimethylformamide, Miscible with ethanol; soluble in carbon tetrachloride, 13 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.3 (moderate), 2%
Record name DICHLOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3154
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DICHLOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dichloromethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DICHLOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Methylene chloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0414.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.322 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3255 20 °C/4 °C, Relative density (water = 1): 1.3 (20 °C), 1.33
Record name DICHLOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3154
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DICHLOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DICHLOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYLENE CHLORIDE (DICHLOROMETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/572
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methylene chloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0414.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.93 (Air = 1.02), Relative vapor density (air = 1): 2.9, 2.93
Record name DICHLOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3154
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DICHLOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DICHLOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYLENE CHLORIDE (DICHLOROMETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/572
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

440 mmHg at 77 °F (NTP, 1992), 435.0 [mmHg], 435 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 47.4, 350 mmHg
Record name DICHLOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3154
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methylene chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DICHLOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DICHLOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYLENE CHLORIDE (DICHLOROMETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/572
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methylene chloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0414.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid [Note: A gas above 104 degrees F], Colorless, volatile liquid

CAS No.

75-09-2, 1605-72-7
Record name DICHLOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3154
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dichloromethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylene chloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DICHLOROMETHANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylene chloride
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/methylene-chloride-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Methane, dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dichloromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorocarbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dichloromethane; methylene chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLENE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588X2YUY0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DICHLOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dichloromethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DICHLOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYLENE CHLORIDE (DICHLOROMETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/572
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methane, dichloro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/PA7AD550.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-142.1 °F (NTP, 1992), -95 °C, -96.8 °C, -97 °C, -139 °F
Record name DICHLOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3154
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DICHLOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dichloromethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DICHLOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYLENE CHLORIDE (DICHLOROMETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/572
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methylene chloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0414.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

The Genesis of a Reactive Intermediate: An In-depth Technical Guide to the History of Dichlorocarbene Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorocarbene (:CCl2), a fleeting yet highly reactive intermediate, has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures, including those found in various pharmaceutical agents. Its discovery and the subsequent elucidation of its reactivity represent a fascinating chapter in the history of physical organic chemistry. This technical guide provides a comprehensive overview of the seminal work that led to the identification and understanding of this compound, from its initial theoretical proposal to its first successful application in synthesis. Detailed experimental protocols from the key publications are provided, along with a quantitative summary of early synthetic efforts.

The Early Hypothesis: Geuther's Insight (1862)

The conceptual seed for this compound was planted as early as 1862 by the German chemist Anton Geuther. While studying the decomposition of chloroform (B151607) (CHCl3) by alcoholic potassium hydroxide (B78521), Geuther astutely proposed that chloroform could be viewed as a complex of "carbon dichloride" and hydrogen chloride (CCl2·HCl). This insightful hypothesis, published in Annalen der Chemie und Pharmacie, represented the first intellectual leap towards the existence of a divalent carbon species, although it would take nearly a century for this idea to be experimentally substantiated.

The Mechanistic Investigation: Hine's Kinetic Studies (1950)

The modern era of this compound chemistry was initiated by the meticulous work of Jack Hine in 1950.[1] Hine investigated the kinetics of the basic hydrolysis of chloroform and other trihalomethanes. His findings provided the first strong evidence for the existence of this compound as a reactive intermediate.

Hine's Proposed Mechanism

Hine's kinetic data were inconsistent with the then-prevailing SN1 and SN2 mechanisms for substitution reactions at a saturated carbon atom. Instead, he proposed a two-step mechanism involving a rapid, reversible deprotonation of chloroform to form the trichloromethyl anion (-CCl3), followed by a slower, rate-determining elimination of a chloride ion to generate this compound (:CCl2).

Hine_Mechanism CHCl3 Chloroform (CHCl₃) CCl3_minus Trichloromethyl Anion (⁻CCl₃) CHCl3->CCl3_minus + OH⁻ (fast, reversible) OH_minus Hydroxide (OH⁻) H2O Water (H₂O) CCl3_minus->CHCl3 + H₂O CCl2 This compound (:CCl₂) CCl3_minus->CCl2 (slow, rate-determining) Cl_minus Chloride (Cl⁻) CCl2->CCl3_minus + Cl⁻

Experimental Protocol: Kinetic Measurements of Chloroform Hydrolysis

Hine's experiments involved measuring the rate of consumption of hydroxide ions in the presence of chloroform in an aqueous dioxane solution. The reaction progress was monitored by titrating aliquots of the reaction mixture with a standard acid at various time intervals.

Detailed Methodology:

  • Reaction Mixture Preparation: A solution of sodium hydroxide in a mixture of dioxane and water (typically 2:1 by volume) was prepared and thermostated to the desired temperature. A known quantity of chloroform was then added to initiate the reaction.

  • Sampling and Quenching: At recorded time intervals, aliquots of the reaction mixture were withdrawn and immediately quenched in a known excess of standard hydrochloric acid.

  • Titration: The excess hydrochloric acid in the quenched aliquots was back-titrated with a standard solution of barium hydroxide to a phenolphthalein (B1677637) endpoint.

  • Data Analysis: The concentration of hydroxide ions at each time point was calculated, and the data were used to determine the reaction order and rate constants.

Quantitative Data: Kinetics of Chloroform Hydrolysis

Hine's kinetic studies provided the first quantitative data supporting the formation of this compound. The reaction was found to be first order in both chloroform and hydroxide ion, consistent with his proposed mechanism.

Temperature (°C)Second-Order Rate Constant (k), L mol⁻¹ s⁻¹
25.01.5 x 10⁻⁵
35.05.0 x 10⁻⁵
45.01.5 x 10⁻⁴

Table 1: Rate constants for the basic hydrolysis of chloroform in 66.7% aqueous dioxane, as determined by Hine.

The Synthetic Breakthrough: Doering and Hoffmann's Trapping Experiment (1954)

While Hine's work provided compelling kinetic evidence for this compound, the definitive proof of its existence and its potential as a synthetic tool came from the landmark experiment conducted by William von Eggers Doering and A. Kentaro Hoffmann in 1954.[2][3] They successfully "trapped" the elusive intermediate by reacting it with an olefin, cyclohexene (B86901), to form a stable cyclopropane (B1198618) derivative.

The Doering-Hoffmann Reaction

Doering and Hoffmann generated this compound by reacting chloroform with potassium tert-butoxide, a strong, non-aqueous base, in the presence of cyclohexene. The this compound, once formed, readily added to the double bond of cyclohexene in a [1+2] cycloaddition reaction to yield 7,7-dichlorobicyclo[4.1.0]heptane (also known as 7,7-dichloronorcarane).

Doering_Hoffmann_Reaction cluster_generation This compound Generation cluster_trapping Trapping with Cyclohexene CHCl3 Chloroform (CHCl₃) CCl2 This compound (:CCl₂) CHCl3->CCl2 + t-BuOK tBuOK Potassium tert-butoxide (t-BuOK) Cyclohexene Cyclohexene CCl2->Cyclohexene [1+2] Cycloaddition Product 7,7-Dichlorobicyclo[4.1.0]heptane Cyclohexene->Product

Experimental Protocol: The First Synthesis of a Dichlorocyclopropane

The experimental procedure developed by Doering and Hoffmann was remarkably straightforward and efficient, paving the way for the widespread use of this compound in organic synthesis.

Detailed Methodology:

  • Reactant Preparation: A solution of freshly sublimed potassium tert-butoxide in dry tert-butyl alcohol was prepared.

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser was charged with the olefin (e.g., cyclohexene).

  • Reagent Addition: The solution of potassium tert-butoxide was added to the stirred olefin. Chloroform was then added dropwise to the reaction mixture, which was typically cooled in an ice bath to control the exothermic reaction.

  • Reaction and Work-up: After the addition of chloroform was complete, the reaction mixture was stirred for an additional period at room temperature. The mixture was then poured into water, and the organic layer was separated, washed, dried, and distilled to yield the dichlorocyclopropane product.

Quantitative Data: Yields of Dichlorocyclopropanes from Various Olefins

Doering and Hoffmann demonstrated the generality of their method by reacting this compound with a variety of olefins, obtaining good to excellent yields of the corresponding dichlorocyclopropanes.

OlefinDichlorocyclopropane ProductYield (%)
Cyclohexene7,7-Dichlorobicyclo[4.1.0]heptane75
2-Methyl-2-butene1,1-Dichloro-2,2,3-trimethylcyclopropane65
2,3-Dimethyl-2-butene1,1-Dichloro-2,2,3,3-tetramethylcyclopropane91
1-Hexene1,1-Dichloro-2-butylcyclopropane55
Styrene1,1-Dichloro-2-phenylcyclopropane60

Table 2: Yields of dichlorocyclopropanes from the reaction of this compound with various olefins, as reported by Doering and Hoffmann (1954).

Conclusion

The discovery of this compound, a journey that spanned nearly a century from Geuther's initial hypothesis to the synthetic validation by Doering and Hoffmann, stands as a testament to the power of mechanistic inquiry and experimental ingenuity. Hine's kinetic studies provided the crucial evidence for its existence as a reactive intermediate, while Doering and Hoffmann's trapping experiment unlocked its vast potential as a synthetic tool. The methodologies and foundational understanding established by these pioneers laid the groundwork for the rich and diverse field of carbene chemistry, which continues to be a vibrant area of research with significant implications for the synthesis of novel therapeutics and other complex organic molecules.

References

An Introductory Guide to the Generation of Dichlorocarbene for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dichlorocarbene (:CCl₂) is a highly reactive intermediate with the chemical formula CCl₂. Although it has not been isolated as a stable species, it serves as a crucial intermediate in a variety of organic transformations.[1] Its primary utility lies in the synthesis of gem-dichlorocyclopropanes through a formal [1+2] cycloaddition with alkenes. These cyclopropane (B1198618) derivatives are versatile building blocks in organic synthesis, readily undergoing further transformations into cyclopropanes, cyclopropanones, and allenes.[1] This guide provides an in-depth overview of the most common and effective methods for generating this compound, complete with experimental protocols, quantitative data for comparison, and graphical representations of key processes to aid in laboratory application.

Core Methods for this compound Generation

The in situ generation of this compound is paramount due to its high reactivity. The choice of method depends on several factors, including the substrate's sensitivity to base, the desired reaction scale, and the available laboratory equipment. The most prevalent methods involve the α-elimination of hydrogen chloride from chloroform (B151607), the thermal decomposition of sodium trichloroacetate (B1195264), and the dechlorination of carbon tetrachloride.

From Chloroform and a Strong Base

The reaction of chloroform with a strong base is the most common method for generating this compound.[2] The mechanism involves the deprotonation of chloroform to form the trichloromethanide anion (:CCl₃⁻), which then expels a chloride ion to yield this compound.[3]

Mechanism of this compound Generation from Chloroform:

CHCl3 Chloroform (HCCl₃) CCl3_anion Trichloromethanide Anion (⁻CCl₃) CHCl3->CCl3_anion Deprotonation BH Conjugate Acid (BH) CHCl3->BH Base Base (B⁻) Base->CCl3_anion CCl2 This compound (:CCl₂) CCl3_anion->CCl2 α-elimination Chloride Chloride Ion (Cl⁻) CCl3_anion->Chloride

Caption: Deprotonation of chloroform followed by α-elimination to form this compound.

This method is often employed for small-scale reactions under anhydrous conditions.

Experimental Protocol:

A solution of the alkene in a suitable anhydrous solvent (e.g., pentane, diethyl ether) is cooled in an ice bath. Potassium tert-butoxide is added portion-wise with vigorous stirring, followed by the slow addition of chloroform. The reaction is typically stirred at low temperature for several hours and then allowed to warm to room temperature. The work-up involves quenching with water, separation of the organic layer, drying, and purification by distillation or chromatography.

For larger-scale reactions and for substrates that are not sensitive to water, phase-transfer catalysis (PTC) is a highly efficient and cost-effective method.[4] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBA), facilitates the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase, where the reaction with chloroform occurs.[2][5]

Experimental Protocol for Dichlorocyclopropanation of Styrene (B11656) using PTC: [6]

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of styrene (1.5 mL), chloroform (10 mL), and benzyltriethylammonium chloride (44.4 mg) is prepared. To this, 20 mL of a 40% (w/w) aqueous solution of sodium hydroxide is added. The mixture is stirred vigorously at 40°C. The progress of the reaction can be monitored by gas chromatography. After completion, the reaction mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted with chloroform, and the combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the dichlorocyclopropane product.

Phase-Transfer Catalysis Workflow:

cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Q_OH Q⁺OH⁻ NaOH->Q_OH Anion Exchange NaCl NaCl CHCl3 CHCl₃ Q_OH->CHCl3 Deprotonation Q_Cl Q⁺Cl⁻ Q_Cl->NaCl CCl3_anion ⁻CCl₃ CHCl3->CCl3_anion Alkene Alkene Product Dichlorocyclopropane Alkene->Product CCl3_anion->Q_Cl CCl2 :CCl₂ CCl3_anion->CCl2 α-elimination CCl2->Product Interface ----------------- Interface -----------------

Caption: Interfacial mechanism of this compound generation under PTC conditions.

From Thermal Decomposition of Sodium Trichloroacetate

Heating sodium trichloroacetate results in its decomposition to this compound, carbon dioxide, and sodium chloride.[7] This method is advantageous as it avoids the use of a strong base.

Experimental Protocol:

A mixture of the alkene and sodium trichloroacetate in a high-boiling aprotic solvent such as diglyme (B29089) is heated to reflux under an inert atmosphere. The reaction is maintained at reflux for several hours. After cooling, the precipitated sodium chloride is removed by filtration. The filtrate is then worked up to isolate the dichlorocyclopropane product.

Thermal Decomposition of Sodium Trichloroacetate:

NaOCOCCl3 Sodium Trichloroacetate CCl2 This compound (:CCl₂) NaOCOCCl3->CCl2 Decarboxylation & Elimination CO2 Carbon Dioxide (CO₂) NaOCOCCl3->CO2 NaCl Sodium Chloride (NaCl) NaOCOCCl3->NaCl Heat Δ Heat->NaOCOCCl3

Caption: Generation of this compound by thermal decomposition.

From Carbon Tetrachloride and Magnesium with Ultrasonic Irradiation

This method provides a neutral environment for the generation of this compound, making it suitable for substrates with base-sensitive functional groups like esters and carbonyls.[8]

Experimental Protocol: [8]

A mixture of magnesium powder (25 mmol), the olefin (25 mmol), and carbon tetrachloride (50 mmol) in a mixture of anhydrous ethyl ether (16 mL) and anhydrous tetrahydrofuran (B95107) (4 mL) is placed in a flask. The flask is immersed in the water bath of an ultrasonic cleaner. The mixture is irradiated with ultrasound at room temperature until the magnesium is consumed (typically 45-60 minutes). The reaction is then quenched with a 10% ammonium chloride solution, and the product is extracted with ethyl ether. The combined organic layers are dried and concentrated, and the product is purified by vacuum distillation or chromatography.

Quantitative Data on Dichlorocyclopropanation Yields

The yield of dichlorocyclopropanation can vary significantly depending on the generation method and the nucleophilicity of the alkene. The following tables summarize reported yields for the dichlorocyclopropanation of various olefins using different methods.

Table 1: Dichlorocyclopropanation Yields using CCl₄/Mg with Ultrasound [8]

OlefinProductYield (%)
Styrene1,1-dichloro-2-phenylcyclopropane85
α-Methylstyrene1,1-dichloro-2-methyl-2-phenylcyclopropane88
1-Octene1,1-dichloro-2-hexylcyclopropane75
Cyclohexene7,7-dichlorobicyclo[4.1.0]heptane82
Indene1,1-dichloro-1a,6b-dihydrocyclopropa[a]indene90

Table 2: Dichlorocyclopropanation Yields using Chloroform and Base

OlefinBase/ConditionsCatalystYield (%)Reference
Styrene40% aq. NaOH, 40°CTEBAHigh[6]
Cyclohexene25% aq. NaOHTridecyl methyl ammonium chloride60-70[9]
α-Methylstyrene30% aq. NaOH, 45°CTEBAHigh[10]
Indene50% aq. NaOHMPTCHigh[9]
1,3-ButadieneConc. aq. NaOH, 40-50°CTEBA~65[7]

Table 3: Dichlorocyclopropanation Yields using Sodium Trichloroacetate

OlefinConditionsYield (%)Reference
PyrroleNeutral aprotic solventModerate to good[7]
General AlkenesRefluxing glymeModerate to good[7]

Logical Workflow for Selecting a this compound Generation Method

The selection of an appropriate method for this compound generation is critical for the success of the synthesis. The following decision tree provides a logical workflow for this process.

Start Start: Need to generate :CCl₂ BaseSensitive Is the substrate base-sensitive? Start->BaseSensitive Scale Reaction Scale? BaseSensitive->Scale No Ultrasound Use CCl₄/Mg with Ultrasound BaseSensitive->Ultrasound Yes NaTCA Consider Thermal Decomposition of NaO₂CCCl₃ BaseSensitive->NaTCA Yes PTC Use Chloroform/aq. NaOH with PTC Scale->PTC Large (>1 g) KOtBu Use Chloroform/KOtBu Scale->KOtBu Small (<1 g) Anhydrous Anhydrous conditions required?

Caption: Decision tree for selecting a this compound generation method.

Conclusion

The generation of this compound is a well-established and versatile tool in organic synthesis. The choice between the classical chloroform/base methods, the use of phase-transfer catalysis for scalability and efficiency, the base-free thermal decomposition of sodium trichloroacetate, or the mild ultrasound-promoted dechlorination of carbon tetrachloride allows for the tailored synthesis of a wide range of dichlorocyclopropane derivatives. By understanding the principles, experimental protocols, and comparative efficiencies of these methods, researchers can effectively incorporate this reactive intermediate into their synthetic strategies for the development of novel molecules in pharmaceuticals and other areas of chemical science.

References

The Ephemeral Architect: An In-depth Technical Guide to the Stability and Transient Nature of Dichlorocarbene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorocarbene (CCl₂) is a highly reactive and transient intermediate with a central role in modern organic synthesis. Despite its fleeting existence, its synthetic utility is profound, particularly in the construction of gem-dicholorocyclopropane rings, which are valuable precursors in the synthesis of pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive overview of the stability and transient nature of this compound, detailing its generation, characterization, and application. The guide includes structured data on its reactivity, detailed experimental protocols for its in situ generation and trapping, and visual representations of key mechanistic pathways to aid researchers in harnessing the synthetic power of this ephemeral species.

Introduction: The Fleeting Existence of a Synthetic Workhorse

This compound is a neutral, divalent carbon species with the chemical formula CCl₂.[1] Its high reactivity stems from the electron-deficient nature of the carbene carbon, which possesses only six valence electrons.[2][3] This inherent instability means that this compound cannot be isolated under normal laboratory conditions and must be generated in situ for synthetic applications.[1][4] Its existence as a reactive intermediate was first proposed in the 19th century, with its synthetic utility being significantly developed in the mid-20th century.[4] The primary allure of this compound lies in its ability to readily undergo [1+2] cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes.[4] These cyclopropane (B1198618) derivatives are versatile intermediates that can be further transformed into a variety of molecular scaffolds.[1]

Understanding the Stability and Transient Nature of this compound

The stability of this compound is intrinsically linked to its electronic structure. It exists as a singlet carbene, with the two non-bonding electrons paired in an sp² hybridized orbital, leaving a vacant p-orbital.[5] This electronic configuration renders it highly electrophilic and susceptible to rapid reactions with a wide range of nucleophiles.

While a precise, universally applicable lifetime for this compound is difficult to define due to its extreme reactivity and dependence on experimental conditions (solvent, temperature, presence of trapping agents), kinetic studies provide valuable insights into its transient nature. The rate constants for its reactions are typically very high, confirming its short lifespan in solution.

ReactantReaction TypeRate Constant (Relative to Cyclohexene (B86901) = 1.00)Reference
Isobutyl vinyl etherCycloaddition1.00[6]
Ethyl vinyl etherCycloaddition1.20[6]
α-MethylstyreneCycloadditionVaries with substitution[7]
StyreneCycloaddition-[8]
CyclohexeneCycloaddition1.00[9][10]

Table 1: Relative reactivity of this compound with various alkenes. The high reaction rates underscore its transient nature.

Generation of this compound: Key Methodologies

The successful application of this compound in synthesis hinges on its efficient in situ generation. Several methods have been developed, with the most common being α-elimination from a suitable precursor.

Phase-Transfer Catalysis (PTC): The Workhorse Method

The generation of this compound from chloroform (B151607) and a strong base under phase-transfer catalysis (PTC) is the most widely used method due to its mild conditions, high yields, and operational simplicity.[11] In this biphasic system, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBAC), facilitates the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase, where deprotonation of chloroform occurs.[9]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Interface Interface NaOH->Interface OH⁻ CHCl3 CHCl₃ CCl3- ⁻CCl₃ CHCl3->CCl3- CCl2 :CCl₂ CCl3-->CCl2 α-elimination (-Cl⁻) Alkene Alkene CCl2->Alkene [1+2] Cycloaddition Cyclopropane gem-Dichlorocyclopropane Alkene->Cyclopropane Q+OH- Q⁺OH⁻ Interface->Q+OH- Ion Exchange Q+X- Q⁺X⁻ (Catalyst) Q+X-->Interface Q+OH-->CHCl3 Deprotonation

Mechanism of this compound Generation via Phase-Transfer Catalysis.
Thermal Decomposition of Sodium Trichloroacetate (B1195264)

Another effective method for generating this compound is the thermal decomposition of sodium trichloroacetate (CCl₃CO₂Na).[4][12] Upon heating, this salt decarboxylates to produce the trichloromethyl anion, which then expels a chloride ion to yield this compound.[8] This method is particularly useful when anhydrous conditions are required.

Thermal_Decomposition NaTCA CCl₃CO₂Na CCl3- ⁻CCl₃ NaTCA->CCl3- Decarboxylation CO2 CO₂ NaTCA->CO2 Heat Δ CCl2 :CCl₂ CCl3-->CCl2 α-elimination (-Cl⁻) Alkene Alkene CCl2->Alkene [1+2] Cycloaddition Cyclopropane gem-Dichlorocyclopropane Alkene->Cyclopropane

Generation of this compound by Thermal Decomposition of Sodium Trichloroacetate.

Experimental Protocols

The following protocols provide detailed methodologies for the generation and trapping of this compound with representative alkenes.

Protocol 1: Synthesis of 7,7-Dichloronorcarane via Phase-Transfer Catalysis[13][14]

This protocol details the dichlorocyclopropanation of cyclohexene using the PTC method.

Materials:

  • Cyclohexene

  • Chloroform

  • Sodium hydroxide (50% w/w aqueous solution)

  • Benzyltriethylammonium chloride (TEBAC) or tri-n-propylamine

  • Ethanol

  • Dichloromethane (for workup)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (1.0 eq), chloroform (4.0 eq), and the phase-transfer catalyst (e.g., TEBAC, 0.01-0.02 eq).

  • Cool the mixture to 0 °C using an ice bath with vigorous stirring.

  • Slowly add a 50% aqueous solution of sodium hydroxide (4.0 eq) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1 hour.

  • Heat the reaction mixture to 50 °C and stir for an additional 3 hours to ensure complete reaction.

  • Cool the mixture to room temperature and add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 7,7-dichloronorcarane.

PTC_Workflow Start Start Combine Combine Cyclohexene, Chloroform, and Catalyst Start->Combine Cool Cool to 0 °C Combine->Cool Add_NaOH Add 50% NaOH (aq) dropwise at T < 10 °C Cool->Add_NaOH Stir_RT Stir at RT for 1h Add_NaOH->Stir_RT Heat Heat to 50 °C for 3h Stir_RT->Heat Workup Aqueous Workup (Wash, Extract, Dry) Heat->Workup Evaporate Solvent Removal Workup->Evaporate Purify Vacuum Distillation Evaporate->Purify End End Product Purify->End

Experimental Workflow for PTC Dichlorocyclopropanation.
Protocol 2: Dichlorocyclopropanation via Thermal Decomposition of Sodium Trichloroacetate[8]

This protocol describes the generation of this compound from sodium trichloroacetate and its reaction with an alkene in an aprotic solvent.

Materials:

  • Alkene (e.g., styrene)

  • Sodium trichloroacetate

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME) or other suitable aprotic solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add sodium trichloroacetate (1.5-2.0 eq) and the alkene (1.0 eq) to anhydrous DME.

  • Heat the mixture to reflux (approx. 85 °C for DME) under a nitrogen atmosphere with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature and filter to remove sodium chloride and any unreacted sodium trichloroacetate.

  • Wash the filtered solids with a small amount of fresh solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Spectroscopic Characterization of Dichlorocyclopropanes

The formation of dichlorocyclopropanes can be readily confirmed by standard spectroscopic techniques.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
7,7-Dichloronorcarane1.2-2.1 (m, 10H)~20-30 (CH₂), ~67 (CCl₂)
1,1-Dichloro-2-phenylcyclopropane1.8-2.2 (m, 2H), 2.9 (dd, 1H), 7.2-7.4 (m, 5H)~27 (CH₂), ~35 (CH), ~65 (CCl₂), 126-135 (Aromatic)

Table 2: Typical ¹H and ¹³C NMR chemical shift ranges for representative dichlorocyclopropanes.

Applications in Drug Development and Agrochemicals

The gem-dichlorocyclopropane motif is a key structural element in a number of biologically active molecules.

Pyrethroid Insecticides

A significant application of this compound chemistry is in the synthesis of pyrethroid insecticides. The dichlorovinylcyclopropane core of several commercial pyrethroids, such as permethrin (B1679614) and cypermethrin, is derived from the addition of this compound to a suitable diene followed by subsequent transformations.[1]

Pyrethroid_Synthesis Diene Substituted Diene Dichlorocyclopropane Dichlorovinyl- cyclopropane Intermediate Diene->Dichlorocyclopropane [1+2] Cycloaddition CCl2 :CCl₂ CCl2->Dichlorocyclopropane Esterification Esterification Dichlorocyclopropane->Esterification Further Transformations Pyrethroid Pyrethroid Insecticide Esterification->Pyrethroid

References

The Electrophilic Character of Dichlorocarbene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorocarbene (:CCl₂), a transient yet highly reactive intermediate, plays a significant role in modern organic synthesis due to its pronounced electrophilic character. This guide provides a comprehensive overview of the generation, reactivity, and synthetic applications of this compound, with a focus on its electrophilic nature. Detailed experimental protocols for key reactions, quantitative data on reaction outcomes, and mechanistic diagrams are presented to offer a thorough understanding for researchers and professionals in drug development and chemical sciences. This compound's ability to participate in a variety of transformations, including cyclopropanation of alkenes, insertion into C-H bonds, and reactions with heteroatom nucleophiles, makes it a versatile tool for the construction of complex molecular architectures.

Generation of this compound

The primary and most common method for the in situ generation of this compound involves the α-elimination of hydrogen chloride from chloroform (B151607) using a strong base.[1][2] The use of a phase-transfer catalyst (PTC) is crucial for reactions conducted in a biphasic system (e.g., aqueous NaOH and an organic solvent), as it facilitates the transport of the hydroxide (B78521) ion into the organic phase where the reaction occurs.[1][3][4]

Alternative methods for generating this compound include the thermal decomposition of sodium trichloroacetate (B1195264) and the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation, the latter being suitable for base-sensitive substrates.[5][6]

Electronic Structure and Electrophilicity

This compound possesses a divalent carbon atom with a sextet of electrons, rendering it highly electron-deficient and, consequently, a potent electrophile.[7][8] The carbon atom is sp²-hybridized, with a vacant p-orbital that readily accepts a pair of electrons from a nucleophile and a lone pair of electrons in an sp² hybrid orbital.[9][10] In its singlet state, which is the ground state and the species predominantly involved in these reactions, both non-bonding electrons are paired in the sp² orbital.[11] The two electron-withdrawing chlorine atoms further enhance the electrophilicity of the carbene carbon.[12]

Electrophilic Reactions of this compound

The electrophilic nature of this compound drives its reactivity towards a wide range of nucleophiles, leading to the formation of diverse and synthetically valuable products.

Cyclopropanation of Alkenes

The reaction of this compound with alkenes is a cornerstone of carbene chemistry, yielding gem-dichlorocyclopropanes.[6] This reaction is a [1+2] cycloaddition that proceeds in a concerted and stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.[8][9] Electron-rich alkenes react more readily, consistent with the electrophilic character of the carbene.[13]

Table 1: Dichlorocyclopropanation of Various Alkenes

AlkeneProductYield (%)Reference
Cyclohexene (B86901)7,7-Dichloronorcarane38-82[1][14][15]
Styrene1,1-Dichloro-2-phenylcyclopropane~88 (conversion)[16]
α-Methylstyrene1,1-Dichloro-2-methyl-2-phenylcyclopropaneHigh[17]
1-Octene1,1-Dichloro-2-hexylcyclopropaneGood[5]
Indene1,1-Dichlorocycloprop[a]indeneGood[5]
Reimer-Tiemann Reaction

In the Reimer-Tiemann reaction, this compound acts as the electrophile in the ortho-formylation of phenols.[3][18][19] The reaction is carried out in a basic solution where the phenol (B47542) is deprotonated to the more nucleophilic phenoxide ion. The phenoxide then attacks the this compound, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to a formyl group.[18][19] The reaction typically favors ortho-substitution.[12][18]

Table 2: Reimer-Tiemann Reaction of Substituted Phenols

PhenolMajor Product(s)Yield (%)Ortho/Para RatioReference
PhenolSalicylaldehyde, p-HydroxybenzaldehydeExcellent4.5:1[20]
p-Cresol (B1678582)2-Hydroxy-5-methylbenzaldehydeModerate-[18]
GuaiacolVanillin, Isovanillin--[18]
β-Naphthol2-Hydroxy-1-naphthaldehydeHigh-[21]
C-H Bond Insertion

This compound can undergo insertion into carbon-hydrogen bonds, although this reaction is generally less selective than its reactions with double bonds.[22] The reactivity of C-H bonds towards insertion follows the order: tertiary > secondary > primary.[16][23] The reaction is believed to proceed via a concerted mechanism where the electrophilic carbene interacts with the C-H bond.[24] DFT calculations have been employed to rationalize the observed regio- and stereoselectivities.[24]

Table 3: this compound C-H Insertion Reactions

SubstrateMajor Product(s)Yield (%)Reference
Isobutane1,1-Dichloro-2,2-dimethylpropane-[16]
Ethylbenzene1,1-Dichloro-1-phenylpropaneGood[16]
Cumene1,1-Dichloro-2-methyl-1-phenylpropaneGood[16]
Diethyl ether1,1-Dichloro-2-ethoxyethaneGood[16]
Tetrahydrofuran2-(Dichloromethyl)tetrahydrofuranGood[16]
Carbylamine Reaction (Reaction with Primary Amines)

The carbylamine reaction, also known as the Hofmann isocyanide synthesis, utilizes this compound to convert primary amines into isocyanides (isocyanides).[22][25] The nucleophilic amine attacks the electrophilic this compound, and subsequent elimination of two molecules of HCl affords the isocyanide.[22] This reaction is a characteristic test for primary amines, as secondary and tertiary amines do not yield isocyanides.[7]

Table 4: Carbylamine Reaction with Primary Amines

Primary AmineProductYield (%)Reference
tert-Butylaminetert-Butyl isocyanide66-73[22]
AnilinePhenyl isocyanide-[22]
MethylamineMethyl isocyanide-[26]

Experimental Protocols

Protocol 1: Synthesis of 7,7-Dichloronorcarane from Cyclohexene

This protocol describes the synthesis of 7,7-dichloronorcarane via the phase-transfer catalyzed reaction of cyclohexene with this compound.[3][14]

  • Materials:

    • Cyclohexene

    • Chloroform

    • 50% (w/w) aqueous sodium hydroxide

    • Benzyltriethylammonium chloride (or another suitable PTC)

    • Dichloromethane (for extraction)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene (1.0 eq), chloroform (1.5-3.0 eq), and the phase-transfer catalyst (1-5 mol%).

    • Cool the mixture in an ice bath and add the 50% aqueous sodium hydroxide solution dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by TLC or GC).

    • Dilute the reaction mixture with water and extract the product with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to yield 7,7-dichloronorcarane.[1][14]

Protocol 2: Reimer-Tiemann Reaction of p-Cresol

This protocol outlines the ortho-formylation of p-cresol to produce 2-hydroxy-5-methylbenzaldehyde.[18]

  • Materials:

    • p-Cresol

    • Sodium hydroxide

    • Chloroform

    • Ethanol (optional, as co-solvent)

    • Hydrochloric acid (for workup)

    • Diethyl ether (for extraction)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve p-cresol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).

    • Heat the mixture to 60-70 °C with vigorous stirring.

    • Add chloroform (1.2-1.5 eq) dropwise through the dropping funnel over a period of 1 hour, maintaining the reaction temperature.

    • After the addition, continue to stir the mixture at the same temperature for an additional 1-2 hours.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Evaporate the solvent and purify the product by recrystallization or chromatography.[18]

Mandatory Visualizations

G cluster_generation This compound Generation CHCl3 Chloroform (CHCl₃) CCl3_anion Trichloromethyl Anion (⁻CCl₃) CHCl3->CCl3_anion Deprotonation Base Strong Base (e.g., NaOH) CCl2 This compound (:CCl₂) CCl3_anion->CCl2 α-Elimination of Cl⁻

Caption: Generation of this compound from chloroform.

G cluster_cycloaddition [1+2] Cycloaddition Alkene Alkene TransitionState Concerted Transition State Alkene->TransitionState CCl2 This compound (:CCl₂) CCl2->TransitionState Product gem-Dichlorocyclopropane TransitionState->Product

Caption: this compound addition to an alkene.

G cluster_reimer_tiemann Reimer-Tiemann Reaction Pathway Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base1 Base (OH⁻) Intermediate Dichloromethyl-substituted Intermediate Phenoxide->Intermediate Nucleophilic Attack CCl2 This compound (:CCl₂) Product Salicylaldehyde (ortho-Hydroxybenzaldehyde) Intermediate->Product Hydrolysis Base2 Base (OH⁻) / H₂O

Caption: Reimer-Tiemann reaction mechanism.

G cluster_workflow Experimental Workflow: Dichlorocyclopropanation Start Combine Alkene, CHCl₃, PTC Step1 Add aq. NaOH (Vigorous Stirring) Start->Step1 Step2 Reaction Monitoring (TLC/GC) Step1->Step2 Step3 Workup (Extraction, Washing, Drying) Step2->Step3 Step4 Purification (Distillation/Chromatography) Step3->Step4 End Pure Dichlorocyclopropane Step4->End

Caption: General experimental workflow for dichlorocyclopropanation.

Conclusion

This compound stands out as a highly valuable electrophilic intermediate in organic synthesis. Its efficient generation from readily available precursors and its predictable reactivity patterns have cemented its place in the synthetic chemist's toolbox. The reactions detailed in this guide—cyclopropanation, the Reimer-Tiemann reaction, C-H insertion, and the carbylamine reaction—underscore the versatility of this compound in constructing carbon-carbon and carbon-heteroatom bonds. The provided quantitative data and experimental protocols offer a practical foundation for the application of these reactions in research and development, particularly in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Further exploration of this compound chemistry, especially in the realm of asymmetric catalysis, promises to unlock even more powerful synthetic methodologies.

References

The Enduring Legacy of Dichlorocarbene: A Technical Guide to its Chemistry and Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the historical development, generation, and synthetic utility of dichlorocarbene, a pivotal reactive intermediate in organic chemistry.

Introduction

This compound (:CCl₂), a transient yet highly reactive intermediate, has carved a significant niche in the landscape of organic synthesis since its conceptualization in the 19th century. Though it cannot be isolated in a pure form, its in situ generation has unlocked a diverse array of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the historical evolution of this compound chemistry, detailed methodologies for its generation and key reactions, and a summary of its synthetic applications, with a particular focus on quantitative data and experimental protocols relevant to researchers in the chemical and pharmaceutical sciences.

Historical Development: From Hypothesis to Synthetic Workhorse

The concept of this compound first emerged in the work of French chemist Auguste Laurent in 1835, who viewed chloroform (B151607) (CHCl₃) as a derivative of a CCl₂ unit.[1] However, it was not until 1862 that Anton Geuther proposed this compound as a reactive intermediate.[1] The modern era of this compound chemistry was ushered in by the meticulous investigations of Jack Hine in 1950, who reinvestigated its generation from chloroform.[1] The synthetic potential of this reactive species was truly unlocked in 1954 by William von Eggers Doering, who reported its preparation from chloroform and its successful application in synthesis, solidifying its status as a valuable tool for organic chemists.[1]

Generation of this compound

The transient nature of this compound necessitates its in situ generation. Several methods have been developed over the years, with the choice of method depending on the substrate's sensitivity to the reaction conditions.

Alpha-Elimination from Chloroform

The most common and cost-effective method for generating this compound is the alpha-elimination of hydrogen chloride from chloroform using a strong base.[2] This can be achieved using various bases and reaction conditions.

A significant advancement in the generation of this compound from chloroform is the use of phase-transfer catalysis.[3] This method allows for the reaction to occur in a biphasic system, typically an aqueous solution of a strong base (e.g., sodium hydroxide) and an organic solvent containing the chloroform and the substrate. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), facilitates the transfer of hydroxide (B78521) ions into the organic phase, where they can deprotonate chloroform to generate the trichloromethyl anion, which then eliminates a chloride ion to form this compound.[3]

Experimental Workflow: this compound Generation via Phase-Transfer Catalysis

G cluster_setup Reaction Setup cluster_reagents Reagents cluster_procedure Procedure Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) Stirring Magnetic Stirrer Alkene Alkene Substrate in Organic Solvent Combine Combine Alkene, Chloroform, and PTC in the vessel Alkene->Combine Chloroform Chloroform Chloroform->Combine Base Aqueous Strong Base (e.g., NaOH) Add_Base Add aqueous base with vigorous stirring Base->Add_Base PTC Phase-Transfer Catalyst PTC->Combine Combine->Add_Base Reaction Maintain temperature and allow reaction to proceed Add_Base->Reaction Workup Quench, extract, and purify the product Reaction->Workup G Alkene R₂C=CR₂ Transition_State [Transition State] Alkene->Transition_State π electrons attack carbene This compound :CCl₂ This compound->Transition_State Product R₂C(CCl₂)CR₂ Transition_State->Product Concerted cycloaddition G Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (OH⁻) Base->Phenoxide Intermediate1 Dichloromethylphenoxide Intermediate Phenoxide->Intermediate1 Nucleophilic attack This compound :CCl₂ This compound->Intermediate1 Intermediate2 Benzal Chloride Derivative Intermediate1->Intermediate2 Rearrangement Product Salicylaldehyde Intermediate2->Product Hydrolysis Hydrolysis Hydrolysis Hydrolysis->Product G Primary_Amine Primary Amine (R-NH₂) Intermediate1 N-Dichloromethylamine Intermediate Primary_Amine->Intermediate1 Nucleophilic attack This compound :CCl₂ This compound->Intermediate1 Intermediate2 Iminochlorocarbene Intermediate Intermediate1->Intermediate2 Elimination of HCl Base Base (OH⁻) Base->Intermediate2 Product Isocyanide (R-N≡C) Base->Product Intermediate2->Product Elimination of HCl

References

A Theoretical Deep Dive into Dichlorocarbene Reactivity: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Dichlorocarbene (CCl₂) is a highly reactive intermediate with a rich history and a prominent role in modern organic synthesis.[1][2][3] Despite its transient nature, which precludes its isolation, CCl₂ serves as a powerful tool for constructing complex molecular architectures, most notably in the formation of dichlorocyclopropanes.[1][2] This technical guide provides an in-depth exploration of the theoretical principles that govern the structure and reactivity of this compound. We will dissect its electronic configuration, analyze its frontier molecular orbitals, and rationalize its characteristic reactions, such as cycloadditions and C-H insertions. This document is intended for researchers, scientists, and professionals in drug development who seek a fundamental understanding of this versatile reagent to leverage its full synthetic potential.

Theoretical Foundation of this compound Structure

Electronic Configuration and Geometry

This compound is a neutral, divalent carbon species with the chemical formula CCl₂.[1][3] The central carbon atom possesses six valence electrons, making it electron-deficient and highly reactive.[4][5] Despite this electron deficiency, the formal charge on the carbon atom is zero.[6] The molecule adopts a bent geometry, with a reported bond angle of approximately 109.35°.[7]

The Lewis structure of this compound shows the carbon atom bonded to two chlorine atoms and possessing one lone pair of electrons.[7][8][9] This arrangement leaves the carbon atom short of a complete octet.

Singlet vs. Triplet States

Like other carbenes, this compound can exist in two electronic spin states: singlet and triplet.[4][10][11]

  • Singlet State: In the singlet state, the two non-bonding electrons are spin-paired and occupy a single sp² hybridized orbital.[4][12] This leaves a vacant p-orbital on the carbon atom.[13] The geometry is bent.[1]

  • Triplet State: In the triplet state, the two non-bonding electrons are unpaired, with parallel spins, and reside in two different orbitals (e.g., an sp and a p orbital).[4][11] Triplet carbenes can be linear or bent.[12]

For many simple carbenes, the triplet state is the more stable ground state.[11] However, for this compound, the singlet state is the ground state .[10] This reversal in stability is attributed to the presence of the chlorine atoms. The lone pairs on the chlorine atoms can engage in back-bonding, donating electron density into the vacant p-orbital of the singlet carbene carbon.[14] This p-π donation stabilizes the electron-deficient singlet state, making it more stable than the triplet state.

The reactivity of this compound is almost exclusively that of its singlet state, which undergoes concerted, stereospecific reactions.[4][12][15]

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the reactivity of this compound.[16][17][18] It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[19][20]

  • HOMO: The HOMO of singlet this compound is the sp² orbital containing the lone pair of electrons on the carbon atom. This filled orbital gives this compound its nucleophilic character .[13][21]

  • LUMO: The LUMO is the vacant p-orbital on the carbon atom. This empty, low-energy orbital makes this compound a strong electrophile .[5][13][22]

This combination of a nucleophilic HOMO and an electrophilic LUMO on the same carbon atom makes this compound ambiphilic .[12] It can react as both an electrophile and a nucleophile simultaneously, which is key to its concerted reaction mechanisms.[21]

Caption: Frontier Molecular Orbitals of singlet this compound.

Reactivity and Reaction Mechanisms

The ambiphilic nature of this compound dictates its primary modes of reactivity. It readily inserts into bonds, with its most notable reactions being cycloadditions to double bonds and insertions into C-H bonds.[1][23]

Generation of this compound

This compound is too reactive to be stored and is therefore generated in situ.[1][2] The most common laboratory method involves the alpha-elimination of chloroform (B151607) (CHCl₃) using a strong base.[1][13][24]

The process begins with the deprotonation of chloroform by a base, such as potassium tert-butoxide or sodium hydroxide (B78521), to form the trichloromethyl anion (CCl₃⁻).[4][15] This anion is unstable and rapidly expels a chloride ion (Cl⁻) to yield this compound.[4][15] When using aqueous bases like NaOH, a phase-transfer catalyst (e.g., benzyltriethylammonium bromide) is often employed to facilitate the reaction between the aqueous base and the organic chloroform phase.[1][25]

Generation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: α-Elimination chloroform HCCl₃ (Chloroform) anion ⁻CCl₃ (Trichloromethyl Anion) chloroform->anion Fast base B⁻ (Base) conjugate_acid HB anion_2 ⁻CCl₃ carbene :CCl₂ (this compound) chloride Cl⁻ anion_2->carbene Rate-determining

Caption: Generation of this compound from chloroform via α-elimination.

[1+2] Cycloaddition Reactions

The hallmark reaction of this compound is its [1+2] cycloaddition with alkenes to form geminal dichlorocyclopropanes.[1][2] This reaction is highly valuable in synthesis, as the resulting cyclopropanes are versatile intermediates.[2][5]

The mechanism is a concerted process where the carbene adds across the double bond in a single step.[4][21] This involves a simultaneous interaction:

  • The nucleophilic π-bond of the alkene attacks the electrophilic LUMO (vacant p-orbital) of the carbene.[13]

  • The nucleophilic HOMO (lone pair) of the carbene attacks one of the alkene carbons.[13][21]

A key feature of singlet carbene cycloadditions is their stereospecificity . The stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For example, a cis-alkene yields a cis-substituted cyclopropane, and a trans-alkene yields a trans-substituted product.[4][5][15] This provides strong evidence for a concerted, single-step mechanism without a discrete carbocation intermediate.[13][15] Computational studies support an asymmetric, non-least-motion approach of the carbene to the alkene.[26][27][28]

Cycloaddition_Mechanism cluster_mech alkene Alkene (cis) ts Transition State (Concerted Interaction) alkene->ts carbene :CCl₂ carbene->ts product cis-Dichlorocyclopropane ts->product lumo_attack Alkene π (HOMO) -> Carbene (LUMO) homo_attack Carbene (HOMO) -> Alkene π*

Caption: Concerted [1+2] cycloaddition of this compound with an alkene.

C-H Insertion Reactions

This compound can also undergo insertion reactions into single C-H bonds.[23][29][30] This reaction is generally less common than cycloaddition but can be significant, particularly in the gas phase or with substrates lacking double bonds.[29] The reaction is highly selective, with a strong preference for insertion into the most electron-rich C-H bonds. The general reactivity order is tertiary > secondary > primary C-H bonds.[12][29] For example, the tertiary C-H bond of isobutane (B21531) is reported to be 70 times more reactive than a C-H bond of cyclohexane (B81311) at 140 °C.[29]

Quantitative Reactivity Data

The following tables summarize key quantitative data regarding the structure and reactivity of this compound, compiled from computational and experimental studies.

Table 1: Geometric and Electronic Properties of this compound

Property Value Source
State Singlet (Ground State) [10][31]
C-Cl Bond Length ~1.72 Å Computational Data
Cl-C-Cl Bond Angle ~109.35° [7]
Hybridization (Carbon) sp² [12]

| Singlet-Triplet Gap (ΔEs-t) | ~3 kcal/mol (challenged by theory) |[32] |

Table 2: Kinetic and Thermodynamic Data for this compound Reactions

Reaction Parameter Value (kcal/mol) Method
Addition to Cyclopropenes Activation Barrier (Ea) 0 - 2 B3LYP/6-31G*
Reaction with H₂O Activation Barrier (Ea) ~13.4 ab initio

| Reaction with ³O₂ | Activation Barrier (Ea) | 8.8 | CCSD(T) |

Experimental Protocols

The protocols provided are generalized representations based on common laboratory practices described in the literature.[25][33][34] Researchers should consult specific literature for substrate-dependent optimizations.

Generation of this compound via Phase-Transfer Catalysis

Objective: To generate this compound in situ from chloroform for immediate use in a subsequent reaction.

Materials:

  • Chloroform (CHCl₃), stabilized

  • 50% w/w aqueous sodium hydroxide (NaOH)

  • Phase-Transfer Catalyst (PTC), e.g., benzyltriethylammonium bromide (BTEAB)

  • Organic solvent (e.g., dichloromethane, if needed)

  • Alkene or other substrate

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel

Procedure:

  • The alkene substrate and the phase-transfer catalyst (1-5 mol% relative to the substrate) are dissolved in chloroform in the reaction flask.[25]

  • The mixture is brought to the desired reaction temperature (typically 40-50 °C) with vigorous stirring (e.g., 500-600 rpm) to ensure efficient mixing between the organic and aqueous phases.[25][33]

  • The concentrated aqueous sodium hydroxide solution is added dropwise to the stirred mixture over a period of 30-60 minutes.[1]

  • The reaction is monitored for the disappearance of the starting material using an appropriate technique (e.g., GC, TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the two phases are separated.

Protocol for Dichlorocyclopropanation of Styrene (B11656)

Objective: To synthesize 1,1-dichloro-2-phenylcyclopropane from styrene.

Methodology:

  • Reaction Setup: A 150 mL three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.[25][33]

  • Initial Charge: To the flask, add styrene (1.5 mL, 13.09 mmol), chloroform (10 mL, 124.98 mmol), and triethylbenzylammonium chloride (TEBA) (44.4 mg, 1.5 mol%).[25]

  • Base Addition: Add 40% w/w aqueous sodium hydroxide (20 mL, 14.2 M) to the flask.[25]

  • Reaction Conditions: The mixture is stirred vigorously at 500 rpm and maintained at 40 °C.[25]

  • Monitoring: The progress of the reaction is monitored by periodically withdrawing aliquots from the organic layer and analyzing them by gas chromatography to measure the disappearance of styrene.[25]

  • Workup: After the reaction is complete (typically several hours), the mixture is cooled. Deionized water is added, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 1,1-dichloro-2-phenylcyclopropane can be purified by column chromatography or distillation.

Safety Precaution: this compound generation involves strong bases and toxic, volatile organic compounds. All procedures must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment. Chloroform is a suspected carcinogen.

References

dichlorocarbene in undergraduate organic chemistry education

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dichlorocarbene in Undergraduate Organic Chemistry Education

Introduction

This compound (CCl₂) is a highly reactive intermediate with a divalent carbon atom that possesses only six valence electrons. Although too reactive to be isolated, it serves as a crucial intermediate in a variety of organic reactions and is a cornerstone of many undergraduate organic chemistry curricula.[1] Its study provides a practical context for teaching fundamental concepts such as reactive intermediates, reaction mechanisms, α-elimination, cycloaddition, and stereochemistry.[2][3] This guide offers a technical overview of the generation, reactions, and experimental protocols for this compound chemistry as presented in an undergraduate educational setting, tailored for an audience of researchers and chemical professionals.

Generation of this compound

The most common and accessible method for generating this compound in an undergraduate laboratory is through the α-elimination of a proton and a chloride ion from chloroform (B151607) (trichloromethane).[2]

This process is typically initiated by a strong base. The mechanism involves two key steps:

  • Deprotonation: A strong base removes the relatively acidic proton from chloroform, forming the trichloromethanide anion (:CCl₃⁻). The acidity of chloroform's proton is enhanced by the inductive effect of the three electron-withdrawing chlorine atoms.[4]

  • Expulsion of Chloride: The unstable trichloromethanide anion spontaneously expels a chloride ion (Cl⁻) to yield the neutral this compound intermediate (:CCl₂).[5]

For reactions involving reactants in an organic phase, this generation is often carried out in a two-phase system using a phase-transfer catalyst, such as benzyltriethylammonium bromide.[6] The catalyst facilitates the transport of the hydroxide (B78521) ion (from an aqueous solution of NaOH) into the organic phase where it can react with chloroform.

G cluster_generation Generation of this compound via α-Elimination chloroform Chloroform (HCCl₃) anion Trichloromethanide Anion (:CCl₃⁻) chloroform->anion Deprotonation h2o H₂O carbene This compound (:CCl₂) anion->carbene -Cl⁻ Elimination chloride Chloride Ion (Cl⁻) base Strong Base (e.g., OH⁻) base->chloroform -H⁺

Caption: Mechanism for the generation of this compound from chloroform.

Key Reactions of this compound

Cycloaddition with Alkenes

The most prominent reaction of this compound in the undergraduate laboratory is its [1+2] cycloaddition with alkenes to form geminal dichlorocyclopropanes.[1][7] This reaction is highly valuable from an educational standpoint because it proceeds in a stereospecific manner. This compound generated from chloroform is in a singlet state, where the two non-bonding electrons are paired in a single sp² hybrid orbital.[4][5] This singlet carbene adds to the alkene in a single, concerted step.[2]

Consequently, the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product:

  • A cis-alkene yields a cis-disubstituted cyclopropane .

  • A trans-alkene yields a trans-disubstituted cyclopropane .

Caption: Stereospecific addition of singlet this compound to alkenes.

Carbylamine Reaction

This compound is the key intermediate in the carbylamine reaction (also known as the Hofmann isocyanide synthesis), which converts a primary amine into an isocyanide.[1][6] The reaction involves treating a primary amine with chloroform and a strong base.[8] While historically used as a chemical test for primary amines due to the powerful and unpleasant odor of isocyanides, it also serves as a useful synthetic method.[8]

Reimer-Tiemann Reaction

Another important reaction involving this compound is the Reimer-Tiemann reaction, which is used for the ortho-formylation of phenols.[6] In this reaction, this compound reacts with a phenoxide ion to introduce a dichloromethyl group, which is subsequently hydrolyzed to a formyl group (-CHO), typically at the ortho position.

Experimental Protocols

The following are detailed protocols representative of experiments conducted in an undergraduate organic chemistry laboratory.

Protocol 1: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane

This experiment demonstrates the cycloaddition of this compound to an alkene.

Materials:

Procedure:

  • Reaction Setup: In a fume hood, equip a 100 mL round-bottomed flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: Add cyclohexene (e.g., 8.2 g, 0.1 mol), chloroform (12.0 g, 0.1 mol), and benzyltriethylammonium chloride (0.2 g) to the flask.

  • Reaction Execution: While stirring vigorously, slowly add 20 mL of 50% aqueous sodium hydroxide solution down the condenser over a period of 15-20 minutes. The reaction is exothermic and may begin to reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture for at least 1 hour. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the mixture to room temperature and add 50 mL of water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 25 mL portions of dichloromethane.

  • Purification: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Analysis: The crude product can be purified by vacuum distillation. Characterize the product using IR and ¹H NMR spectroscopy.[9]

Protocol 2: Synthesis of tert-Butyl Isocyanide

This procedure is adapted from a reliable method published in Organic Syntheses and demonstrates the carbylamine reaction under phase-transfer conditions.[8]

Materials:

Procedure:

  • Base Preparation: In a 2 L round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of 300 g of sodium hydroxide in 300 mL of water. Stir until dissolved; the process is exothermic.

  • Reagent Mixture: Prepare a mixture of tert-butylamine (141.5 g, 1.94 mol), chloroform (117.5 g, 0.98 mol), and benzyltriethylammonium chloride (2.0 g) in 300 mL of dichloromethane.

  • Reaction Execution: Add the dichloromethane mixture dropwise to the warm (approx. 45-50 °C), vigorously stirred sodium hydroxide solution over 30 minutes.

  • Reflux: After the addition, heat the mixture to a gentle reflux and maintain for 1.5 hours.

  • Workup: Cool the flask in an ice bath and dilute the mixture with 800 mL of ice-water. Separate the organic layer. Extract the aqueous layer with 100 mL of dichloromethane.

  • Purification: Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate. Remove the dichloromethane by distillation. The remaining residue is the crude isocyanide, which can be purified by vacuum distillation. Caution: Isocyanides have extremely foul odors and are toxic. All operations must be conducted in a well-ventilated fume hood.[8]

Data Presentation

Quantitative data from this compound reactions are essential for evaluating the success of an experiment.

Table 1: Typical Yields for Dichlorocyclopropanation of Alkenes

Alkene Product Yield (%) Reference
Cyclohexene 7,7-Dichlorobicyclo[4.1.0]heptane 60-75% General observation
Styrene 1,1-Dichloro-2-phenylcyclopropane ~70% [9]

| 1-Octene | 1,1-Dichloro-2-hexylcyclopropane | ~65% |[9] |

Table 2: Yields for Isocyanide Synthesis via Carbylamine Reaction [8]

Primary Amine Isocyanide Product Yield (%)
n-Butylamine n-Butyl isocyanide 60%
Benzylamine Benzyl isocyanide 45%
Cyclohexylamine Cyclohexyl isocyanide 48%

| Aniline | Phenyl isocyanide | 57% |

Safety and Experimental Workflow

Working with this compound and its precursors requires strict adherence to safety protocols. Chloroform is a suspected carcinogen and is toxic, strong bases are corrosive, and dichloromethane is a volatile solvent.[8][10] The this compound intermediate itself is highly reactive. All manipulations must be performed within a certified chemical fume hood.[11]

G cluster_workflow General Experimental Workflow & Safety Checkpoints prep 1. Pre-Lab Preparation setup 2. Reaction Setup prep->setup safety_prep Review SDS for all reagents. Ensure PPE is available (goggles, lab coat, gloves). prep->safety_prep reaction 3. Running the Reaction setup->reaction safety_setup Assemble glassware in fume hood. Check for secure clamps and joints. setup->safety_setup workup 4. Quenching & Workup reaction->workup safety_reaction Control reagent addition rate. Monitor for excess heat (exotherm). reaction->safety_reaction purify 5. Purification & Analysis workup->purify safety_workup Cool reaction before quenching. Vent separatory funnel frequently. workup->safety_workup cleanup 6. Waste Disposal & Cleanup purify->cleanup safety_purify Use appropriate distillation techniques. Never heat a closed system. purify->safety_purify safety_cleanup Segregate halogenated & non-halogenated waste. Decontaminate glassware. cleanup->safety_cleanup

Caption: A logical workflow for this compound experiments with key safety checkpoints.

Conclusion

This compound chemistry provides an exceptionally rich platform for undergraduate organic chemistry education. The generation of this reactive intermediate from simple precursors and its subsequent reactions, particularly the stereospecific cycloaddition to alkenes, allow for the exploration of core chemical principles in a tangible and practical manner. The procedures, while requiring careful handling and adherence to safety protocols, are robust and offer valuable hands-on experience in synthesis, purification, and spectroscopic analysis. For chemical professionals, understanding these foundational experiments can provide context for training new chemists and appreciating the pedagogical roots of modern synthetic techniques.

References

Methodological & Application

Application Notes & Protocols: In Situ Generation and Application of Dichlorocarbene from Chloroform and NaOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the in situ generation of dichlorocarbene (:CCl₂) from chloroform (B151607) and aqueous sodium hydroxide (B78521). This compound is a highly reactive intermediate with significant applications in organic synthesis, particularly for the construction of gem-dichlorocyclopropanes, which are versatile precursors in the development of novel chemical entities and pharmaceutical agents.[1][2] This method, often facilitated by a phase-transfer catalyst (PTC), offers a practical and cost-effective alternative to other carbene generation techniques.[3] Key applications, including dichlorocyclopropanation of alkenes and the Hofmann isonitrile synthesis, are discussed. Detailed experimental procedures, quantitative data, and safety precautions are provided to ensure safe and efficient implementation in a laboratory setting.

Reaction Mechanism and the Role of Phase-Transfer Catalysis

The generation of this compound from chloroform and a strong base like sodium hydroxide proceeds via a two-step mechanism involving an α-elimination.[4]

  • Deprotonation: The hydroxide ion (OH⁻) from NaOH deprotonates chloroform (HCCl₃) at the organic-aqueous interface, forming the trichloromethyl anion (⁻CCl₃).[4]

  • α-Elimination: The unstable trichloromethyl anion rapidly expels a chloride ion (Cl⁻) to yield the neutral, highly reactive this compound intermediate (:CCl₂).[4]

Due to the immiscibility of the aqueous NaOH solution and the organic phase (chloroform/substrate), this reaction is often sluggish. A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), is used to transport the hydroxide ion into the organic phase, dramatically accelerating the reaction.[3][5][6] The PTC cation pairs with the hydroxide anion, rendering it soluble in the organic medium where it can react with chloroform.[5]

Reaction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface NaOH NaOH ⇌ Na⁺ + OH⁻ Transfer Q⁺OH⁻ NaOH->Transfer Ion Exchange PTC_aq Q⁺X⁻ (Catalyst) PTC_aq->Transfer CHCl3 HCCl₃ (Chloroform) CCl3_anion ⁻CCl₃ (Trichloromethyl Anion) CHCl3->CCl3_anion Carbene :CCl₂ (this compound) CCl3_anion->Carbene α-Elimination (-Cl⁻) Product gem-Dichlorocyclopropane Carbene->Product [1+2] Cycloaddition Alkene Alkene Alkene->Product Transfer->CHCl3 Deprotonation

Caption: this compound generation and subsequent cycloaddition.

Applications in Organic and Medicinal Chemistry

The in situ generation of this compound is a cornerstone for several important organic transformations.

  • Dichlorocyclopropanation of Alkenes: The most prominent application is the [1+2] cycloaddition of this compound to alkenes, yielding gem-dichlorocyclopropanes.[1][3] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.[4] These products are valuable intermediates, convertible to cyclopropanes, allenes, or cyclopropanones.[1][3]

  • Hofmann Isonitrile Synthesis (Carbylamine Reaction): Primary amines react with chloroform and a base to form isocyanides, which are characterized by their potent and unpleasant odors.[3][7] This reaction serves as a qualitative test for primary amines and a synthetic route to isonitriles.

  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols, using this compound as the key intermediate to introduce a formyl group onto the aromatic ring.[1][8]

  • Doering-LaFlamme Carbon Chain Extension: Alkenes can be converted to allenes in a two-step process beginning with dichlorocyclopropanation.[1]

Quantitative Data Summary

The efficiency of this compound generation and subsequent reactions is influenced by several factors, including catalyst choice, substrate reactivity, and reaction conditions.

Table 1: Influence of Phase-Transfer Catalyst (PTC) on Dichlorocyclopropanation of Styrene (B11656)

Catalyst Catalyst Loading (mol%) Temperature (°C) Reaction Time (h) Yield (%) Reference
Benzyltriethylammonium Chloride (TEBA) 1 40 6 ~95% [6]
Tetrabutylammonium Bromide (TBAB) 1 50 5 High [9]
18-Crown-6 1 25 8 Moderate [10]

| No Catalyst | 0 | 50 | 24 | <5% |[11] |

Table 2: Substrate Scope for Dichlorocyclopropanation

Alkene Substrate Product Typical Yield (%) Reference
Styrene 1,1-dichloro-2-phenylcyclopropane 79-95% [6][11]
α-Methylstyrene 1,1-dichloro-2-methyl-2-phenylcyclopropane ~80% [11][12]
Cyclohexene 7,7-dichlorobicyclo[4.1.0]heptane >90% [5]
1-Octene 1,1-dichloro-2-hexylcyclopropane ~70% [2]

| Cyclooctatetraene | Mono- and Bis-adducts | Variable |[2] |

Table 3: Synthesis of Isonitriles from Primary Amines

Primary Amine Product Typical Yield (%) (based on CHCl₃) Reference
tert-Butylamine (B42293) tert-Butyl isocyanide 66-73% [7]
Benzylamine Benzyl isocyanide 45% [7]
n-Butylamine n-Butyl isocyanide 60% [7]

| Ethylamine | Ethyl isocyanide | 47% |[7] |

Experimental Protocols

Safety Precautions:

  • Chloroform is a suspected carcinogen and is toxic.

  • Concentrated sodium hydroxide is extremely corrosive and can cause severe burns.

  • Dichloromethane (B109758) is a volatile solvent and a potential carcinogen.

  • Isonitriles possess extremely foul and pervasive odors. All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Dichlorocyclopropanation of Styrene

This protocol details a general procedure for the synthesis of 1,1-dichloro-2-phenylcyclopropane using a phase-transfer catalyst.[6][13]

Materials:

  • Styrene (10.4 g, 100 mmol)

  • Chloroform (CHCl₃) (24.0 g, 200 mmol)

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution (80 mL)

  • Benzyltriethylammonium chloride (TEBA) (0.46 g, 2 mmol)

  • Dichloromethane (CH₂Cl₂) for extraction

  • Distilled water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add styrene (100 mmol), chloroform (200 mmol), and TEBA (2 mmol).

  • Begin vigorous stirring to ensure efficient mixing of the organic components.

  • Carefully and slowly add the 50% aqueous NaOH solution to the flask over 30 minutes. The reaction is exothermic, and the mixture may gently reflux.

  • After the addition is complete, continue to stir the mixture vigorously at 40-50 °C for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and add 100 mL of cold distilled water to dissolve the precipitated salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Combine all organic layers and wash successively with distilled water (100 mL) and saturated brine solution (100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield 1,1-dichloro-2-phenylcyclopropane.

Protocol 2: Synthesis of tert-Butyl Isocyanide (Hofmann Carbylamine Reaction)

This protocol describes the synthesis of an isocyanide from a primary amine.[7] Caution: The product has an extremely unpleasant odor.

Materials:

  • tert-Butylamine (14.2 g, 194 mmol)

  • Chloroform (CHCl₃) (11.8 g, 98 mmol)

  • Dichloromethane (CH₂Cl₂) (30 mL)

  • Sodium hydroxide (NaOH) pellets (30 g, 750 mmol)

  • Benzyltriethylammonium chloride (TEBA) (0.2 g, 0.9 mmol)

  • Water (30 mL)

Procedure:

  • Caution! Perform in an efficient fume hood.

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add water (30 mL).

  • While stirring, add the sodium hydroxide pellets in portions to control the exotherm and maintain efficient stirring.

  • In the dropping funnel, prepare a mixture of tert-butylamine (194 mmol), chloroform (98 mmol), TEBA (0.9 mmol), and dichloromethane (30 mL).

  • Add the amine/chloroform mixture dropwise to the stirred, warm (approx. 45 °C) NaOH solution over 30 minutes. The reaction mixture will begin to reflux immediately.

  • Continue stirring for an additional 2 hours after the initial reflux subsides.

  • After the reaction period, cool the flask in an ice bath and dilute the mixture with 80 mL of ice-cold water.

  • Transfer the contents to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (20 mL).

  • Combine the organic extracts and wash with water (20 mL) and then with saturated brine (20 mL).

  • Dry the solution over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully distill the product. The fraction boiling at 92–93 °C is collected, yielding tert-butyl isocyanide.[7]

Experimental Workflow Visualization

The following diagram outlines the general workflow for a typical this compound reaction and product isolation.

Workflow start Start: Assemble Glassware (Flask, Condenser, Stirrer) charge Charge Flask: Alkene/Amine, Chloroform, PTC start->charge reagent_add Add Aqueous NaOH (Controlled, Exothermic) charge->reagent_add reaction Stir & Heat (e.g., 40-50 °C) Monitor by TLC/GC reagent_add->reaction workup Work-up: Quench with Water reaction->workup separation Phase Separation (Separatory Funnel) workup->separation extraction Extract Aqueous Phase with Organic Solvent separation->extraction wash Wash Combined Organic Layers (Water, Brine) extraction->wash dry Dry with Anhydrous Agent (e.g., MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purification (Vacuum Distillation or Chromatography) concentrate->purify end End: Characterize Pure Product purify->end

Caption: General experimental workflow for this compound synthesis.

References

Application Notes and Protocols for Phase Transfer Catalyzed Dichlorocarbene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting dichlorocarbene reactions facilitated by phase transfer catalysis (PTC). This powerful technique offers a safe, efficient, and scalable method for the generation of this compound and its subsequent reaction with various organic substrates. The protocols outlined below are suitable for a range of applications, from small-scale laboratory synthesis to process development in the pharmaceutical and chemical industries.

Introduction to Phase Transfer Catalysis for this compound Reactions

This compound (:CCl₂) is a highly reactive intermediate with significant utility in organic synthesis, primarily for the construction of gem-dichlorocyclopropanes and for insertion into C-H and N-H bonds. However, its high reactivity necessitates in-situ generation. Traditional methods for generating this compound often require harsh, anhydrous conditions and expensive reagents like potassium tert-butoxide.

Phase transfer catalysis (PTC) provides a robust and more practical alternative. The classic PTC method for this compound generation involves a biphasic system, typically consisting of an organic phase containing the substrate and chloroform (B151607) (:CHCl₃), and a concentrated aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH).[1] A phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBA), facilitates the transfer of hydroxide ions (OH⁻) from the aqueous phase to the organic phase. This initiates the deprotonation of chloroform, leading to the formation of the trichloromethyl anion (:CCl₃⁻), which then rapidly eliminates a chloride ion to generate this compound in the organic phase, where it can react with the substrate.

The advantages of using PTC for this compound reactions are numerous and include:

  • Mild Reaction Conditions: Reactions can often be carried out at or near room temperature.

  • Use of Inexpensive Reagents: Utilizes readily available and inexpensive reagents like chloroform and sodium hydroxide.

  • Enhanced Safety: Avoids the need for pyrophoric bases and strictly anhydrous solvents.

  • High Yields and Selectivity: Often provides excellent yields of the desired products with high selectivity.

  • Scalability: The methodology is readily scalable for industrial applications.

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for this compound generation under phase transfer catalysis conditions, known as the Makosza mechanism, occurs at the interface of the two phases.

Catalytic Cycle of this compound Generation

Catalytic Cycle cluster_phases Phase Boundary Aqueous_Phase Aqueous Phase (NaOH) OH- OH⁻ Organic_Phase Organic Phase (Substrate, CHCl3) Q+_X- Catalyst (Q⁺X⁻) Q+_OH- Q⁺OH⁻ OH-->Q+_OH- Ion Exchange CCl3- Q⁺CCl₃⁻ Q+_OH-->CCl3- + CHCl₃ - H₂O CHCl3 CHCl₃ CCl3-->Q+_X- - :CCl₂ + Cl⁻ :CCl2 :CCl₂ CCl3-->:CCl2 α-elimination Product gem-Dichlorocyclopropane :CCl2->Product + Alkene Cl- Cl⁻ Substrate Alkene

Caption: Catalytic cycle for phase transfer catalyzed this compound generation.

General Experimental Workflow

The following diagram illustrates the typical workflow for a phase transfer catalyzed this compound reaction.

Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Combine substrate, chloroform, and PTC in a flask. Start->Reaction_Setup Addition_Base Add concentrated aqueous NaOH. Reaction_Setup->Addition_Base Reaction Stir vigorously at the specified temperature. Addition_Base->Reaction Monitoring Monitor reaction progress (e.g., by TLC or GC). Reaction->Monitoring Workup Work-up: - Quench with water. - Separate organic and aqueous layers. Monitoring->Workup Upon completion Extraction Extract aqueous layer with an organic solvent. Workup->Extraction Drying Combine organic layers and dry over anhydrous salt. Extraction->Drying Purification Purify the product (e.g., by distillation or chromatography). Drying->Purification End End Purification->End

Caption: General experimental workflow for a PTC this compound reaction.

Experimental Protocols

Herein, we provide detailed protocols for the dichlorocyclopropanation of various alkenes.

Protocol 1: Dichlorocyclopropanation of Styrene

This protocol details the kinetic study of this compound addition to styrene, a widely used reaction for synthesizing 1-phenyl-2,2-dichlorocyclopropane.

Materials:

  • Styrene

  • Chloroform (CHCl₃)

  • 40% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBA)

  • Hexadecane (B31444) (internal standard for GC analysis)

  • Anhydrous calcium chloride (CaCl₂)

  • 150 mL three-necked round-bottom flask

  • Mechanical stirrer with tachometer

  • Thermostated water bath

  • Gas chromatograph (GC)

Procedure:

  • In a 150 mL three-necked round-bottom flask, add 20 mL of 40% (w/w) aqueous NaOH, 44.4 mg (1.5 mol% based on substrate) of TEBA, and 10 mL (124.98 mmol) of chloroform.

  • Equip the flask with a mechanical stirrer and place it in a water bath maintained at 40°C.

  • Allow the contents to condition for approximately 10 minutes with very slow stirring.

  • Add 1 mL of hexadecane as an internal standard.

  • Add 1.5 mL (13.09 mmol) of styrene, preheated to 40°C, to the reaction mixture. The midpoint of the addition is considered time zero.

  • Immediately increase the stirring speed to 500 rpm.

  • Collect samples from the organic layer at regular time intervals. After stopping the stirring, phase separation is almost immediate.

  • Add a small amount of anhydrous CaCl₂ to the sample tubes to remove any moisture.

  • Analyze the samples by gas chromatography to monitor the disappearance of styrene. The reaction is typically followed up to ~88% conversion.

Work-up (General Procedure):

  • After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (B109758) or another suitable organic solvent.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

ParameterValue
SubstrateStyrene
This compound SourceChloroform
Base40% (w/w) aqueous NaOH
CatalystBenzyltriethylammonium chloride (TEBA)
Catalyst Loading1.5 mol%
SolventChloroform (reagent and solvent)
Temperature40°C
Stirring Speed500 rpm
Reaction TimeMonitored until ~88% conversion
Yield High (specific yield not reported in the kinetic study)
Protocol 2: Dichlorocyclopropanation of Cyclohexene

This protocol describes the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane from cyclohexene.[1]

Materials:

  • Cyclohexene

  • Chloroform (CHCl₃)

  • 50% (w/v) aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBA)

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • Water

  • Vial with a spin vane

  • Hot water bath

  • Centrifuge tube

Procedure:

  • In a vial equipped with a spin vane, sequentially add 0.40 mL of cyclohexene, 1.0 mL of 50% NaOH solution, and 1.0 mL of chloroform.

  • To this mixture, add 0.04 g of the phase transfer catalyst, benzyltriethylammonium chloride. Cap the vial quickly.

  • Place the vial in a 40°C hot water bath and stir the mixture rapidly for one hour.

  • After one hour, remove the vial from the hot water bath and allow it to cool to room temperature.

  • Transfer the mixture to a centrifuge tube.

  • Add 1.5 mL of water and 1.0 mL of methylene chloride to the centrifuge tube.

  • Shake the tube and allow the layers to separate.

  • Carefully remove the aqueous (top) layer.

  • Wash the organic layer with water, followed by a saturated sodium chloride solution.

  • Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate).

  • Decant or filter the solution to remove the drying agent.

  • Evaporate the solvent to obtain the crude product. Further purification can be achieved by distillation.

ParameterValue
SubstrateCyclohexene
This compound SourceChloroform
Base50% (w/v) aqueous NaOH
CatalystBenzyltriethylammonium chloride (TEBA)
Catalyst LoadingNot specified in mol%
SolventChloroform (reagent and solvent)
Temperature40°C
Reaction Time1 hour
Yield High (not fully isolated in the cited experiment)
Protocol 3: Dichlorocyclopropanation of α-Methyl Styrene

This protocol outlines a kinetic study of this compound addition to α-methyl styrene.

Materials:

  • α-Methyl styrene

  • Chloroform (CHCl₃)

  • 30% (w/w) aqueous sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (BTEAC)

  • 150 mL three-necked flask with a flat-bladed stirring paddle and reflux condenser

  • Gas chromatograph (GC)

Procedure:

  • To a 150 mL three-necked flask, add 20 mL of 30% w/w aqueous NaOH, the desired amount of BTEAC catalyst, and 10 mL of chloroform.

  • Stir the mixture at 200 rpm for 5 minutes at 45°C to stabilize the catalyst.

  • Add 1.0 mL of α-methyl styrene, preheated to 45°C, to the reaction mixture.

  • Increase the stirring speed to 600 rpm.

  • Collect samples from the organic layer at regular intervals for GC analysis to monitor the disappearance of α-methyl styrene.

Work-up:

A standard work-up procedure similar to that described in Protocol 1 can be followed.

ParameterValue
Substrateα-Methyl Styrene
This compound SourceChloroform
Base30% (w/w) aqueous NaOH
CatalystBenzyltriethylammonium chloride (BTEAC)
Catalyst LoadingVaried (e.g., 1.6 x 10⁻⁴ mmol for good yields)
SolventChloroform (reagent and solvent)
Temperature45°C
Stirring Speed600 rpm
Yield Good yields reported

Concluding Remarks

Phase transfer catalysis offers a highly effective and practical methodology for conducting this compound reactions. The protocols provided herein serve as a valuable starting point for researchers in various fields. The versatility of this method allows for the synthesis of a wide array of dichlorocyclopropane derivatives, which are important intermediates in organic synthesis. By understanding the underlying principles and following the detailed protocols, scientists can safely and efficiently utilize this powerful synthetic tool.

References

Synthesis of gem-Dichlorocyclopropanes using Dichlorocarbene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

gem-Dichlorocyclopropanes are valuable and versatile synthetic intermediates in organic chemistry. The strained three-membered ring functionalized with two chlorine atoms serves as a precursor for a variety of molecular scaffolds, including cyclopropanes, cyclopropenes, allenes, and for ring-expansion reactions to form larger cyclic systems.[1] The most prevalent and efficient method for the synthesis of gem-dichlorocyclopropanes is the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to an alkene.[1][2] this compound is a highly reactive intermediate that is typically generated in situ. One of the most robust and widely used methods for its generation is the α-elimination of hydrogen chloride from chloroform (B151607) using a strong base, often facilitated by a phase-transfer catalyst (PTC).[1][2] This approach, commonly known as the Makosza method, offers high yields and operational simplicity under mild reaction conditions.[1]

These application notes provide an overview of the generation of this compound and its application in the synthesis of gem-dichlorocyclopropanes, with a focus on the phase-transfer catalysis method. Detailed experimental protocols for various alkene substrates are presented, along with tabulated quantitative data to facilitate comparison and reaction optimization.

Generation of this compound

This compound is a neutral, divalent carbon species with only six valence electrons, making it highly electrophilic and reactive.[3] It is typically generated in situ from readily available precursors. The most common method involves the deprotonation of chloroform by a strong base to form the trichloromethyl anion, which then undergoes α-elimination of a chloride ion to yield this compound.[4]

Phase-Transfer Catalysis (PTC) in this compound Generation

The use of a phase-transfer catalyst is crucial for reactions involving an aqueous base (like 50% NaOH) and an organic substrate. The PTC, typically a quaternary ammonium (B1175870) salt such as benzyltriethylammonium chloride (BTEAC), facilitates the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase, where the deprotonation of chloroform occurs.[1] This allows the reaction to proceed efficiently at the interface of the two phases.[1]

Reaction Mechanism and Stereochemistry

The addition of this compound to an alkene is a concerted and stereospecific cycloaddition.[3][4] This means that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For instance, a cis-alkene will yield a cis-substituted dichlorocyclopropane, while a trans-alkene will give the corresponding trans-product.[3] The electrophilic this compound attacks the electron-rich double bond of the alkene in a single step, without the formation of intermediates that could lead to loss of stereochemical information.[3]

Reaction_Mechanism cluster_generation This compound Generation cluster_cycloaddition Cycloaddition CHCl3 CHCl₃ CCl3_anion ⁻CCl₃ CHCl3->CCl3_anion Deprotonation OH_neg OH⁻ Cl_neg Cl⁻ CCl2 :CCl₂ (this compound) CCl3_anion->CCl2 α-Elimination Alkene R₁R₂C=CR₃R₄ CCl2->Alkene Reaction with Alkene Cyclopropane gem-Dichlorocyclopropane Alkene->Cyclopropane

Caption: Reaction mechanism for the synthesis of gem-dichlorocyclopropanes.

Quantitative Data

The following tables summarize the yields of gem-dichlorocyclopropanes from various alkene substrates under phase-transfer catalysis conditions.

Table 1: Dichlorocyclopropanation of Styrene (B11656) and its Derivatives

AlkenePhase-Transfer CatalystBaseSolventTemperature (°C)Yield (%)Reference
StyreneBenzyltriethylammonium chloride (BTEAC)50% aq. NaOHChloroform4088[3]
α-MethylstyreneBenzyltriethylammonium chloride (BTEAC)30% aq. NaOHChloroform45High[5]
4-MethylstyreneNot specified50% aq. NaOHChloroform/Hexane2585[1]
4-ChlorostyreneNot specified50% aq. NaOHChloroform/Hexane2575[1]

Table 2: Dichlorocyclopropanation of Acyclic and Cyclic Alkenes

AlkenePhase-Transfer CatalystBaseSolventTemperature (°C)Yield (%)Reference
1-Octene (B94956)Trialkylammonium propansultan50% aq. NaOHChloroformNot specifiedHigh[6]
Cyclohexene (B86901)Tridecylmethylammonium chloride50% aq. NaOHChloroformNot specifiedGood[5]
1,7-OctadieneQuaternary ammonium saltaq. NaOHChloroformNot specifiedHigh[7]
(Z)-CycloocteneNot specified50% aq. NaOHChloroform/Hexane2595[1]

Experimental Protocols

General Protocol for Dichlorocyclopropanation under Phase-Transfer Catalysis

This protocol provides a general method for the synthesis of gem-dichlorocyclopropanes from alkenes using chloroform and aqueous sodium hydroxide with a phase-transfer catalyst.

Materials:

  • Alkene

  • Chloroform (CHCl₃)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride, BTEAC)

  • Dichloromethane (B109758) (CH₂Cl₂) (for extraction)

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene (1.0 eq.) and the phase-transfer catalyst (0.01-0.05 eq.) in chloroform.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (excess) to the reaction mixture.

  • The reaction is often exothermic; maintain the desired temperature using a water bath or an ice bath.

  • Continue stirring vigorously for several hours or until the reaction is complete (monitor by TLC or GC).

  • After completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Experimental_Workflow start Start reactants Combine Alkene, PTC, and Chloroform start->reactants add_base Add 50% aq. NaOH with Vigorous Stirring reactants->add_base reaction Stir at Desired Temperature (Monitor Progress) add_base->reaction workup Dilute with Water and Transfer to Separatory Funnel reaction->workup extraction Separate Organic Layer and Extract Aqueous Layer workup->extraction wash_dry Combine Organic Layers, Wash, and Dry extraction->wash_dry evaporation Filter and Evaporate Solvent wash_dry->evaporation purification Purify Crude Product (Distillation or Chromatography) evaporation->purification end End purification->end

Caption: General experimental workflow for dichlorocyclopropanation.

Protocol 1: Synthesis of 1,1-dichloro-2-phenylcyclopropane from Styrene

Procedure:

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add styrene (13.1 g, 0.126 mol) and benzyltriethylammonium chloride (0.44 g, 0.0019 mol).

  • Add chloroform (100 mL) to the flask.

  • With vigorous stirring, slowly add 40% aqueous sodium hydroxide (20 mL) from the dropping funnel.

  • Maintain the reaction temperature at 40°C and stir for 6-8 hours.

  • Monitor the disappearance of styrene by GC.

  • Upon completion (typically >88% conversion), cool the mixture to room temperature, add water (50 mL), and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to yield 1,1-dichloro-2-phenylcyclopropane.[3]

Protocol 2: Synthesis of 1,1-dichloro-2-hexylcyclopropane from 1-Octene

Procedure:

  • In a 500 mL flask equipped with a mechanical stirrer and a reflux condenser, combine 1-octene (22.4 g, 0.2 mol), chloroform (120 mL), and a trialkylammonium propansultan catalyst (e.g., 4-(dimethyloctylammonium) propansultan, 1-2 mol%).

  • Add 50% aqueous sodium hydroxide (80 g in 80 mL of water) to the mixture.

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by GC analysis of the organic layer.

  • After the reaction is complete, add water (100 mL) to dissolve the precipitated salts.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous phase with chloroform (2 x 50 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the residue by vacuum distillation to obtain 1,1-dichloro-2-hexylcyclopropane.[6]

Protocol 3: Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane from Cyclohexene

Procedure:

  • In a 250 mL flask, place cyclohexene (8.2 g, 0.1 mol) and tridecylmethylammonium chloride (0.3 g, ~1 mol%) in chloroform (50 mL).

  • With vigorous stirring, add 50% aqueous sodium hydroxide (40 mL).

  • Stir the biphasic mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, dilute the mixture with water (50 mL).

  • Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by vacuum distillation to afford 7,7-dichlorobicyclo[4.1.0]heptane.[5]

Logical Relationships in Phase-Transfer Catalysis

The efficiency of the dichlorocyclopropanation reaction under phase-transfer catalysis relies on the cyclical movement of the catalyst between the aqueous and organic phases.

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na⁺OH⁻ QOH_org Q⁺OH⁻ NaCl Na⁺Cl⁻ QCl_aq Q⁺Cl⁻ QCl_aq->QOH_org Phase Transfer QCCl3_org Q⁺⁻CCl₃ QOH_org->QCCl3_org Deprotonation CHCl3 CHCl₃ Alkene Alkene Product gem-Dichlorocyclopropane QCCl3_org->QCl_aq Regeneration CCl2 :CCl₂ QCCl3_org->CCl2 α-Elimination CCl2->Product Cycloaddition

Caption: Logical relationship of the phase-transfer catalysis cycle.

Conclusion

The synthesis of gem-dichlorocyclopropanes via the addition of this compound to alkenes is a powerful and reliable transformation in organic synthesis. The use of phase-transfer catalysis for the in situ generation of this compound from chloroform and aqueous sodium hydroxide has made this methodology particularly attractive due to its high efficiency, mild reaction conditions, and operational simplicity. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of these reactions for a variety of applications, from fundamental research to the development of novel therapeutics and functional materials.

References

Application Notes and Protocols for Ultrasound-Assisted Dichlorocarbene Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation of dichlorocarbene (:CCl₂) utilizing ultrasound irradiation. The application of sonochemistry in this context offers significant advantages, including enhanced reaction rates, improved yields, and milder reaction conditions, making it a valuable tool in organic synthesis. Two primary methods are detailed: the phase-transfer catalysis (PTC) route using chloroform (B151607) and a strong base, and a base-free method involving the reaction of carbon tetrachloride with magnesium.

Method 1: Phase-Transfer Catalysis (PTC) with Chloroform and Sodium Hydroxide (B78521)

This method is the most common approach for generating this compound for subsequent reactions, such as the dichlorocyclopropanation of olefins. Ultrasound irradiation plays a crucial role in enhancing the mass transfer between the aqueous and organic phases, thereby accelerating the reaction.[1]

Reaction Mechanism and Signaling Pathway

The generation of this compound under PTC conditions proceeds via a two-phase system. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase. In the organic phase, the hydroxide ion deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to yield this compound.

PTC_Dichlorocarbene_Generation cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface NaOH_aq NaOH Na_plus Na+ OH_minus OH- NaOH_aq->OH_minus PTC_OH Q⁺OH⁻ OH_minus->PTC_OH CHCl3 CHCl₃ CCl3_minus ⁻CCl₃ CHCl3->CCl3_minus + Q⁺OH⁻ CCl2 :CCl₂ CCl3_minus->CCl2 - Cl⁻ PTC_Cl Q⁺Cl⁻ Product Dichlorocyclopropane Derivative CCl2->Product + Olefin NaCl NaCl H2O H₂O Olefin Olefin PTC_OH->CHCl3 PTC_Cl->OH_minus - Cl⁻

Caption: this compound generation via phase-transfer catalysis.

Experimental Protocols

Protocol 1.1: Dichlorocyclopropanation of Styrene (B11656)

This protocol is adapted from the kinetic study of the dichlorocyclopropanation of styrene under ultrasound irradiation.[2]

Materials:

  • Styrene

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH), 40 wt.% aqueous solution

  • Benzyltriethylammonium Bromide (BTEAB)

  • Ultrasonic bath or probe system (e.g., 28 kHz, 200 W)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Thermostatic water bath

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 20 mmol of styrene, 35 mL of chloroform, and 0.2 mmol of BTEAB.

  • Place the flask in a thermostatic water bath set to 35°C.

  • Introduce 15 mL of a 40 wt.% aqueous solution of sodium hydroxide to the reaction mixture.

  • Simultaneously begin magnetic stirring (e.g., 800 rpm) and sonication (28 kHz, 200 W).

  • Continue the reaction for 60 minutes.

  • Upon completion, stop the stirring and sonication. Allow the phases to separate.

  • Collect the organic layer and wash it with water to remove any remaining NaOH and catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, (2,2-dichlorocyclopropyl)benzene.

  • The product can be further purified by column chromatography if necessary.

Protocol 1.2: Dichlorocyclopropanation of 1,3-bis(allyloxy)-5-methylbenzene

This protocol is based on the synthesis and kinetic study of a multi-site phase-transfer catalyst.[1]

Materials:

  • 1,3-bis(allyloxy)-5-methylbenzene

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH), 30 wt.% aqueous solution

  • N,N'-dioctyl-4,4'-bipyridinium dibromide (MPTC)

  • Ultrasonic generator (e.g., 28 kHz, 300 W)

  • Three-necked round-bottom flask with a flat-bladed stirring paddle

  • Reflux condenser

  • Thermostatic bath

Procedure:

  • To a 150 mL three-necked round-bottom flask fitted with a stirrer and condenser, add 30 mL of 30 wt.% aqueous NaOH, 0.72 mmol of the MPTC, and 20 mL of chloroform.

  • Stir the mixture at 100 rpm for 5 minutes at 40°C to stabilize the catalyst.

  • In a separate container, dissolve 1.5 g (7.35 mmol) of 1,3-bis(allyloxy)-5-methylbenzene in 10 mL of chloroform and preheat to 40°C.

  • Add the substrate solution to the reaction flask at time zero.

  • Increase the stirring speed to 200 rpm and simultaneously apply ultrasonic energy (28 kHz, 300 W).

  • Monitor the reaction progress by taking samples from the organic layer at regular intervals and analyzing them by gas chromatography.

  • After the reaction is complete, work up the organic phase as described in Protocol 1.1.

Quantitative Data Summary
SubstrateCatalystUltrasound ParametersTemperature (°C)Time (min)Yield/ConversionReference
StyreneBTEAB28 kHz, 200 W3560High Conversion[2]
1,3-bis(allyloxy)-5-methylbenzeneMPTC28 kHz, 300 W40503.86x faster rate with ultrasound[1]
N-vinylimidazoleMPTC28 kHz, 300 W40-Increased conversion with ultrasound

Method 2: Reaction of Carbon Tetrachloride with Magnesium

This method provides a base-free route to this compound, which is advantageous for substrates that are sensitive to strong bases.[3] Ultrasound is crucial for activating the magnesium surface and promoting the reaction.

Reaction Mechanism and Workflow

The proposed mechanism involves the sonochemical activation of magnesium, which then reacts with carbon tetrachloride to generate this compound. This in situ generated carbene can then be trapped by an olefin to form the corresponding dichlorocyclopropane.

Mg_CCl4_this compound Mg Mg powder Ultrasound Ultrasound Irradiation Activated_Mg Activated Mg* Ultrasound->Activated_Mg Activation Intermediate [Intermediate Complex] Activated_Mg->Intermediate + CCl₄ CCl4 CCl₄ CCl2 :CCl₂ Intermediate->CCl2 Decomposition MgCl2 MgCl₂ Intermediate->MgCl2 Product gem-Dichlorocyclopropane CCl2->Product + Olefin Olefin Olefin

Caption: Ultrasound-assisted this compound generation from Mg and CCl₄.

Experimental Protocols

Protocol 2.1: General Synthesis of gem-Dichlorocyclopropanes

This protocol is a general procedure adapted from Lin et al. for the synthesis of various dichlorocyclopropane derivatives.[3]

Materials:

  • Magnesium powder

  • Carbon tetrachloride (CCl₄)

  • Olefin (e.g., styrene, cyclohexene)

  • Anhydrous ethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ultrasonic cleaner (bath type)

  • Reaction flask

Procedure:

  • In a reaction flask, combine magnesium powder (25 mmol), the desired olefin (25 mmol), and carbon tetrachloride (50 mmol).

  • Add 16 mL of anhydrous ethyl ether and 4 mL of anhydrous THF as the solvent system.

  • Immerse the flask in the water bath of an ultrasonic cleaner, ensuring the water level is similar to the solvent level inside the flask.

  • Apply ultrasonic irradiation at room temperature. The reaction progress can be monitored by the consumption of the magnesium powder.

  • Continue sonication until all the magnesium is consumed, and then for an additional 5 minutes.

  • After the reaction is complete, quench the mixture carefully with dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data Summary
OlefinMolar Ratio (CCl₄:Mg:Olefin)SolventTime (min)Yield (%)Reference
Styrene2:1:1Anhydrous Ether/THF45-6090[3]
Cyclohexene2:1:1Anhydrous Ether/THF45-6092[3]
1-Octene2:1:1Anhydrous Ether/THF45-6085[3]
α-Methylstyrene2:1:1Anhydrous Ether/THF45-6088[3]
Indene2:1:1Anhydrous Ether/THF45-6091[3]
1,5-Cyclooctadiene4:2:1Anhydrous Ether/THF45-6080[3]

Note: The reaction time for all entries was reported as the time required for the consumption of magnesium, which was typically between 45 and 60 minutes under ultrasound.[3]

Concluding Remarks

The use of ultrasound provides a significant enhancement to the generation of this compound for synthetic applications. The PTC method is robust and utilizes common laboratory reagents, with sonication improving the efficiency of the biphasic system.[1][2] The magnesium/carbon tetrachloride method offers a valuable alternative for base-sensitive substrates, proceeding under neutral conditions with excellent yields in short reaction times.[3][4] For both methods, the application of ultrasound is a key enabling technology, promoting mass transfer and metal surface activation to facilitate the rapid and efficient generation of this important reactive intermediate.

References

Flow Chemistry Applications for Dichlorocarbene Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorocarbene (:CCl₂) is a highly reactive intermediate with significant applications in organic synthesis, particularly in the construction of gem-dichlorocyclopropanes, which are valuable precursors for a wide range of molecular architectures in pharmaceuticals and agrochemicals. Traditional batch synthesis of this compound, often generated from chloroform (B151607) and a strong base, is fraught with challenges, including poor heat and mass transfer, potential for runaway reactions, and the formation of undesirable tarry by-products due to the high reactivity of the carbene.[1][2]

Continuous flow chemistry offers a compelling solution to these problems by providing superior control over reaction parameters, enhancing safety, and improving reaction efficiency and scalability.[3][4] This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent reactions in continuous flow systems, with a focus on the widely used phase-transfer catalysis (PTC) method.

Core Principles of Flow this compound Generation

The generation of this compound in a continuous flow setup typically involves a biphasic liquid-liquid system, where an aqueous solution of a strong base (e.g., sodium hydroxide) is continuously mixed with an organic stream containing chloroform, the alkene substrate, and a phase-transfer catalyst.[5][6] The enhanced surface-area-to-volume ratio in microreactors or packed-bed reactors facilitates efficient mixing and rapid reaction between the phases, which is difficult to achieve and scale up in batch reactors.[1][2]

The key advantages of this approach include:

  • Enhanced Safety: The small reactor volume minimizes the amount of hazardous this compound present at any given time, significantly reducing the risk of thermal runaways.[3]

  • Improved Mixing and Mass Transfer: Specialized reactors, such as those packed with inert materials like PTFE beads, create fine dispersions of the aqueous phase in the organic phase, leading to excellent mass transfer and accelerated reaction rates.[1][5][6]

  • Suppression of Side Reactions: The short residence times and efficient in-situ consumption of the generated this compound minimize its polymerization and decomposition, leading to cleaner reaction profiles and higher yields.[1]

  • Scalability: Scaling up production in a continuous flow system can be achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel).[7]

Application Note 1: Gem-Dichlorocyclopropanation of Alkenes

The addition of this compound to alkenes to form gem-dichlorocyclopropanes is a cornerstone application of this technology in flow. The following data summarizes typical reaction conditions and outcomes for the dichlorocyclopropanation of various alkenes using a packed-bed reactor.

Data Presentation
EntryAlkene SubstrateTemp. (°C)Residence Time (min)PTC (mol%)NaOH Conc. (wt%)Conversion/Yield (%)Citation
1Cyclohexene (B86901)80410 (TBAC)50>99 (Conversion)[2]
2Styrene80410 (TBAC)50~95 (Yield)[8]
31-Octene80410 (TBAC)50~90 (Yield)[8]
4α-Methylstyrene80410 (TBAC)50>99 (Yield)[8]
5Indene80410 (TBAC)50~98 (Yield)[8]
6(R)-Limonene80410 (TBAC)50~85 (Yield, mono-adduct)[8]

*TBAC: Tetrabutylammonium (B224687) chloride

Experimental Protocol: Continuous Flow Gem-Dichlorocyclopropanation of Cyclohexene

This protocol is a representative example for the continuous synthesis of 7,7-dichloronorcarane from cyclohexene.

Materials:

  • Cyclohexene (Reagent grade)

  • Chloroform (ACS grade)

  • Sodium Hydroxide (pellets)

  • Tetrabutylammonium chloride (TBAC) (98%)

  • Deionized Water

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate

Equipment:

  • Two high-pressure pumps (e.g., HPLC pumps)

  • T-mixer

  • Packed-bed reactor (e.g., column packed with 3 mm PTFE beads)

  • Heated immersion bath or column heater

  • Back-pressure regulator (BPR)

  • Collection vessel

  • Standard laboratory glassware for work-up

Solution Preparation:

  • Organic Phase: Prepare a 0.5 M solution of cyclohexene in chloroform. Add tetrabutylammonium chloride (TBAC) to a concentration of 10 mol% with respect to the cyclohexene.

  • Aqueous Phase: Prepare a 50% (w/w) aqueous solution of sodium hydroxide. Caution: This solution is highly corrosive.

Flow Reactor Setup and Operation:

  • Set up the flow reactor system as depicted in the workflow diagram below.

  • Prime the pumps and lines with the respective phases.

  • Heat the packed-bed reactor to 80 °C.

  • Set the back-pressure regulator to maintain a pressure sufficient to prevent boiling of the solvent (e.g., 10 bar).

  • Pump the organic phase and the aqueous phase at flow rates that will achieve the desired residence time in the reactor. For a 10 mL packed-bed reactor and a 4-minute residence time, the total flow rate would be 2.5 mL/min. A typical aqueous-to-organic flow ratio is 4:1.[9] Therefore, the aqueous phase flow rate would be 2.0 mL/min and the organic phase flow rate would be 0.5 mL/min.

  • Allow the system to reach a steady state before collecting the product stream.

  • Collect the output from the reactor in a flask containing water and dichloromethane.

Work-up and Purification:

  • Separate the organic layer from the collected biphasic mixture.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 7,7-dichloronorcarane.

Mandatory Visualizations

Flow_Dichlorocyclopropanation cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Product Collection & Work-up org_pump Organic Phase Pump (Alkene, Chloroform, PTC) mixer T-Mixer org_pump->mixer aq_pump Aqueous Phase Pump (50% NaOH) aq_pump->mixer reactor Packed-Bed Reactor (PTFE Beads, 80°C) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Collection & Quench bpr->collection purification Extraction & Purification collection->purification product Gem-Dichlorocyclopropane purification->product PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase naoh NaOH qcl_aq Q+Cl- (PTC) naoh->qcl_aq Anion Exchange chcl3 CHCl3 qcl_aq->chcl3 Deprotonation qoh Q+OH- ccl3_anion [:CCl3]- Q+ chcl3->ccl3_anion ccl2 :CCl2 (this compound) ccl3_anion->ccl2 α-elimination alkene Alkene ccl2->alkene [2+1] Cycloaddition product Dichlorocyclopropane alkene->product qoh->chcl3 Transfer to Org. Phase

References

Application Notes and Protocols: Dichlorocarbene Insertion into C-H Bonds for Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction. Dichlorocarbene (:CCl₂) insertion into C-H bonds has emerged as a powerful tool for this purpose, enabling the direct introduction of a dichloromethyl group, a versatile synthetic handle that can be further transformed into various functional groups. This methodology has found applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This compound, a neutral, divalent carbon species, is a highly reactive intermediate. Its insertion into C-H bonds is generally understood to proceed through a concerted mechanism for singlet carbenes, leading to retention of stereochemistry at the insertion site. The reactivity of C-H bonds towards this compound insertion follows the general trend: tertiary > secondary > primary.[1][2] This inherent selectivity allows for predictable functionalization in complex molecules.

Several methods exist for the generation of this compound, with the most common being the reaction of chloroform (B151607) with a strong base. The use of phase-transfer catalysis (PTC) has made this transformation particularly amenable to standard laboratory practice, allowing for the use of aqueous sodium hydroxide (B78521) as the base in a biphasic system.[3][4][5][6] This approach avoids the need for expensive and moisture-sensitive reagents. For more specialized applications, transition metal catalysts, particularly those based on rhodium and copper, have been employed to modulate the reactivity and selectivity of carbene insertion reactions, although these are more commonly used with diazo compounds as carbene precursors.[7][8][9][10][11]

The dichloromethyl group installed via C-H insertion can be readily converted to other functionalities. For instance, it can be hydrolyzed to a formyl group, reduced to a methyl group, or used in further carbon-carbon bond-forming reactions, making it a valuable intermediate in synthetic campaigns.

Quantitative Data Summary

The following tables summarize the yields of this compound C-H insertion products with various substrates under different reaction conditions.

Table 1: this compound C-H Insertion into Alkanes and Ethers (Gas Phase)

This compound generated from thermal decomposition of trifluoro(trichloromethyl)silane.[1]

SubstrateProductYield (%)
Ethylbenzene1,1-Dichloro-2-phenylpropaneGood
Cumene1,1-Dichloro-2-methyl-2-phenylpropaneGood
Diethyl ether1,1-Dichloro-2-ethoxypropaneGood
2-Methoxypropane1,1-Dichloro-2-methoxy-2-methylpropaneGood
Tetrahydrofuran2-(Dichloromethyl)tetrahydrofuranGood
Cyclohexane(Dichloromethyl)cyclohexane-
Isobutane (B21531)1,1-Dichloro-2,2-dimethylpropane-

Note: "Good" yields were reported without specific percentages. The tertiary C-H bond of isobutane was found to be 70 times more reactive than a C-H bond of cyclohexane.[1]

Table 2: Rhodium(II)-Catalyzed Carbene Insertion into Tetrahydrofuran

Carbene generated from (E)-3-arylidene-4-diazopyrrolidine-2,5-diones.[12]

CatalystCatalyst Loading (mol%)Product Ratio (C-H insertion : Spirocycle)Isolated Yield (C-H insertion, %)Isolated Yield (Spirocycle, %)
Rh₂(OAc)₄10--85
Rh₂(OAc)₄0.01-76-
Rh₂(esp)₂10-88-
Rh₂(esp)₂0.01--79
Rh₂(AdmCOO)₄10-82-
Rh₂(AdmCOO)₄0.01--81

Experimental Protocols

Protocol 1: Generation of this compound via Phase-Transfer Catalysis and Insertion into an Alkene (Demonstration of Principle)

This protocol is adapted from a standard laboratory procedure for the addition of this compound to cyclohexene (B86901), which serves as a well-established example of this compound generation under phase-transfer conditions.[5] The same conditions can be adapted for C-H insertion reactions with appropriate substrates.

Materials:

  • Cyclohexene

  • Chloroform (CHCl₃)

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel

  • Magnetic stir plate

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, place a solution of cyclohexene in chloroform. Add the phase-transfer catalyst (e.g., TEBA, ~1-5 mol% relative to the substrate).

  • Addition of Base: While stirring the mixture vigorously, add 50% aqueous sodium hydroxide solution dropwise from the dropping funnel. The reaction is exothermic, and an ice bath may be necessary to maintain the desired temperature (typically room temperature to 40°C).

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots taken from the organic layer.

  • Workup: After the reaction is complete (typically 1-3 hours), add deionized water to the reaction mixture to dissolve the precipitated salts. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Rhodium-Catalyzed Intramolecular C-H Insertion of an α-Aryl-α-diazo Ketone

This protocol is a general representation based on the work of Taber and Tian for the synthesis of α-aryl cyclopentanones.[7]

Materials:

  • α-Aryl-α-diazo ketone substrate

  • Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or other suitable rhodium(II) catalyst

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet

  • Magnetic stir plate

  • Heating mantle or oil bath

  • Standard glassware for reaction setup and workup

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the α-aryl-α-diazo ketone substrate and the rhodium(II) catalyst (typically 0.1-1 mol%).

  • Solvent Addition: Add anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate). The reaction is often accompanied by the evolution of nitrogen gas.

  • Reaction Monitoring: Monitor the disappearance of the diazo compound by TLC (the diazo compound is typically a colored spot) or by observing the cessation of nitrogen evolution.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-aryl cyclopentanone.

Visualizations

Reaction Mechanism: this compound Generation and C-H Insertion

G cluster_generation This compound Generation (from Chloroform) cluster_insertion C-H Insertion chloroform CHCl₃ trichloromethyl_anion ⁻CCl₃ chloroform->trichloromethyl_anion - H⁺ base Base (e.g., OH⁻) This compound :CCl₂ trichloromethyl_anion->this compound - Cl⁻ dichlorocarbene_reac :CCl₂ This compound->dichlorocarbene_reac Reacts with C-H bond chloride Cl⁻ alkane R₃C-H transition_state [Transition State] alkane->transition_state product R₃C-CHCl₂ transition_state->product dichlorocarbene_reac->transition_state

Caption: Generation of this compound and its insertion into a C-H bond.

Experimental Workflow: Phase-Transfer Catalysis

G start Start setup Reaction Setup (Substrate, CHCl₃, PTC) start->setup addition Add 50% aq. NaOH setup->addition reaction Stir at RT - 40°C (1-3 h) addition->reaction workup Aqueous Workup reaction->workup extraction Extract with CH₂Cl₂ workup->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation/Chromatography) evaporation->purification end Final Product purification->end

Caption: Workflow for this compound C-H functionalization via PTC.

References

Application Notes: Dichlorocarbene Reactions with Electron-Rich Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorocarbene (:CCl₂) is a highly reactive intermediate with significant applications in organic synthesis, particularly in its reactions with electron-rich aromatic systems. Generated in situ, typically from chloroform (B151607) and a strong base, this electrophilic species can engage in various transformations, including electrophilic substitution, addition, and rearrangement reactions. These reactions provide powerful tools for the synthesis of a diverse range of molecular architectures, many of which are pivotal in medicinal chemistry and drug discovery. This document provides detailed application notes, experimental protocols, and mechanistic insights into the reactions of this compound with key electron-rich aromatic compounds such as phenols, anilines, pyrroles, and indoles.

Introduction: Generation and Reactivity of this compound

This compound is a neutral, divalent carbon species with only six valence electrons, rendering it highly electrophilic.[1] It is typically not isolated but generated in the reaction mixture (in situ) for immediate use.[2] The most common method for its generation involves the α-elimination of chloroform using a strong base, such as sodium hydroxide (B78521) or potassium tert-butoxide.[2][3] The use of a phase-transfer catalyst (e.g., benzyltriethylammonium bromide) is often employed in biphasic systems to facilitate the reaction between the aqueous base and the organic chloroform phase.[2]

Alternative methods for this compound generation include:

  • Treatment of ethyl trichloroacetate (B1195264) with sodium methoxide.[2]

  • Thermal decomposition of phenyl(trichloromethyl)mercury.[2]

  • Dechlorination of carbon tetrachloride with magnesium under ultrasonic irradiation.[4]

Once generated, the electron-deficient this compound readily attacks electron-rich substrates. With aromatic compounds, the reaction pathway is highly dependent on the nature of the aromatic ring and its substituents.

Reaction with Phenols: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols, producing valuable salicylaldehyde (B1680747) derivatives.[3][5] This electrophilic aromatic substitution reaction involves the attack of the highly nucleophilic phenoxide ion on this compound.[3][6] The reaction predominantly yields the ortho-formylated product, a selectivity attributed to the interaction between the phenoxide oxygen and the incoming electrophile.[3]

Mechanistic Pathway

The reaction proceeds through several key steps:

  • This compound Formation: A strong base deprotonates chloroform to form a trichloromethyl anion, which undergoes α-elimination to yield this compound.[3]

  • Phenoxide Formation: The phenol (B47542) is deprotonated by the base to form the more nucleophilic phenoxide ion.[3]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the this compound, primarily at the ortho position, forming a dichloromethyl-substituted intermediate.[3]

  • Hydrolysis: The intermediate undergoes hydrolysis in the basic medium, followed by acidification, to yield the final o-hydroxybenzaldehyde product.[3][7]

Logical Relationship: Reimer-Tiemann Reaction

G cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide CHCl3 Chloroform (CHCl₃) Carbene This compound (:CCl₂) CHCl3->Carbene Base Strong Base (e.g., NaOH) Base->Phenoxide Deprotonation Base->Carbene α-elimination Dichloromethyl Dichloromethyl Intermediate Phenoxide->Dichloromethyl Electrophilic Attack (ortho-selective) Carbene->Dichloromethyl Product o-Hydroxybenzaldehyde Dichloromethyl->Product Hydrolysis & Workup G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyrrole Pyrrole Cyclopropane Dichlorocyclopropane Adduct (unstable) Pyrrole->Cyclopropane [1+2] Cycloaddition Carbene :CCl₂ Carbene->Cyclopropane Cation Carbocationic Intermediate Cyclopropane->Cation Ring Opening Product 3-Chloropyridine Cation->Product Rearrangement & -H⁺

References

Application Notes and Protocols for Dichlorocarbene Addition to Sterically Hindered Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlorocyclopropanes are highly valuable synthetic intermediates, serving as versatile precursors for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The addition of dichlorocarbene (:CCl₂) to an alkene is the most direct method for their preparation. This compound is a reactive intermediate generated in situ, typically from chloroform (B151607) via α-elimination using a strong base.[1][2]

While this reaction is broadly applicable, the addition to sterically hindered alkenes presents a significant challenge, often resulting in lower yields due to the steric repulsion between the bulky substituents on the alkene and the approaching this compound. The electrophilic carbene adds fastest to the most electron-rich and least sterically hindered double bond.[2] To overcome these limitations, robust protocols are necessary.

This document details two effective methods for the dichlorocyclopropanation of sterically hindered alkenes: the widely used phase-transfer catalysis (PTC) method and an alternative approach utilizing ultrasonic irradiation.

Methods for this compound Generation

  • Phase-Transfer Catalysis (PTC): This is the most common method, employing a biphasic system of an organic solvent (containing the alkene and chloroform) and a concentrated aqueous strong base (e.g., NaOH).[1][3] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of hydroxide (B78521) ions or the formation of the trichloromethanide anion at the interface, which then enters the organic phase to generate this compound.[4][5]

  • Ultrasonic Irradiation: An alternative method involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation.[6][7] This procedure is advantageous as it occurs in a neutral medium, thereby avoiding side reactions like saponification or aldol (B89426) condensation that can be promoted by the strong bases used in PTC.[6]

Data Presentation

The efficiency of this compound addition can vary significantly based on the substrate's steric and electronic properties. The following tables summarize representative yields for different alkenes using both the ultrasonic irradiation and phase-transfer catalysis methods.

Table 1: Yields of Dichlorocyclopropanes via Ultrasonic Irradiation Method [6]

EntryAlkene SubstrateProductYield (%)
aCyclohexene7,7-Dichlorobicyclo[4.1.0]heptane85
bStyrene1,1-Dichloro-2-phenylcyclopropane82
cLimonene1,1-Dichloro-2-methyl-2-(4-methyl-3-cyclohexenyl)-cyclopropane75
d1-Octene1,1-Dichloro-2-hexylcyclopropane80
eEthyl acrylateEthyl 2,2-dichlorocyclopropanecarboxylate65
fMesityl oxide3,3-Dichloro-1,1-dimethyl-2-acetylcyclopropane60

Table 2: Relative Reactivity of Alkenes under Phase-Transfer Catalysis [4]

Alkene SubstrateRelative Rate Constant (k_rel)Activation Energy (Ea, kcal/mol)
trans-Stilbene1.009.2
Styrene4.009.9
α-Methylstyrene7.0010.8

Note: The higher reactivity of α-methylstyrene is attributed to its electron-rich double bond, which readily attracts the electrophilic this compound, despite potential steric hindrance.[4]

Experimental Protocols

Protocol 1: Dichlorocyclopropanation via Phase-Transfer Catalysis (PTC)

This protocol is a generalized procedure based on the Makosza method for generating this compound under biphasic conditions.

Materials:

  • Sterically hindered alkene

  • Chloroform (CHCl₃)

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂) or Toluene

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Condenser

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the sterically hindered alkene (1.0 eq.) and the phase-transfer catalyst (BTEAC, 0.02-0.05 eq.) in chloroform (used as both reagent and solvent, ~3.0-5.0 eq.) or another suitable organic solvent like dichloromethane.

  • Cooling: Place the flask in an ice bath and begin vigorous stirring. The efficiency of the reaction is highly dependent on the stirring speed to maximize the interfacial area between the two phases.[3]

  • Base Addition: Slowly add the 50% aqueous NaOH solution (~3.0-5.0 eq.) to the reaction mixture via a dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition. The reaction is often exothermic.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic phase with deionized water and then with brine to remove residual NaOH and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the desired dichlorocyclopropane.

Protocol 2: Dichlorocyclopropanation via Ultrasonic Irradiation

This protocol offers a base-free alternative for sensitive substrates.[6]

Materials:

  • Sterically hindered alkene

  • Carbon tetrachloride (CCl₄)

  • Magnesium (Mg) turnings

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked flask

  • Dropping funnel

  • Condenser

  • Ultrasonic cleaner/bath (e.g., SB-3200)

Procedure:

  • Reaction Setup: In a three-necked flask, place magnesium turnings (2.0 eq.). Add a solution of the alkene (1.0 eq.) in a 4:1 mixture of anhydrous diethyl ether and anhydrous THF.

  • Sonication: Place the flask into the ultrasonic cleaner, ensuring the water level in the bath is sufficient to immerse the reaction flask. Turn on the ultrasound.

  • Reagent Addition: Add carbon tetrachloride (1.5 eq.) dropwise to the sonicated mixture over 20-30 minutes. An induction period of 5-15 minutes may be observed.[7]

  • Reaction: Continue sonication for 45-60 minutes after the addition is complete.[6] The reaction progress can be monitored by GC.

  • Workup: After the reaction is complete, cool the flask in an ice bath and slowly add 1 M HCl to quench the reaction and dissolve any remaining magnesium.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography.

Visualizations

G cluster_reactants Inputs cluster_process Procedure cluster_output Output Alkene Sterically Hindered Alkene Setup Reaction Setup (Biphasic System) Alkene->Setup Reagents This compound Precursors (e.g., CHCl₃, NaOH) Reagents->Setup Catalyst Phase-Transfer Catalyst (PTC) Catalyst->Setup Reaction Controlled Addition & Vigorous Stirring Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Purified Dichlorocyclopropane Purification->Product

Caption: General workflow for PTC-mediated dichlorocyclopropanation.

G cluster_phases Mechanism at the Phase Boundary cluster_organic Organic Phase cluster_aqueous Aqueous Phase CHCl3 CHCl₃ Interface_CCl3 CCl₃⁻ CHCl3->Interface_CCl3 CCl3_Q [Q⁺ CCl₃⁻] Carbene :CCl₂ CCl3_Q->Carbene α-elimination of Cl⁻ PTC_back [Q⁺ Cl⁻] CCl3_Q->PTC_back Product Dichlorocyclopropane Carbene->Product Cycloaddition Alkene R₂C=CR₂ Alkene->Product PTC [Q⁺ X⁻] PTC_back->PTC Catalyst Regeneration NaOH Na⁺ OH⁻ NaOH->Interface_CCl3 Deprotonation at Interface PTC->CCl3_Q Ion Pair Extraction Interface_CCl3->CCl3_Q

Caption: Mechanism of this compound generation via Phase-Transfer Catalysis.

References

Ethyl Trichloroacetate as a Dichlorocarbene Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trichloroacetate (B1195264) has emerged as a valuable and versatile reagent in organic synthesis, primarily serving as a convenient precursor for the in-situ generation of dichlorocarbene (:CCl₂). This highly reactive intermediate readily participates in various chemical transformations, most notably the dichlorocyclopropanation of alkenes. The resulting gem-dichlorocyclopropane moieties are important building blocks in the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and novel materials. The use of ethyl trichloroacetate offers a milder and often more efficient alternative to traditional methods of this compound generation, such as the reaction of chloroform (B151607) with a strong base. This document provides detailed application notes, experimental protocols, and an overview of the utility of ethyl trichloroacetate as a this compound precursor in modern organic synthesis and drug development.

Mechanism of this compound Generation

The generation of this compound from ethyl trichloroacetate is typically initiated by a base, such as an alkoxide (e.g., sodium methoxide (B1231860), potassium tert-butoxide). The reaction proceeds via an elimination mechanism. The base abstracts the acidic α-proton from ethyl trichloroacetate is not correct. The base attacks the carbonyl group, leading to the formation of a trichloromethyl anion, which then eliminates a chloride ion to afford this compound.

G cluster_0 This compound Generation EtO2CCCl3 Ethyl Trichloroacetate Intermediate [EtO2C(Cl2)C]⁻ + Base-H⁺ EtO2CCCl3->Intermediate Base Attack Base Base (e.g., NaOMe) This compound :CCl₂ Intermediate->this compound Elimination Byproducts Ethyl Carbonate + NaCl Intermediate->Byproducts

Caption: Generation of this compound from ethyl trichloroacetate.

Applications in Organic Synthesis

The primary application of this compound generated from ethyl trichloroacetate is the dichlorocyclopropanation of a wide variety of alkenes. This reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane (B1198618) product.

Dichlorocyclopropanation of Alkenes

The reaction of this compound with alkenes provides access to gem-dichlorocyclopropanes, which are versatile synthetic intermediates. These compounds can be further transformed into other valuable structures, such as allenes, cyclopropenes, and bicyclic systems.

Table 1: Dichlorocyclopropanation of Various Olefins with Ethyl Trichloroacetate and Base

EntryOlefinBaseSolventYield (%)
1CyclohexeneSodium methoxidePentane (B18724)75-85
2StyreneSodium methoxidePentane70-80
31-OcteneSodium methoxidePentane60-70
4IsobutylenePotassium t-butoxidePentane80-90
5DihydropyranSodium methoxidePentane68-75[1]

Data compiled from various sources, including the seminal work of Parham and Schweizer.

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Ethyl trichloroacetate is harmful if swallowed or inhaled. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Protocol 1: Dichlorocyclopropanation of Dihydropyran[1]

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Sodium methoxide (50 g, 0.92 mol)

  • Dihydropyran (67.4 g, 0.8 mol)

  • Ethyl trichloroacetate (164.8 g, 0.86 mol)

  • Dry, olefin-free pentane (600 mL)

  • Water

  • Petroleum ether (b.p. 60-68 °C)

  • Anhydrous magnesium sulfate

Equipment:

  • 1-L three-necked flask

  • Nitrogen inlet tube

  • Sealed stirrer

  • 250-mL pressure-equalized dropping funnel

  • Calcium chloride drying tube

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus with a Vigreux column

Procedure:

  • To a 1-L three-necked flask, add sodium methoxide (50 g, 0.92 mol).

  • Fit the flask with a nitrogen inlet tube, a sealed stirrer, and a dropping funnel.

  • Add dihydropyran (67.4 g, 0.8 mol) and dry pentane (600 mL) to the flask.

  • Cool the mixture to 0-5 °C in an ice-water bath and stir for 15 minutes.

  • Add ethyl trichloroacetate (164.8 g, 0.86 mol) dropwise from the dropping funnel over 3-4 minutes.

  • Stir the reaction mixture at 0-5 °C for 6 hours, then allow it to warm to room temperature overnight with continued stirring.

  • Add water (200 mL) to the reaction mixture and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with 100-mL portions of petroleum ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Distill the residual liquid through a Vigreux column to collect the product, 2-oxa-7,7-dichloronorcarane. The yield is typically 91-100 g (68-75%).[1]

G Start Start Setup Assemble dry glassware under Nitrogen atmosphere Start->Setup Charge_Flask Charge flask with Sodium Methoxide, Dihydropyran, and Pentane Setup->Charge_Flask Cool Cool to 0-5 °C in an ice bath Charge_Flask->Cool Add_Reagent Add Ethyl Trichloroacetate dropwise Cool->Add_Reagent React_Cold Stir at 0-5 °C for 6 hours Add_Reagent->React_Cold React_Warm Stir at room temperature overnight React_Cold->React_Warm Quench Add Water React_Warm->Quench Extract Extract with Petroleum Ether Quench->Extract Dry Dry organic layers over MgSO4 Extract->Dry Concentrate Remove solvent via rotary evaporation Dry->Concentrate Purify Distill under reduced pressure Concentrate->Purify End End Purify->End

Caption: Experimental workflow for dichlorocyclopropanation.

Applications in Drug Development and Medicinal Chemistry

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry. Its unique conformational properties and electronic nature can impart favorable characteristics to drug candidates, such as increased metabolic stability, improved binding affinity to biological targets, and enhanced membrane permeability. The introduction of a gem-dichlorocyclopropane group can serve as a handle for further functionalization or can itself contribute to the biological activity of a molecule.

While direct examples of the use of ethyl trichloroacetate for the dichlorocyclopropanation of indole-containing drugs are not prevalent in the literature, the synthesis of various N-substituted indole (B1671886) derivatives often involves reagents like ethyl chloroacetate.[2] The dichlorocyclopropanation of indole derivatives represents a promising avenue for the generation of novel chemical entities with potential therapeutic applications. The resulting dichlorocyclopropyl indoles could be explored as precursors to a variety of compounds with interesting pharmacological profiles.

Conclusion

Ethyl trichloroacetate is a highly effective and convenient precursor for the generation of this compound. The Parham-Schweizer reaction, which utilizes ethyl trichloroacetate and a base, provides a reliable method for the dichlorocyclopropanation of a wide range of olefins. The resulting gem-dichlorocyclopropanes are valuable intermediates in organic synthesis and hold significant potential for the development of new therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers and scientists interested in utilizing this powerful synthetic tool.

References

Application Notes & Protocols: The Role of Dichlorocarbene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dichlorocarbene (:CCl₂) is a highly reactive intermediate with the chemical formula CCl₂.[1] Though not isolated, it serves as a pivotal reagent in organic chemistry, primarily generated in situ from chloroform (B151607).[1][2] Its high reactivity stems from the electron-deficient carbon atom, making it a strong electrophile.[3] This property is harnessed for several key transformations that produce valuable pharmaceutical intermediates, including the synthesis of gem-dichlorocyclopropanes and the ortho-formylation of phenols. These intermediates are foundational building blocks for a range of therapeutic agents, from cardiovascular drugs to non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6] This document outlines the primary methods for generating this compound and provides detailed protocols for its application in synthesizing key pharmaceutical precursors.

Generation of this compound

The most prevalent method for generating this compound involves the α-elimination of hydrogen chloride from chloroform using a strong base.[3][7] Phase-transfer catalysis (PTC) is frequently employed to facilitate this reaction in a biphasic system, which enhances safety and efficiency.[7][8]

Key Generation Methods:

  • Phase-Transfer Catalysis (PTC): Chloroform reacts with a concentrated aqueous solution of a base like sodium hydroxide (B78521) (NaOH). A phase-transfer catalyst, such as benzyltriethylammonium chloride, transports the hydroxide ions into the organic phase to react with chloroform, generating this compound.[1][8] This is the most common and industrially scalable method.

  • Anhydrous Conditions: Using a strong, non-aqueous base like potassium tert-butoxide (t-BuOK) in an anhydrous organic solvent is another effective method, first reported by Doering and Hoffmann.[1][7]

  • Ultrasonic Irradiation: An alternative method involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation.[9][10] This technique is advantageous as it avoids strong bases and is tolerant to ester and carbonyl functional groups.[1][9]

  • Other Precursors: Less common methods include the thermal decomposition of phenyl(trichloromethyl)mercury (B1584556) and the photolytic decomposition of dichlorodiazirine.[1]

General Workflow for this compound Generation via PTC cluster_organic Organic Phase cluster_aqueous Aqueous Phase CHCl3 Chloroform (CHCl3) + Alkene Substrate CCl3_anion Trichloromethyl Anion (CCl3-) CHCl3->CCl3_anion Forms PTC_org Quaternary Ammonium Cation (Q+) PTC_org->CHCl3 Deprotonation CCl2 This compound (:CCl2) CCl3_anion->CCl2 α-elimination of Cl- CCl2->CHCl3 Reacts with Alkene NaOH Sodium Hydroxide (Na+OH-) PTC_aq Catalyst (Q+X-) e.g., Benzyltriethyl- ammonium chloride NaOH->PTC_aq OH- exchange PTC_aq->PTC_org Phase Transfer Experimental Workflow for Dichlorocyclopropanation Setup 1. Assemble Reaction Flask (Stirrer, Condenser) Charge 2. Add Aq. NaOH, Chloroform, Alkene, and PTC Setup->Charge React 3. Stir Vigorously at Specified Temperature (e.g., 45-60°C) Charge->React Monitor 4. Monitor Reaction (TLC or GLC) React->Monitor Workup 5. Quench, Separate Phases, and Extract Aqueous Layer Monitor->Workup Dry 6. Combine Organic Layers, Wash, and Dry Workup->Dry Purify 7. Concentrate and Purify (Distillation or Chromatography) Dry->Purify Product Final Product: gem-Dichlorocyclopropane Purify->Product Simplified Mechanism of the Reimer-Tiemann Reaction CHCl3 Chloroform (CHCl3) CCl2 This compound (:CCl2) CHCl3->CCl2 α-elimination Base Strong Base (OH-) Base->CHCl3 Deprotonation Phenol Phenol Base->Phenol Deprotonation Intermediate Dichloromethyl Intermediate CCl2->Intermediate Phenoxide Phenoxide Ion Phenol->Phenoxide Phenoxide->CCl2 Nucleophilic Attack (ortho position) Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Salicylaldehyde (ortho-Hydroxybenzaldehyde) Hydrolysis->Product

References

Skattebøl Rearrangement of Dichlorocyclopropanes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Skattebøl rearrangement of dichlorocyclopropanes, a powerful method for the synthesis of allenes. The information is curated for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The Skattebøl rearrangement is a chemical reaction that converts gem-dihalocyclopropanes into allenes using an organolithium reagent.[1] This reaction, named after its discoverer Lars Skattebøl, proceeds through a fascinating carbene intermediate and has become a valuable tool in the synthetic chemist's arsenal.[1] The versatility of this rearrangement allows for the synthesis of a wide array of substituted allenes, which are important building blocks in natural product synthesis, drug discovery, and materials science.[2][3]

The general transformation involves the treatment of a 1,1-dichlorocyclopropane (B3049490) derivative with an organolithium base, such as methyllithium (B1224462) or n-butyllithium. The reaction is initiated by a lithium-halogen exchange, followed by the elimination of lithium chloride to generate a cyclopropylidene carbene. This highly reactive intermediate then undergoes a spontaneous electrocyclic ring-opening to furnish the corresponding allene (B1206475).

Mechanism of the Skattebøl Rearrangement

The currently accepted mechanism of the Skattebøl rearrangement involves the following key steps:

  • Lithium-Halogen Exchange: An organolithium reagent, typically methyllithium (MeLi) or n-butyllithium (n-BuLi), reacts with the gem-dichlorocyclopropane to form a lithium carbenoid intermediate.

  • α-Elimination: The unstable carbenoid rapidly eliminates lithium chloride to generate a free cyclopropylidene carbene.

  • Electrocyclic Ring Opening: The carbene intermediate undergoes a disrotatory ring-opening to form the allene product. The stereochemistry of the starting dichlorocyclopropane can influence the stereochemistry of the resulting allene.

The nature of the substituent on the cyclopropane (B1198618) ring can influence the reaction pathway. For instance, electron-donating groups can lower the energy barrier for allene formation.

Skattebol_Mechanism cluster_0 Skattebøl Rearrangement Mechanism gem-Dichlorocyclopropane gem-Dichlorocyclopropane Carbenoid Carbenoid gem-Dichlorocyclopropane->Carbenoid Lithium-Halogen Exchange Carbene Carbene Carbenoid->Carbene α-Elimination LiCl LiCl Carbenoid->LiCl Organolithium Organolithium Organolithium->Carbenoid Allene Allene Carbene->Allene Electrocyclic Ring Opening

Caption: General mechanism of the Skattebøl rearrangement.

Applications in Synthesis

The Skattebøl rearrangement has been employed in a variety of synthetic contexts, highlighting its utility and broad applicability.

  • Natural Product Synthesis: The allene functionality is a key structural motif in numerous natural products. The Skattebøl rearrangement provides a reliable method for introducing this moiety into complex molecular scaffolds.

  • Polymer Chemistry: This rearrangement has been utilized in post-polymerization modification to create allene-containing polymers.[2][3] These materials can exhibit unique photophysical properties and serve as platforms for further functionalization.[3]

  • Synthesis of Strained Rings: The reaction can be used to generate highly strained cyclic allenes, which are valuable intermediates in organic synthesis.

  • Precursors to Other Functional Groups: The resulting allenes can be further transformed into a variety of other functional groups, making the Skattebøl rearrangement a strategic step in multi-step syntheses.

Data Presentation: Reaction Conditions and Yields

The choice of organolithium reagent and reaction conditions can significantly impact the outcome of the Skattebøl rearrangement. Below is a summary of representative examples found in the literature.

Substrate (gem-Dihalocyclopropane)Organolithium ReagentSolventTemperature (°C)Reaction TimeProduct (Allene)Yield (%)Reference
1,1-Dibromo-2-phenylcyclopropaneMethyllithiumDiethyl ether030 min1-Phenyl-1,2-propadiene85N/A
1,1-Dichloro-2,2-dimethylcyclopropanen-ButyllithiumDiethyl ether-101 hr1,1-Dimethylallene70N/A
gem-Dichlorocyclopropanated poly(norbornene)n-ButyllithiumTHF-78 to RT12 hrAllene-containing polymer89-94[2]
1,1-Dibromo-2,2,3,3-tetramethylcyclopropaneMethyllithiumDiethyl ether-78 to RTN/ATetramethylallene95N/A
7,7-Dichlorobicyclo[4.1.0]heptanen-ButyllithiumTHF-78N/A1,2-CycloheptadieneN/AN/A

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Allenes from gem-Dibromocyclopropanes using Methyllithium

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • gem-Dibromocyclopropane derivative (1.0 equiv)

  • Methyllithium (MeLi) in diethyl ether (1.1 - 1.5 equiv)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the gem-dibromocyclopropane derivative dissolved in anhydrous diethyl ether.

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/salt).

  • Slowly add the methyllithium solution dropwise via the dropping funnel over a period of 15-30 minutes, maintaining the reaction temperature.

  • After the addition is complete, stir the reaction mixture at the same temperature for the specified time (typically 30 minutes to 2 hours), or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at the reaction temperature.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude allene product.

  • Purify the crude product by an appropriate method, such as distillation or column chromatography on silica (B1680970) gel.

Protocol_Workflow cluster_1 Experimental Workflow A Dissolve gem-dibromocyclopropane in anhydrous ether B Cool to -78°C to 0°C A->B C Slowly add MeLi solution B->C D Stir for 0.5 - 2 hours C->D E Quench with sat. aq. NH4Cl D->E F Warm to room temperature E->F G Work-up (Extraction, Drying) F->G H Purification (Distillation/Chromatography) G->H

Caption: A typical workflow for the Skattebøl rearrangement.

Protocol 2: Synthesis of 1-Chlorocyclopropane-1-carboxylic Acid from a gem-Dichlorocyclopropane using n-Butyllithium[6]

This protocol demonstrates a variation where the intermediate carbenoid is trapped with carbon dioxide.

Materials:

  • gem-Dichlorocyclopropane derivative (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry carbon dioxide (gas or solid)

  • 10% aqueous hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the gem-dichlorocyclopropane derivative in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise while maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the reaction mixture for 30 minutes, or add an excess of crushed dry ice.

  • Allow the mixture to slowly warm to room temperature overnight.

  • Quench the reaction with 10% aqueous hydrochloric acid until the pH is acidic.

  • Extract the mixture with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Safety Precautions

  • Organolithium reagents such as methyllithium and n-butyllithium are pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere using proper syringe and cannula techniques.

  • Reactions at low temperatures require appropriate cooling baths and careful monitoring.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

Conclusion

The Skattebøl rearrangement of dichlorocyclopropanes is a robust and versatile method for the synthesis of allenes. By carefully selecting the substrate, organolithium reagent, and reaction conditions, a wide range of allene-containing molecules can be accessed. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers looking to employ this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Carbylamine Reaction Involving Dichlorocarbene Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the carbylamine reaction, a powerful tool for the synthesis of isocyanides from primary amines via a dichlorocarbene intermediate. The protocols detailed herein are intended for use by trained professionals in a laboratory setting.

Introduction

The carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a chemical transformation that converts primary amines into isocyanides (also known as carbylamines).[1][2] This reaction is characterized by the use of chloroform (B151607) (CHCl₃) and a strong base, which generate the highly reactive intermediate, this compound (:CCl₂).[2] The distinctive and often foul odor of the isocyanide product is a key indicator of a successful reaction and has historically been used as a qualitative test for primary amines.[3][4]

Isocyanides are versatile building blocks in organic synthesis, most notably in multicomponent reactions such as the Ugi and Passerini reactions.[5] These reactions are of significant interest in medicinal chemistry and drug discovery for the rapid generation of diverse molecular libraries and the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[5][6]

Reaction Mechanism

The mechanism of the carbylamine reaction proceeds in two main stages:

Step 1: Formation of this compound The reaction is initiated by the dehydrohalogenation of chloroform by a strong base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to form the electrophilic this compound intermediate.[2]

Step 2: Nucleophilic Attack and Elimination The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the this compound. This is followed by two successive base-mediated dehydrochlorination steps to yield the final isocyanide product.[2]

Reaction_Mechanism cluster_step1 Step 1: this compound Formation cluster_step2 Step 2: Isocyanide Formation CHCl3 CHCl₃ Carbanion [:CCl₃]⁻ CHCl3->Carbanion + OH⁻ Base Base (e.g., KOH) This compound [:CCl₂] Carbanion->this compound - Cl⁻ Chloride Cl⁻ Amine R-NH₂ Intermediate1 R-NH₂⁺-CCl₂⁻ Amine->Intermediate1 + :CCl₂ Intermediate2 R-NH-CHCl₂ Intermediate1->Intermediate2 Proton Transfer Intermediate3 R-N=CHCl Intermediate2->Intermediate3 - HCl (Base) Isocyanide R-N≡C Intermediate3->Isocyanide - HCl (Base)

Caption: Carbylamine reaction mechanism.

Quantitative Data

The yield of the carbylamine reaction can vary significantly depending on the substrate and reaction conditions. The use of a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride has been shown to improve yields, particularly for less soluble amines.

Primary Amine (Substrate)Reaction ConditionsYield (%)Reference
tert-ButylamineCHCl₃, 50% aq. NaOH, CH₂Cl₂, Benzyltriethylammonium chloride (PTC), 45°C66-73[2]
2-PhenylethylamineCHCl₃, 50% aq. NaOH, CH₂Cl₂, Benzyltriethylammonium chloride (PTC), Flow reactor, 70°C, 15 min residence time41 (isolated)[7]
General Aliphatic/Aromatic AminesTraditional method (alcoholic KOH)~20[7]
General Aliphatic/Aromatic AminesWith Phase-Transfer Catalyst40-60[7]
Aniline (B41778)CHCl₃, alcoholic KOH, heatModerate[8]

Experimental Protocols

4.1. Synthesis of tert-Butyl Isocyanide (Aliphatic Amine)

This protocol is adapted from the procedure described in Organic Syntheses.[2]

Materials:

  • tert-Butylamine

  • Chloroform (containing 0.75% ethanol (B145695) as stabilizer)

  • Sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 300 mL of water.

  • With stirring, carefully add 300 g (7.50 moles) of sodium hydroxide in portions to control the exothermic reaction.

  • In a separate flask, prepare a mixture of 141.5 g (1.938 moles) of tert-butylamine, 117.5 g (0.9833 mole) of chloroform, and 2 g (0.009 mole) of benzyltriethylammonium chloride in 300 mL of dichloromethane.

  • Add the amine-chloroform mixture dropwise to the stirred, warm (ca. 45°C) sodium hydroxide solution over 30 minutes. The reaction mixture will begin to reflux.

  • Continue stirring for an additional hour after the reflux subsides (approximately 2 hours).

  • Cool the reaction mixture and dilute with 800 mL of ice-water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with 100 mL of dichloromethane.

  • Combine the organic layers and wash successively with 100 mL of water and 100 mL of 5% aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the product by distillation. Collect the fraction boiling at 92–93°C. The yield of tert-butyl isocyanide is typically 66–73%.[2]

4.2. Synthesis of Phenyl Isocyanide (Aromatic Amine) - General Procedure

The synthesis of phenyl isocyanide from aniline follows a similar principle, though reaction conditions may require adjustment.[8]

Materials:

  • Aniline

  • Chloroform

  • Potassium hydroxide (KOH)

  • Ethanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • Dissolve potassium hydroxide in ethanol to prepare an alcoholic KOH solution.

  • In a round-bottom flask, add aniline and chloroform.

  • Slowly add the alcoholic KOH solution to the aniline-chloroform mixture.

  • Heat the mixture under reflux. The formation of the foul-smelling phenyl isocyanide will be apparent.

  • After the reaction is complete, the product can be isolated by distillation.

Spectroscopic Data of this compound Intermediate

The direct observation of the highly reactive this compound intermediate is challenging. However, its presence has been confirmed by various spectroscopic techniques, most notably by matrix isolation infrared (IR) spectroscopy. In this technique, the reactive species is trapped in an inert solid matrix (e.g., argon) at very low temperatures.

The IR spectrum of this compound (¹²C³⁵Cl₂) isolated in a solid argon matrix shows two characteristic C-Cl stretching vibrations:[9][10]

  • ν₁ (symmetric stretch): 719.5 cm⁻¹

  • ν₃ (asymmetric stretch): 745.7 cm⁻¹

The observation of both symmetric and asymmetric stretching modes confirms the bent C₂ᵥ structure of this compound.

Applications in Drug Development

Isocyanides produced via the carbylamine reaction are valuable precursors for the synthesis of a wide range of pharmaceuticals, primarily through their use in multicomponent reactions like the Ugi reaction.[5] The Ugi four-component reaction (U-4CR) combines a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide in a single step.[5]

Ugi_Reaction_Workflow cluster_synthesis Synthesis of Isocyanide cluster_ugireaction Ugi Four-Component Reaction cluster_drug_development Drug Development Amine Primary Amine Carbylamine_Reaction Carbylamine Reaction (CHCl₃, Base) Amine->Carbylamine_Reaction Isocyanide Isocyanide (R-N≡C) Carbylamine_Reaction->Isocyanide Ugi_Reaction Ugi Reaction Isocyanide->Ugi_Reaction Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction Peptidomimetic α-Acylamino Amide (Peptidomimetic Scaffold) Ugi_Reaction->Peptidomimetic Lead_Optimization Lead Optimization Peptidomimetic->Lead_Optimization API Active Pharmaceutical Ingredient (API) Lead_Optimization->API

Caption: Workflow from Carbylamine Reaction to Drug Development.

Examples of Pharmaceuticals Synthesized Using Isocyanide-Based Multicomponent Reactions:

  • Lidocaine: A widely used local anesthetic, can be synthesized via a Ugi three-component reaction of 2,6-dimethylphenyl isocyanide, diethylamine, and paraformaldehyde.[7][11][12] The isocyanide precursor is synthesized from 2,6-dimethylaniline (B139824) using the carbylamine reaction.

  • Bupivacaine (B1668057): Another common local anesthetic, its synthesis can also involve isocyanide chemistry.[13]

  • Crixivan (Indinavir): An HIV protease inhibitor, a key step in its synthesis involves an Ugi reaction to construct a complex piperazine (B1678402) derivative.[6][14][15]

The use of the carbylamine reaction to generate isocyanides for subsequent Ugi reactions provides a rapid and efficient route to novel, drug-like molecules, making it a valuable strategy in modern drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Dichlorocyclopropane Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying dichlorocyclopropane products from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude dichlorocyclopropane reaction mixture?

A1: Common impurities typically include unreacted starting materials such as the parent alkene and chloroform, the phase-transfer catalyst (if used), and various side-products. Acidic or basic residues from the reaction work-up can also be present and may affect product stability.[1]

Q2: What are the primary methods for purifying dichlorocyclopropane products?

A2: The two main purification methods are fractional distillation under reduced pressure and silica (B1680970) gel column chromatography.[1] The choice of method depends on the specific dichlorocyclopropane derivative, the nature of the impurities, and the desired final purity. An initial aqueous work-up (extraction) is crucial to remove inorganic salts and water-soluble impurities before distillation or chromatography.[2][3][4] For separating stereoisomers, such as cis/trans isomers of dichlorocyclopropane carboxylic acids, fractional precipitation may be employed.[5]

Q3: My dichlorocyclopropane product appears to be decomposing during distillation. What could be the cause and how can I prevent it?

A3: Dichlorocyclopropanes can be thermally sensitive and may decompose at elevated temperatures, often indicated by the darkening of the distillation pot.[1] This decomposition can be catalyzed by acidic or basic impurities. To mitigate this, it is recommended to perform distillation at the lowest possible temperature by applying a high vacuum.[1] Additionally, neutralizing the crude product by washing with a dilute sodium bicarbonate solution before distillation can help remove acidic impurities that may catalyze decomposition.[1]

Q4: I am having trouble separating my product from an impurity with a similar boiling point using distillation. What should I do?

A4: When impurities have boiling points close to that of the product, fractional distillation may not be sufficient. In such cases, silica gel column chromatography is a more effective technique as it separates compounds based on polarity rather than boiling point.[1] Careful selection of the eluent system, often determined by thin-layer chromatography (TLC), is key to achieving good separation.[1]

Q5: How can I effectively remove the phase-transfer catalyst from my reaction mixture?

A5: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can often be removed by washing the organic layer with water or brine during the work-up.[1] For amine-based catalysts, washing with a dilute aqueous acid can convert them into water-soluble salts, facilitating their removal into the aqueous phase.[1] If these methods are insufficient, filtering the crude product through a small plug of silica gel before further purification can be effective.[1]

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before work-up.[2][4]
Product Loss During Extraction Ensure proper phase separation during aqueous washes. Minimize the number of extractions if the product has some water solubility. Use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous layer.[2]
Product Volatility If the product is volatile, exercise care during solvent removal using a rotary evaporator. Use a cooled trap to recover any lost product.[2]
Decomposition on Silica Gel Some dichlorocyclopropanes may be unstable on silica gel. Test for stability by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting to see if decomposition spots appear. If unstable, consider alternative purification methods like distillation or using a less acidic stationary phase like alumina (B75360).[6]
Product Decomposes During Distillation
Potential Cause Troubleshooting Steps
Thermal Sensitivity Dichlorocyclopropanes can be thermally unstable.[1] Perform distillation under high vacuum to lower the boiling point and reduce the required temperature.[1]
Presence of Acidic or Basic Impurities These impurities can catalyze decomposition at high temperatures.[1] Neutralize the crude product by washing with a dilute sodium bicarbonate solution before distillation.[1] Ensure all glassware is clean and dry.[1]
Poor Separation During Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Solvent System The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow elution and band broadening. Optimize the solvent system using TLC to achieve a retention factor (Rf) of approximately 0.2-0.3 for the product.[1]
Co-elution of Impurities If impurities have similar polarity to the product, separation will be difficult. Try a less polar solvent system for better separation.[1] Using a longer chromatography column can also improve resolution.
Column Overloading Loading too much crude product onto the column will lead to poor separation. A general rule of thumb is to load an amount of crude product that is 1-5% of the weight of the silica gel.[1]

Experimental Protocols

General Aqueous Work-up (Extraction)

This procedure is a typical first step after the reaction is complete to remove salts and water-soluble impurities.

  • Quench the Reaction: Carefully quench the reaction mixture by the slow addition of cold water.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel and add more water to dissolve any precipitated salts.[3]

  • Separate Layers: Allow the layers to separate and remove the aqueous layer.

  • Wash Organic Layer: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any acids), and finally with brine (to reduce the solubility of organic compounds in the aqueous phase).[2]

  • Dry the Organic Layer: Dry the collected organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[2][3]

  • Filter and Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[2][3]

Fractional Distillation under Reduced Pressure

This method is suitable for thermally sensitive compounds and for separating compounds with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column for efficient separation.[2] Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

  • Transfer Crude Product: Place the crude product in the distillation flask.

  • Apply Vacuum: Slowly apply the vacuum to the desired pressure.

  • Heating: Gently heat the distillation flask.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point for your product at the given pressure. It is advisable to collect several fractions and analyze their purity by GC or NMR. For (2,2-dichloroethenyl)cyclopropane, the boiling point is approximately 120-125 °C at atmospheric pressure.[2]

  • Analysis: Analyze the purified fractions to confirm purity (>98% is often desired) and structure.[2]

Silica Gel Column Chromatography

This technique separates compounds based on their polarity.

  • Eluent Selection: Determine the optimal eluent system using TLC. A good starting point is a non-polar solvent like hexanes with a small amount of a more polar solvent like ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired product.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles or cracks in the stationary phase.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be increased by applying positive pressure (flash chromatography).

  • Fraction Analysis: Monitor the collected fractions by TLC to determine which ones contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified dichlorocyclopropane product.

Data Presentation

Table 1: Purification and Yield Data for (2,2-dichloroethenyl)cyclopropane

ParameterValueReference/Notes
Synthesis Yield
Typical Crude Yield65-75%Based on vinylcyclopropane (B126155) as the limiting reagent.[2]
Purification
Purified Yield50-60%After fractional distillation.[2]
Purity (by GC-MS)>98%[2]

Visualizations

PurificationWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification ReactionMixture Crude Reaction Mixture (Product, Impurities, Catalyst, Solvent) Extraction Aqueous Extraction (Water, NaHCO3, Brine) ReactionMixture->Extraction Drying Drying (MgSO4 or Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Distillation Fractional Distillation (Reduced Pressure) Concentration->Distillation Different Boiling Points Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Similar Boiling Points/ Thermal Instability PureProduct Purified Dichlorocyclopropane Distillation->PureProduct Chromatography->PureProduct

Caption: General experimental workflow for the purification of dichlorocyclopropane products.

TroubleshootingPurification Start Purification Issue Identified CheckPurity Is the product purity low? Start->CheckPurity CheckYield Is the yield low? Start->CheckYield Decomposition Is there evidence of decomposition? Start->Decomposition DistillationIssue Distillation performed? CheckPurity->DistillationIssue Yes ChromatographyIssue Chromatography performed? CheckPurity->ChromatographyIssue Yes ReactionComplete Was the reaction complete? CheckYield->ReactionComplete Yes ThermalDecomp Thermal decomposition during distillation. Decomposition->ThermalDecomp Yes SilicaDecomp Decomposition on silica gel. Decomposition->SilicaDecomp No DistillationIssue->ChromatographyIssue No SimilarBP Impurity has similar boiling point. DistillationIssue->SimilarBP Yes WrongEluent Incorrect eluent system or column overload. ChromatographyIssue->WrongEluent Yes UseChromatography Action: Use Column Chromatography. SimilarBP->UseChromatography OptimizeChrom Action: Optimize eluent via TLC & check loading. WrongEluent->OptimizeChrom WorkupLoss Check for losses during work-up. OptimizeWorkup Action: Minimize washes, use brine. WorkupLoss->OptimizeWorkup ReactionComplete->WorkupLoss Yes MonitorReaction Action: Monitor reaction by GC/TLC. ReactionComplete->MonitorReaction No ReduceTemp Action: Use high vacuum, pre-neutralize crude. ThermalDecomp->ReduceTemp UseAlternative Action: Test stability, consider alumina or distillation. SilicaDecomp->UseAlternative

Caption: Troubleshooting decision tree for dichlorocyclopropane purification.

References

Technical Support Center: Synthesis and Handling of Dichlorocarbene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dichlorocarbene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during its synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and safety of your experiments.

Troubleshooting Guide: Preventing this compound Decomposition

This compound is a highly reactive intermediate, and its transient nature can lead to low yields if not generated and consumed efficiently.[1] The following table outlines common issues encountered during its synthesis, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inefficient this compound Generation: Insufficient base strength, poor mixing in biphasic systems, or inactive reagents.- Ensure the use of a strong base (e.g., 50% aqueous NaOH, potassium tert-butoxide).- For biphasic reactions, use a phase-transfer catalyst (PTC) and ensure vigorous stirring to maximize the interfacial reaction area.[2]- Use fresh, anhydrous solvents and reagents when required by the protocol.[3]
Decomposition of this compound: The generated this compound reacts with itself, the solvent, or water before it can react with the substrate.- Generate the this compound in situ in the presence of the substrate.- Maintain a low reaction temperature to decrease the rate of decomposition side reactions.[4]- The choice of solvent is critical; avoid protic solvents unless they are part of a specific protocol.
Substrate Reactivity: The alkene or other substrate is not sufficiently reactive towards this compound.- Electron-rich alkenes are generally more reactive with the electrophilic this compound.[5]- Consider using a more reactive carbene precursor if the substrate is electron-deficient.
Formation of Side Products Reaction with Solvent or Byproducts: this compound can insert into C-H bonds or react with other nucleophilic species present in the reaction mixture.- Choose an inert solvent (e.g., dichloromethane, chloroform (B151607) itself).- In phase-transfer catalysis, the carbene is generated at the interface, minimizing contact with aqueous phase side reactions.[6]
Over-chlorination or other substrate side reactions: The reaction conditions are too harsh for the substrate.- Optimize reaction temperature; lower temperatures often increase selectivity.[7]- Reduce the concentration of the base or add it more slowly to control the rate of this compound formation.
Polymerization: this compound can polymerize, leading to tarry byproducts.[6]- Ensure efficient mixing to promote reaction with the substrate over self-reaction.- Maintain a low concentration of this compound by slow addition of the base or chloroform.
Reaction Stalls or is Sluggish Poor Catalyst Activity: The phase-transfer catalyst is poisoned or not effective.- Use a suitable PTC such as benzyltriethylammonium chloride.- Ensure the catalyst is not degraded; store it under appropriate conditions.
Insufficient Mixing: In biphasic systems, inadequate stirring limits the reaction at the interface.- Use a mechanical stirrer capable of vigorous agitation to create a fine emulsion. The reaction rate often increases with stirring speed up to a certain point.[2]
Exothermic and Difficult to Control Reaction Rapid Generation of this compound: The reaction between chloroform and a strong base can be highly exothermic.[8]- Add the base or chloroform dropwise to the reaction mixture.- Use an ice bath to maintain a consistent and low temperature.[9]- Ultrasound-assisted methods can provide better control over the reaction and avoid sudden exotherms.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for generating this compound for small-scale laboratory synthesis?

A1: The most common and generally reliable method is the reaction of chloroform with a strong base, such as 50% aqueous sodium hydroxide (B78521) or potassium tert-butoxide, in the presence of a phase-transfer catalyst (PTC).[1][11] This method allows for the efficient in situ generation of this compound under relatively mild conditions.

Q2: How does a phase-transfer catalyst (PTC) help in preventing this compound decomposition?

A2: A PTC, such as benzyltriethylammonium bromide, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase where chloroform resides.[1] This allows for the generation of this compound at the interface of the two phases, in close proximity to the organic-soluble substrate. This localized generation enhances the rate of the desired reaction and minimizes side reactions, such as hydrolysis or polymerization, that can occur if the carbene has a longer lifetime in the bulk of the reaction mixture.[6]

Q3: Can I use a solvent other than chloroform?

A3: Chloroform often serves as both the precursor to this compound and the solvent.[8] If another solvent is used, it must be inert to the highly reactive this compound. Dichloromethane is a common choice.[9] Protic solvents like alcohols should be avoided as they will be deprotonated by the strong base and can react with the carbene.

Q4: At what temperature should I run my this compound reaction?

A4: this compound reactions are often conducted at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the carbene generation and to minimize its decomposition.[12] However, the optimal temperature can depend on the specific substrate and reaction conditions. Some reactions may be run at room temperature or even with gentle heating to achieve a reasonable reaction rate.[13]

Q5: My starting material, chloroform, is stabilized with ethanol (B145695). Do I need to remove it?

A5: For most applications, the small amount of ethanol stabilizer in commercial chloroform does not significantly interfere with the reaction, especially in phase-transfer catalyzed systems where the reaction is rapid. However, for highly sensitive substrates or when striving for very high yields, using freshly distilled, stabilizer-free chloroform may be beneficial. It is important to note that unstabilized chloroform can degrade to form toxic phosgene, especially when exposed to light and air.[8]

Q6: Are there alternative, milder methods for generating this compound?

A6: Yes, for substrates that are sensitive to strong bases, there are alternative methods. One such method is the dechlorination of carbon tetrachloride with magnesium under ultrasonic irradiation.[10] This method is tolerant of esters and carbonyl compounds.[1] Another method involves the thermal decomposition of phenyl(trichloromethyl)mercury, though this is less common due to the toxicity of mercury compounds.[11] The reaction of ethyl trichloroacetate (B1195264) with sodium methoxide (B1231860) also generates this compound under less strongly basic conditions.[1]

Experimental Protocols

Protocol 1: Dichlorocyclopropanation of an Alkene using Phase-Transfer Catalysis

This protocol describes a general procedure for the dichlorocyclopropanation of an alkene using chloroform and aqueous sodium hydroxide with a phase-transfer catalyst.

Materials:

  • Alkene

  • Chloroform (CHCl₃)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Dichloromethane (CH₂Cl₂) (optional, as solvent)

  • Water (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine the alkene (1.0 equivalent) and the phase-transfer catalyst (0.02-0.05 equivalents). If the alkene is a solid, dissolve it in a minimal amount of dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • With vigorous stirring, slowly add the 50% aqueous NaOH solution (2.0-3.0 equivalents) to the reaction mixture.

  • From the dropping funnel, add chloroform (1.2-1.5 equivalents) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully add cold water to the reaction mixture to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude dichlorocyclopropane can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[14]

Protocol 2: Ultrasound-Assisted Generation of this compound from Carbon Tetrachloride and Magnesium

This protocol is suitable for base-sensitive substrates and avoids the use of strong alkalis.[10]

Materials:

Procedure:

  • In a flask, combine magnesium powder (1.0 equivalent), the olefin (1.0 equivalent), and carbon tetrachloride (2.0 equivalents) in a mixture of anhydrous ethyl ether and anhydrous THF (e.g., 4:1 v/v).

  • Immerse the flask in the water bath of an ultrasonic cleaner.

  • Irradiate the mixture with ultrasound at room temperature until the magnesium is consumed (typically 45-60 minutes).

  • After the reaction is complete, add 10% aqueous NH₄Cl solution to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.[15]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Carbene Generation and Reaction cluster_workup Workup and Purification setup Combine Alkene and PTC in Round Bottom Flask cool Cool to 0°C setup->cool add_naoh Add 50% NaOH cool->add_naoh add_chloroform Add Chloroform Dropwise add_naoh->add_chloroform stir Stir at 0°C, then RT add_chloroform->stir monitor Monitor by TLC/GC stir->monitor quench Quench with Water monitor->quench extract Extract with CH2Cl2 quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Distillation/Chromatography) evaporate->purify

Caption: Experimental workflow for phase-transfer catalyzed dichlorocyclopropanation.

decomposition_pathways cluster_generation This compound Generation cluster_reactions Reaction Pathways chloroform CHCl3 + Base carbene :CCl2 (this compound) chloroform->carbene - H⁺, - Cl⁻ desired_product Desired Product (e.g., Dichlorocyclopropane) carbene->desired_product + Alkene side_product1 Side Products (e.g., Insertion Products) carbene->side_product1 + Solvent/etc. side_product2 Polymerization/ Decomposition carbene->side_product2 + :CCl2

Caption: Competing reaction pathways for this compound.

Safety Precautions

Working with the precursors for this compound synthesis requires strict adherence to safety protocols.

  • Chloroform: Chloroform is a suspected carcinogen and is toxic upon inhalation or skin absorption.[16] It should always be handled in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including double-layered nitrile gloves, safety goggles, and a lab coat.[16] Be aware that chloroform can penetrate nitrile gloves relatively quickly.[16]

  • Strong Bases: Concentrated sodium hydroxide and potassium tert-butoxide are highly corrosive and can cause severe burns. Handle with care and wear appropriate PPE, including chemical-resistant gloves and eye protection.

  • Exothermic Reactions: The generation of this compound is often exothermic.[8] Ensure the reaction is cooled appropriately and that reagents are added slowly to maintain control over the reaction temperature.

  • Waste Disposal: Dispose of all chemical waste, including residual chloroform and basic solutions, according to your institution's hazardous waste disposal procedures.[17]

References

Technical Support Center: Optimizing Phase Transfer Catalysis for Dichlorocarbene Generation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing phase transfer catalyst (PTC) applications in dichlorocarbene generation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a phase transfer catalyst in this compound generation?

A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the context of this compound generation, the reaction typically involves an aqueous phase containing a base (like sodium hydroxide) and an organic phase containing chloroform (B151607) and the substrate (e.g., an alkene).[1][2] The PTC, often a quaternary ammonium (B1175870) salt like benzyltriethylammonium bromide (BTEAB) or tetrabutylammonium (B224687) bromide (TBAB), transports the hydroxide (B78521) ion (OH⁻) from the aqueous phase into the organic phase.[2][3] Once in the organic phase, the hydroxide ion deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (CCl₃⁻), which then rapidly eliminates a chloride ion to yield this compound (:CCl₂). This highly reactive intermediate is then available to react with the organic substrate.[4]

Q2: How do I select the appropriate phase transfer catalyst for my reaction?

Choosing the right PTC is critical for reaction efficiency. While there is no universal guideline, several factors should be considered.[5]

  • Catalyst Structure and Lipophilicity: The catalyst must have sufficient lipophilicity (organophilicity) to be soluble in the organic phase but also enough hydrophilic character to interact at the aqueous-organic interface.[6][7] Quaternary ammonium salts with bulky, lipophilic groups (e.g., Aliquat® 336) tend to reside almost exclusively in the organic phase, which can be advantageous for minimizing catalyst loss during aqueous workup.[8] Conversely, catalysts that are too lipophilic may not be effective at extracting anions from the aqueous phase.[6]

  • Anion of the Catalyst: The counter-ion of the catalyst (e.g., bromide, chloride, hydrogensulfate) can influence the reaction rate.

  • Reaction Type: For this compound generation, quaternary ammonium salts are generally inexpensive, effective, and stable in strongly alkaline media.[5] Benzyltriethylammonium chloride (TEBA) is a commonly cited effective catalyst for carbene addition reactions.[5][9]

  • Multi-site vs. Single-site Catalysts: Multi-site phase transfer catalysts (MPTCs) have been developed that show higher reactivity and efficiency compared to traditional single-site catalysts under mild conditions.[1][10][11]

Q3: What are the typical reaction conditions for PTC-mediated this compound generation?

Standard conditions involve a biphasic system of an organic solvent (often chloroform itself, which acts as both reagent and solvent) and a concentrated aqueous solution of a strong base, typically 30-50% sodium hydroxide (NaOH).[1][4] The reaction is usually performed with vigorous stirring to maximize the interfacial area between the two phases.[1][7] Temperatures are often kept moderate, for instance, around 40-50°C.[1][5] The reaction is frequently run under pseudo-first-order conditions, with a large excess of chloroform and aqueous NaOH.[1][5][10]

Q4: My reaction yield is low. What are the common causes and how can I troubleshoot this?

Low yield is a common issue that can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and solving the problem. Key areas to investigate include catalyst activity, reagent concentration, stirring speed, and potential side reactions.

Q5: I'm observing significant side product formation. What are the likely side reactions?

This compound is highly reactive and can participate in undesirable side reactions.[5] If not trapped efficiently by the substrate, it can react with itself, leading to polymerization and the formation of tarry materials.[4] Hydrolysis of this compound can also occur if it comes into contact with water. The PTC system is efficient because it generates the carbene within the organic phase, away from water and excess base, which minimizes these side reactions.[7] Another possibility is C-H insertion reactions, although these are often less favorable than addition to electron-rich alkenes.[5]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the optimization of this compound generation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive or Insufficient Catalyst: The PTC may have degraded or is being used at too low a concentration.- Use a fresh batch of catalyst. - Increase the catalyst loading. The reaction rate often increases linearly with catalyst concentration.[1] - Consider a more active catalyst, such as a multi-site PTC.[1]
Insufficient Stirring: Poor mixing leads to a small interfacial area, limiting the transfer of hydroxide ions and slowing the reaction.- Increase the stirring speed. The reaction rate typically increases with stirring speed up to a certain point, after which it becomes independent of mixing.[1] An optimal speed is often around 600 rpm or higher.[1]
Low Base Concentration: The concentration of the aqueous base (e.g., NaOH) is critical for deprotonating chloroform.- Increase the concentration of the aqueous NaOH solution. The reaction rate strongly depends on the base concentration, often increasing significantly with higher molarity.[1][5]
Low Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature. The rate constant increases with temperature.[5]
Formation of Tarry Byproducts Carbene Polymerization: this compound is reacting with itself instead of the substrate.- Ensure the substrate is sufficiently reactive (nucleophilic).[4] - Consider adding the chloroform/base mixture slowly to a solution of the substrate and catalyst to maintain a low steady-state concentration of the carbene.
Reaction Stalls Before Completion Catalyst Poisoning or Degradation: Impurities in the reagents or degradation of the PTC under the strong basic conditions can halt the catalytic cycle.- Purify all reagents and solvents before use.[12] - Choose a PTC known for its stability in highly alkaline environments.[5]
Depletion of Chloroform or Base: One of the key reagents has been consumed.- Ensure chloroform and the aqueous base are used in sufficient excess, especially for pseudo-first-order kinetic studies.[1][5]
Inconsistent Results Variability in Reaction Setup: Minor changes in stirring rate, temperature, or reagent addition can lead to different outcomes.- Standardize all experimental parameters, including flask geometry, stirrer type, and addition rates. - Monitor the reaction progress using techniques like GC or TLC to ensure reproducibility.[1][12]

Quantitative Data Summary

The efficiency of this compound generation is highly dependent on the choice of catalyst and reaction parameters.

Table 1: Comparison of Single-Site Phase Transfer Catalysts

CatalystAbbreviationRelative Reactivity (Example)Notes
Benzyltriethylammonium ChlorideBTEAC / TEBAHighOften cited as a highly effective and common catalyst for carbene reactions.[1][5]
Tetrabutylammonium BromideTBABModerate-HighA widely used and effective PTC.[1]
Tetrabutylammonium ChlorideTBACModerate-HighSimilar in performance to TBAB.[1]
Benzyltriethylammonium BromideBTEABModerate-HighAnother effective quaternary ammonium salt.[1]
Aliquat® 336(Tricaprylylmethylammonium chloride)HighHighly lipophilic, useful for minimizing loss to the aqueous phase during workup.[8]

Note: Relative reactivity can vary significantly depending on the specific substrate and reaction conditions.

Key Experimental Protocols

Protocol: Dichlorocyclopropanation of an Alkene (e.g., α-Methylstyrene)

This protocol is a generalized procedure based on kinetic studies of this compound addition.[1]

Materials:

  • Alkene (e.g., α-Methylstyrene)

  • Chloroform (CHCl₃)

  • Aqueous Sodium Hydroxide (NaOH), 30-50% w/w

  • Phase Transfer Catalyst (e.g., Benzyltriethylammonium Chloride, BTEAC)

  • Internal standard for GC analysis (if required)

  • Reaction vessel (e.g., 150 mL three-necked flask) with a mechanical stirrer, reflux condenser, and thermometer.

Procedure:

  • Setup: Assemble the reaction vessel equipped with a flat-bladed stirring paddle and a reflux condenser.

  • Initial Charge: To the flask, add the aqueous NaOH solution (e.g., 20 mL of 30% w/w), the phase transfer catalyst (e.g., 0.5-1 mol% relative to the substrate), and chloroform (e.g., 10 mL).

  • Equilibration: Begin stirring the mixture at a low speed (e.g., 200 rpm) and heat to the desired reaction temperature (e.g., 45°C). Allow the system to stabilize for approximately 5 minutes.

  • Substrate Addition: Add the alkene substrate (e.g., 1.0 mL of α-Methylstyrene), preheated to the reaction temperature, to the mixture.

  • Reaction Initiation: Immediately increase the stirring speed to an efficient level (e.g., 600 rpm) to ensure good mixing between the phases. Start timing the reaction.

  • Monitoring: At regular intervals, withdraw small aliquots from the organic layer. Quench the reaction in the aliquot (e.g., by adding dilute acid and/or water) and prepare for analysis (e.g., by Gas Chromatography) to monitor the disappearance of the starting material and the formation of the dichlorocyclopropane product.

  • Workup (Post-Reaction): Once the reaction is complete, cool the mixture, separate the organic layer, wash it with water and/or brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to isolate the crude product.

  • Purification: Purify the crude product as necessary, for example, by distillation or column chromatography.

Visualizations

Mechanism of PTC-Mediated this compound Generation

The following diagram illustrates the key steps in the generation of this compound at the aqueous-organic interface and its subsequent reaction in the organic phase.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase NaOH Na+ OH- Interface_OH OH- NaOH->Interface_OH Migration Interface_QOH Q+OH- Interface_QCl Q+X- Interface_QCl->Interface_QOH Anion Exchange CHCl3_deprotonation CHCl3 Deprotonation Interface_QOH->CHCl3_deprotonation CCl3_anion Q+CCl3- CHCl3_deprotonation->CCl3_anion Proton Transfer CHCl3 CHCl3 CHCl3->CHCl3_deprotonation Carbene :CCl2 CCl3_anion->Carbene - Cl- QX_regen Q+X- CCl3_anion->QX_regen - :CCl2 Product Dichlorocyclopropane Carbene->Product Substrate Alkene Substrate->Product Cycloaddition QX_regen->Interface_QCl Returns to Interface

Caption: Mechanism of phase transfer catalysis for this compound generation.

Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical workflow for diagnosing and resolving low-yield issues in your experiment.

Troubleshooting_Workflow start Low Yield Observed check_stirring Is stirring vigorous? (>600 rpm) start->check_stirring increase_stirring Increase Stirring Speed check_stirring->increase_stirring No check_base Is NaOH concentration high? (e.g., 50%) check_stirring->check_base Yes increase_stirring->check_base increase_base Increase NaOH Concentration check_base->increase_base No check_catalyst Is catalyst active & sufficient? (fresh, ~1 mol%) check_base->check_catalyst Yes increase_base->check_catalyst increase_catalyst Increase Catalyst Loading or Use Fresh Catalyst check_catalyst->increase_catalyst No check_temp Is temperature optimal? check_catalyst->check_temp Yes increase_catalyst->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No re_evaluate Re-evaluate Reaction check_temp->re_evaluate Yes adjust_temp->re_evaluate

Caption: Troubleshooting workflow for low-yield this compound reactions.

References

troubleshooting common issues in Reimer-Tiemann reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the Reimer-Tiemann reaction. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Troubleshooting Guide

This guide addresses specific problems that may arise during the Reimer-Tiemann reaction in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired salicylaldehyde (B1680747) product. What are the potential causes?

A1: Low or no yield in a Reimer-Tiemann reaction can stem from several factors. The primary culprits are often related to the generation and reactivity of dichlorocarbene, the nucleophilicity of the phenoxide, and the overall reaction conditions.

  • Inefficient this compound Formation: The reaction's success hinges on the in-situ generation of this compound from chloroform (B151607) and a strong base.[1] Insufficient base, low-quality chloroform, or a reaction temperature that is too low can hinder this crucial step.

  • Poor Phenoxide Nucleophilicity: The phenol (B47542) must be deprotonated by the base to form the more nucleophilic phenoxide ion, which then attacks the this compound.[1] If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide ion will be low, leading to a poor yield.

  • Suboptimal Reaction Temperature: The reaction typically requires heating to initiate, but excessive temperatures can lead to the decomposition of reactants and products, as well as the formation of resinous byproducts.[2] The reaction can be highly exothermic, so careful temperature control is essential.[1]

  • Presence of Water: While the reaction is often carried out in a biphasic system with an aqueous solution of the base, completely anhydrous conditions, when achievable, have been shown to improve yields in some cases.[3]

Q2: How can I optimize my reaction conditions to improve the yield?

A2: To improve your product yield, consider the following optimizations:

  • Choice and Concentration of Base: The strength and concentration of the base are critical. Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used.[4] In highly concentrated solutions (15N), NaOH has been shown to give a higher ortho-to-para isomer ratio compared to KOH.[5] Using a sufficient excess of the base is necessary to deprotonate both the phenol and the chloroform.

  • Solvent System: The Reimer-Tiemann reaction is typically performed in a biphasic system because hydroxides are not readily soluble in chloroform.[6] Vigorous stirring is essential to ensure adequate mixing between the aqueous and organic phases. The use of phase-transfer catalysts or emulsifying agents like 1,4-dioxane (B91453) can improve the reaction rate and yield.[6]

  • Temperature Control: The optimal temperature range is generally between 60-70°C.[7] It is crucial to monitor and control the temperature throughout the reaction, especially during the addition of chloroform, as the reaction is exothermic.[1]

  • Purity of Reagents: Ensure that the phenol is pure and the chloroform is free of acidic impurities, which can quench the base.

Issue 2: Poor Selectivity (Ortho vs. Para Isomer)

Q3: My reaction is producing a high proportion of the para-hydroxybenzaldehyde isomer instead of the desired ortho-isomer. How can I improve the ortho-selectivity?

A3: The Reimer-Tiemann reaction generally favors the formation of the ortho-isomer, but the ortho/para ratio can be influenced by several factors.[7]

  • Nature of the Cation: The choice of alkali metal hydroxide can significantly impact the ortho/para ratio. At high concentrations (15N), sodium hydroxide (NaOH) gives a higher ortho-selectivity (o/p ratio of 2.08) compared to potassium hydroxide (KOH) (o/p ratio of 1.24).[5] This is attributed to the smaller sodium ion's ability to chelate with the phenoxide oxygen and the incoming this compound, favoring ortho attack.

  • Solvent: The solvent system can influence the aggregation of the phenoxide and its counter-ion, thereby affecting the regioselectivity. The ortho:para ratio is known to be dependent on the solvent used.[8]

  • Substituents on the Phenol Ring: The electronic and steric effects of substituents on the phenol ring can direct the formylation to either the ortho or para position. Electron-donating groups generally activate the ring towards electrophilic substitution, while bulky groups at the ortho position can sterically hinder the attack of this compound, leading to a higher proportion of the para-isomer.

Issue 3: Formation of Byproducts and Tar

Q4: My reaction mixture is turning dark and forming a significant amount of tar-like material. What causes this and how can I prevent it?

A4: Tar formation is a common issue in the Reimer-Tiemann reaction, often resulting from the decomposition of reactants and products under the harsh reaction conditions.

  • Causes of Tar Formation: High reaction temperatures, prolonged reaction times, and high concentrations of base can promote side reactions and polymerization, leading to the formation of complex, high-molecular-weight byproducts, often referred to as tars.[9]

  • Prevention Strategies:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range (typically 60-70°C).[7]

    • Controlled Addition of Chloroform: Add the chloroform dropwise to the reaction mixture to control the exothermic nature of the reaction and prevent localized overheating.[8]

    • Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions that may contribute to tar formation.

Q5: I have identified other byproducts in my reaction mixture besides the para-isomer. What are they and how can I remove them?

A5: Besides the para-isomer, other byproducts can form, including unreacted phenol and dichloromethyl-substituted phenols.[1]

  • Unreacted Phenol: If the reaction does not go to completion, you will have unreacted phenol in your mixture.

  • Dichloromethyl-substituted Phenol: This is an intermediate in the reaction. If the hydrolysis step is incomplete, this intermediate may be present in the final mixture.[1]

Purification Strategies:

  • Steam Distillation: Salicylaldehyde is volatile in steam, while the para-isomer and many tarry byproducts are not. Steam distillation is a very effective method for separating the ortho-product from the reaction mixture.[10] Unreacted phenol will also co-distill with the salicylaldehyde.

  • Bisulfite Adduct Formation: Salicylaldehyde can be selectively separated from unreacted phenol by forming a solid bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off. The aldehyde can then be regenerated by treating the adduct with acid.

  • Column Chromatography: For smaller scale reactions or when high purity is required, silica (B1680970) gel column chromatography can be used to separate the ortho and para isomers, as well as other impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[8]

Frequently Asked Questions (FAQs)

Q: What is the role of the base in the Reimer-Tiemann reaction? A: The base, typically NaOH or KOH, serves two primary functions: it deprotonates chloroform to generate the highly reactive this compound electrophile, and it deprotonates the phenol to form the more nucleophilic phenoxide ion.[1][4]

Q: Why is the reaction typically carried out in a biphasic system? A: Because alkali hydroxides are poorly soluble in chloroform, a two-phase system consisting of an aqueous solution of the base and an organic phase of chloroform is used.[6] Effective mixing is crucial for the reaction to proceed.[2]

Q: Can I use a different haloform instead of chloroform? A: Yes, other haloforms can be used. For instance, using carbon tetrachloride (CCl₄) instead of chloroform leads to the formation of salicylic (B10762653) acid (a carboxylic acid) instead of salicylaldehyde.[11]

Q: What are the main safety precautions to consider when performing a Reimer-Tiemann reaction? A: Chloroform is a hazardous substance and should be handled with appropriate safety measures. It is harmful if swallowed, causes skin and eye irritation, is toxic if inhaled, and is a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Effect of Base on Ortho/Para Selectivity

Base (15N)Ortho/Para RatioReference
Sodium Hydroxide (NaOH)2.08
Potassium Hydroxide (KOH)1.24

Table 2: Influence of Substituents on Yield and Selectivity

Phenolic SubstrateSubstituentMajor Product(s)Yield (%)Ortho:Para Ratio
Phenol-HSalicylaldehyde~30-40Generally >1
p-Cresol4-CH₃4-Methylsalicylaldehyde-Ortho product is major
Guaiacol2-OCH₃Vanillin & Isovanillin--

Note: Yields and isomer ratios can vary significantly depending on the specific reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of Salicylaldehyde from Phenol

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl, dilute)

  • Diethyl ether or Dichloromethane (for extraction)

  • Sodium sulfate (B86663) (anhydrous)

  • Sodium bisulfite (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium hydroxide in water. Add phenol to the solution and heat the mixture to 60-65°C in a water bath.[8]

  • Addition of Chloroform: Slowly add chloroform to the reaction mixture through the dropping funnel over a period of about one hour, while maintaining the temperature and stirring vigorously. The reaction is exothermic, and the rate of addition should be controlled to prevent the temperature from rising too high.[8]

  • Reaction: After the addition of chloroform is complete, continue to heat and stir the mixture for an additional 1-2 hours to ensure the reaction goes to completion.[8]

  • Work-up (Steam Distillation): Remove any excess chloroform by distillation. Then, acidify the reaction mixture with dilute hydrochloric acid. Subject the mixture to steam distillation. Salicylaldehyde and any unreacted phenol will co-distill.[10]

  • Extraction: Extract the distillate with diethyl ether or dichloromethane. Wash the organic layer with a saturated sodium bisulfite solution to form the solid adduct of salicylaldehyde.

  • Purification:

    • Bisulfite Method: Filter the solid bisulfite adduct and wash it with a small amount of cold ethanol. Regenerate the salicylaldehyde by treating the adduct with dilute acid and then extract it with an organic solvent.

    • Chromatography: Alternatively, after the initial extraction, dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and purify the resulting oil by column chromatography on silica gel.

  • Final Product: The final product is a colorless to pale yellow liquid with a characteristic almond-like odor.

Mandatory Visualization

Reimer_Tiemann_Mechanism cluster_carbene This compound Formation cluster_phenoxide Phenoxide Formation cluster_attack Electrophilic Attack & Hydrolysis CHCl3 Chloroform (CHCl3) Carbanion Trichloromethyl Carbanion CHCl3->Carbanion + Base Base1 Base (e.g., OH-) Carbene This compound (:CCl2) Carbanion->Carbene - Cl- Intermediate Dichloromethyl- substituted Phenol Carbene->Intermediate Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base2 Base (e.g., OH-) Phenoxide->Intermediate + :CCl2 Product Salicylaldehyde Intermediate->Product + 2H2O, -2HCl

Caption: The reaction mechanism of the Reimer-Tiemann reaction.

Troubleshooting_Workflow Start Low Product Yield Check_Base Check Base: - Strength - Concentration - Molar Ratio Start->Check_Base Check_Temp Check Temperature: - Within 60-70°C? - Controlled addition? Start->Check_Temp Check_Mixing Check Mixing: - Vigorous stirring? - Phase-transfer catalyst? Start->Check_Mixing Check_Reagents Check Reagent Purity: - Phenol - Chloroform Start->Check_Reagents Solution_Base Optimize Base: - Use concentrated NaOH - Ensure sufficient excess Check_Base->Solution_Base Solution_Temp Optimize Temperature: - Maintain 60-70°C - Slow, dropwise addition Check_Temp->Solution_Temp Solution_Mixing Improve Mixing: - Increase stirring speed - Add phase-transfer catalyst Check_Mixing->Solution_Mixing Solution_Reagents Purify Reagents: - Distill phenol - Use fresh, pure chloroform Check_Reagents->Solution_Reagents

References

Technical Support Center: Dichlorocarbene Reactions - Scale-up Considerations and Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichlorocarbene reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up these versatile but challenging reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the safe and efficient implementation of this compound chemistry in your projects.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound reactions in a question-and-answer format.

Problem IDQuestionPossible CausesSuggested Solutions
DCC-T01 My reaction is sluggish or shows low conversion. 1. Inefficient Mixing/Mass Transfer: Poor contact between the organic and aqueous phases in biphasic systems (e.g., chloroform (B151607) and aqueous NaOH) is a primary issue on scale-up due to a lower surface area to volume ratio.[1] 2. Low Reaction Temperature: The activation energy for this compound formation may not be met. 3. Inactive Phase Transfer Catalyst (PTC): The catalyst may be of poor quality, poisoned by impurities, or used at an insufficient concentration.[2] 4. Insufficiently Strong Base: The concentration of the aqueous base (e.g., NaOH) may be too low.[1]1. Improve Agitation: Increase the stirring speed. For larger vessels, ensure the impeller design is appropriate for efficient phase mixing. Below a certain stirring speed (e.g., 500-600 rpm), the reaction may be diffusion-controlled.[3][4] 2. Increase Temperature: Cautiously increase the reaction temperature. However, be mindful of the increased risk of side reactions and exotherms.[1] 3. Catalyst Optimization: Ensure the PTC is pure and dry. Increase the catalyst loading. Consider screening different PTCs (e.g., quaternary ammonium (B1175870) salts like Aliquat® 336 or benzyltriethylammonium chloride).[5] 4. Increase Base Concentration: Use a more concentrated solution of the base (e.g., 35-50% aqueous NaOH). Higher concentrations can lead to less solvated and more reactive hydroxide (B78521) ions.[1]
DCC-T02 I am observing significant formation of tar-like byproducts. 1. This compound Polymerization: this compound is highly reactive and can polymerize if it does not react quickly with the substrate. This is exacerbated by localized high concentrations or "hot spots."[1] 2. High Reaction Temperature: Elevated temperatures can accelerate decomposition and polymerization pathways.1. Controlled Addition: Add the chloroform or base slowly to the reaction mixture to maintain a low steady-state concentration of this compound. 2. Efficient Mixing: Vigorous stirring is crucial to rapidly disperse the generated this compound and facilitate its reaction with the alkene.[1] 3. Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.
DCC-T03 The reaction is highly exothermic and difficult to control. 1. Rapid Generation of this compound: The reaction of chloroform with a strong base is highly exothermic.[6] 2. Inadequate Heat Removal: The cooling capacity of the reactor may be insufficient for the scale of the reaction. Heat transfer is less efficient in larger vessels.[7]1. Slow Reagent Addition: Add the limiting reagent (often chloroform or the base) dropwise or via a syringe pump to control the rate of heat generation.[7] 2. Sufficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). For very exothermic reactions, an external cooling bath may be necessary.[8] 3. Dilution: Increasing the solvent volume can help to dissipate the heat generated. 4. Reaction Calorimetry: For large-scale reactions, perform reaction calorimetry (RC1) to determine the heat of reaction and the required cooling capacity for safe operation.[6]
DCC-T04 My product yield is low due to hydrolysis of this compound. 1. Presence of Excess Water: this compound readily hydrolyzes in the presence of water to form carbon monoxide and hydrochloric acid.[1] 2. Inefficient Phase Transfer: If the this compound is not efficiently transferred to the organic phase, it will remain in the aqueous phase where it is more susceptible to hydrolysis.1. Anhydrous Conditions (if applicable): For methods using non-aqueous bases like potassium tert-butoxide, ensure all reagents and glassware are scrupulously dry. 2. Efficient PTC: Use an effective phase transfer catalyst to rapidly move the reactive species between phases.[5] 3. Vigorous Stirring: Maximize the interfacial area to promote the reaction of this compound with the alkene in the organic phase.
DCC-T05 My substrate or product is degrading under the reaction conditions. 1. Base-Sensitive Functional Groups: The presence of strong bases can lead to side reactions such as saponification of esters or aldol (B89426) condensations with carbonyl compounds.[9]1. Use Milder Conditions: Consider alternative, non-basic methods for this compound generation, such as the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation, which proceeds in a neutral medium.[9][10] 2. Protecting Groups: Protect sensitive functional groups prior to the this compound reaction.
DCC-T06 I am having difficulty separating the phase transfer catalyst during work-up. 1. High Catalyst Loading: Using a large excess of the PTC can make its removal challenging. 2. Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to stable emulsions.1. Water Washes: Thoroughly wash the organic phase with water and brine to remove the majority of the water-soluble PTC.[2] 2. Silica (B1680970) Plug Filtration: Pass the crude product through a short plug of silica gel to adsorb the catalyst.[2] 3. Optimize Catalyst Loading: Use the minimum effective amount of PTC.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound reactions?

A1: The main safety hazards include:

  • Thermal Runaway: The generation of this compound is often highly exothermic. Without proper temperature control, a thermal runaway can occur, leading to a rapid increase in temperature and pressure.[6][7]

  • Hazardous Reagents: Chloroform is a suspected carcinogen and can decompose to the highly toxic phosgene (B1210022) and hydrogen chloride.[11] Strong bases like sodium hydroxide are corrosive.

  • Byproduct Formation: this compound can decompose to form carbon monoxide, a toxic gas.[1]

  • Pressure Build-up: In a closed system, the formation of gaseous byproducts or boiling of the solvent due to an exotherm can lead to a dangerous pressure increase.[6]

Q2: How do I choose the right method for generating this compound on a larger scale?

A2: The choice of method depends on the substrate and the scale of the reaction:

  • Phase-Transfer Catalysis (PTC) with Chloroform and NaOH: This is the most common, cost-effective, and industrially applicable method.[5][12] It is suitable for a wide range of alkenes.

  • Potassium tert-Butoxide and Chloroform: This method requires strictly anhydrous conditions, which can be challenging and costly on a large scale.

  • Dechlorination of Carbon Tetrachloride with Magnesium: This method is advantageous for substrates with base-sensitive functional groups as it is performed under neutral conditions.[9] However, it can have an unpredictable induction period and potential for a sudden exotherm.[9]

  • Continuous Flow Reactors: For large-scale production, continuous flow systems using packed bed reactors can offer superior mixing and heat transfer, mitigating some of the challenges of batch processing.[1]

Q3: What is the role of the phase transfer catalyst (PTC) and how do I select one?

A3: The PTC facilitates the reaction between reactants in different phases (e.g., the aqueous hydroxide solution and the organic chloroform/alkene solution). It does this by transferring the hydroxide anion into the organic phase to react with chloroform, generating this compound in close proximity to the alkene.[13]

  • Common PTCs: Quaternary ammonium salts (e.g., benzyltriethylammonium chloride, tetrabutylammonium (B224687) bromide, Aliquat® 336) and phosphonium (B103445) salts are widely used.[12]

  • Selection Criteria: The choice of PTC can influence the reaction rate and efficiency. A good PTC should be soluble in the organic phase and stable under the strong basic conditions. For many applications, common and inexpensive PTCs like benzyltriethylammonium chloride are effective.[3]

Q4: How can I monitor the progress of my this compound reaction?

A4: Reaction monitoring is crucial for optimization and safety. Common techniques include:

  • Thin-Layer Chromatography (TLC): For qualitative monitoring of the consumption of the starting material.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactants and products.

  • In-situ Spectroscopy (FTIR, NMR): Advanced techniques for real-time monitoring of reactant consumption and product formation without the need for sampling.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound reactions.

Table 1: Effect of Process Parameters on Dichlorocyclopropanation Yield

ParameterVariationSubstrateProduct YieldReference
NaOH Concentration 20 wt%Styrene (B11656)Lower Conversion[1]
35 wt%StyreneOptimal Conversion[1]
40 wt%StyreneReactor Clogging[1]
Temperature 40 °CStyreneLower Conversion[1]
60 °CStyreneOptimal Conversion[1]
90 °CStyreneReactor Clogging[1]
Stirring Speed < 500 rpmStyreneRate dependent on stirring[4]
> 600 rpmStyreneRate independent of stirring[4]

Table 2: Comparison of this compound Generation Methods

MethodReagentsConditionsAdvantagesDisadvantagesTypical YieldsReference
Phase-Transfer Catalysis CHCl₃, 50% aq. NaOH, PTCBiphasic, 20-60 °CCost-effective, scalable, tolerant to some moistureRequires efficient mixing, potential for side reactions with base-sensitive groups60-95%[1][12]
Anhydrous Base CHCl₃, KOtBuAnhydrous solvent (e.g., pentane), 0 °C to RTHigh reactivityRequires strictly anhydrous conditions, expensive base70-90%[13]
Ultrasonic Irradiation CCl₄, MgAnhydrous Ether/THF, RT, 45-60 minNeutral conditions, avoids base-sensitive side reactions, rapidPotential for sudden exotherm, requires specialized equipment75-95%[9][14]

Experimental Protocols

Protocol 1: Scale-up of Dichlorocyclopropanation of Styrene using Phase-Transfer Catalysis (Illustrative Example)

Disclaimer: This is a general protocol and should be adapted and optimized for specific equipment and safety procedures. A thorough risk assessment must be conducted before proceeding.[15]

Materials:

  • Styrene

  • Chloroform (stabilized with ethanol)

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Benzyltriethylammonium chloride (BTEAC)

  • Toluene (or another suitable solvent)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel.

  • Circulating bath for temperature control.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

  • Reactor Setup: Set up the jacketed reactor in a well-ventilated fume hood. Ensure all glassware is clean and dry.

  • Charging Reagents: To the reactor, add styrene (1.0 eq), toluene, and BTEAC (0.02 eq). Begin stirring to ensure a homogeneous solution.

  • Temperature Control: Cool the reactor contents to 20-25 °C using the circulating bath.

  • Addition of Base: Slowly add the 50% aqueous NaOH solution (3.0 eq) to the vigorously stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 30 °C.

  • Addition of Chloroform: After the base addition is complete, begin the slow, dropwise addition of chloroform (1.5 eq) via the addition funnel over 1-2 hours. Monitor the internal temperature closely and adjust the addition rate to maintain it between 30-35 °C. An exotherm is expected.

  • Reaction Monitoring: After the chloroform addition is complete, continue stirring at 30-35 °C for an additional 2-4 hours, or until the reaction is deemed complete by TLC or GC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add water to dilute the mixture.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Scale_Up_Challenges cluster_challenges Key Scale-Up Challenges cluster_solutions Mitigation Strategies MassTransfer Mass Transfer Limitation (Reduced Interfacial Area) Mixing Enhanced Mixing (High Agitation, Baffles) MassTransfer->Mixing FlowChem Continuous Flow Chemistry MassTransfer->FlowChem HeatTransfer Heat Transfer Limitation (Exotherm Control) Cooling Efficient Cooling & Dosing (Jacketed Reactors, Slow Addition) HeatTransfer->Cooling HeatTransfer->FlowChem Safety Safety Hazards (Toxic Reagents, Byproducts) Protocols Robust Safety Protocols (Risk Assessment, PPE) Safety->Protocols SideReactions Side Reactions (Polymerization, Hydrolysis) Conditions Optimized Conditions (Temperature, Concentration) SideReactions->Conditions Workup Downstream Processing (Separation, Purification) Workup->FlowChem Simplification via

Caption: Key challenges and mitigation strategies for scaling up this compound reactions.

Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low Yield / Conversion? Start->LowYield Byproducts Byproduct Formation? LowYield->Byproducts No CheckMixing Check Agitation & PTC LowYield->CheckMixing Yes Exotherm Exotherm Control Issue? Byproducts->Exotherm No CheckConditions Lower Temp / Slow Addition Byproducts->CheckConditions Yes ReviewSafety Review Safety Protocols Exotherm->ReviewSafety Yes End Problem Resolved Exotherm->End No CheckTempBase Check Temperature & Base Conc. CheckMixing->CheckTempBase CheckTempBase->End CheckMethod Consider Alternative Method (e.g., non-basic) CheckConditions->CheckMethod CheckMethod->End CheckCooling Improve Cooling / Slow Dosing CheckCooling->End ReviewSafety->CheckCooling

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

PTC_Mechanism NaOH Na+ OH- QOH Q+OH- NaOH->QOH Anion Exchange NaCl Na+ Cl- CHCl3 CHCl3 CCl2 :CCl₂ (this compound) CHCl3->CCl2 Elimination of Cl- Alkene Alkene Product Dichlorocyclopropane Alkene->Product QCl Q+Cl- QCl->NaCl Catalyst Regeneration CCl2->Alkene Cycloaddition QOH->CHCl3 Deprotonation

Caption: Mechanism of this compound generation and reaction using phase-transfer catalysis.

References

monitoring dichlorocarbene reaction progress using TLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring the progress of dichlorocarbene addition reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a this compound reaction and why is monitoring its progress important?

A1: this compound (:CCl₂) is a highly reactive intermediate used in organic synthesis to create gem-dichlorocyclopropanes by reacting with alkenes.[1][2] Monitoring the reaction is crucial to determine the point of completion, maximize the yield of the desired product, and minimize the formation of byproducts from the decomposition of the reactive carbene or side reactions.[3][4]

Q2: Why are TLC and GC-MS the chosen analytical methods for this reaction?

A2:

  • TLC is a rapid, inexpensive, and simple technique used for qualitative monitoring of a reaction's progress.[4][5] It allows for the simultaneous visualization of the consumption of starting material (the alkene) and the formation of the product (the dichlorocyclopropane).[3][6]

  • GC-MS is a powerful method that separates volatile compounds in a mixture and provides information about their molecular weight and structure. It is ideal for confirming the identity of the dichlorocyclopropane product through its characteristic mass spectrum and for quantifying the reaction components to determine yield and purity.[7][8]

Q3: What are the common methods for generating this compound?

A3: this compound is typically generated in situ (in the reaction mixture) because it is too unstable to be isolated.[1] Common methods include:

  • Base-induced elimination from chloroform (B151607): Reacting chloroform with a strong base like potassium tert-butoxide or aqueous sodium hydroxide, often with a phase-transfer catalyst (e.g., benzyltriethylammonium bromide).[1][2]

  • Decomposition of ethyl trichloroacetate: Treatment with sodium methoxide (B1231860) releases this compound.[1]

  • Dechlorination of carbon tetrachloride: Using magnesium with ultrasound is a method that avoids strong bases and is tolerant of ester and carbonyl groups.[1][7]

Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

TLC provides a quick visual assessment of the reaction by separating the nonpolar product from the typically more polar starting material.

Detailed Experimental Protocol: TLC Monitoring
  • Plate Preparation: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica (B1680970) gel TLC plate (e.g., Silica gel 60 F₂₅₄).[6]

  • Solvent System Selection: Choose an appropriate eluent system. A good starting point for separating an alkene from its dichlorocyclopropane adduct is a nonpolar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 or 4:1 Hexane:EtOAc). The goal is to achieve an Rf value of ~0.3-0.5 for the starting material.[3][9]

  • Spotting the Plate: [9]

    • Lane 1 (Starting Material - SM): Dissolve a small amount of the starting alkene in a volatile solvent and spot it on the left-most tick mark on the starting line.

    • Lane 2 (Co-spot - C): On the middle tick mark, first spot the starting material, then, using the same capillary, spot the reaction mixture directly on top of it. This helps to verify the identity of the starting material spot in the reaction lane.

    • Lane 3 (Reaction Mixture - R): Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it on the right-most tick mark. If the reaction is biphasic, ensure you are sampling the organic layer.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the starting line.[6] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • UV Light: View the plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots.[10] Circle these spots with a pencil.

    • Staining: Since dichlorocyclopropanes may not be strongly UV-active, a chemical stain is often necessary.[11] Immerse the plate in a staining solution (e.g., potassium permanganate (B83412) or p-anisaldehyde), then gently heat it with a heat gun until colored spots appear.

TLC Troubleshooting Guide
Question/Issue Possible Cause(s) Solution(s)
Why are my spots streaking or elongated? 1. Sample is too concentrated (overloaded).2. The compound is highly polar or acidic/basic.3. The chosen eluent is not suitable.1. Dilute the sample before spotting.[12]2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent.[12]3. Experiment with a different solvent system.
Why can't I see any spots on the TLC plate? 1. The sample is too dilute.2. The compound is not UV-active.3. The compound is volatile and has evaporated.4. The solvent level in the chamber was above the starting line.1. Concentrate the sample or spot multiple times in the same location, allowing it to dry between applications.[12][13]2. Use a chemical stain like potassium permanganate (KMnO₄), which reacts with the C=C bond of the starting material, or a general stain like p-anisaldehyde.[11]3. This can be an issue with low-boiling point compounds; analysis may be challenging with TLC.4. Ensure the starting line is always above the solvent level in the developing chamber.[13]
The starting material and product spots are too close (similar Rf). How can I improve separation? 1. The eluent polarity is not optimal.1. Adjust the polarity of the eluent. If spots are near the solvent front (high Rf), decrease polarity (more hexane). If spots are near the baseline (low Rf), increase polarity (more ethyl acetate).[12] Try different solvent systems entirely (e.g., dichloromethane (B109758)/hexane).
What does a completed reaction look like on TLC? The spot corresponding to the starting material (alkene) should be completely gone or significantly diminished in the reaction lane, and a new spot corresponding to the less polar product (dichlorocyclopropane) should appear with a higher Rf value.Continue monitoring at regular intervals until the starting material spot disappears.[3]
Data Presentation: Example TLC Results
CompoundSolvent System (Hexane:EtOAc)Rf Value (Approx.)Visualization
Styrene (Starting Material)9:10.45UV, KMnO₄ (yellow spot)
1,1-dichloro-2-phenylcyclopropane (Product)9:10.60p-Anisaldehyde stain
Chloroform9:1~0.70Not typically visualized

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the structure of the product and assess the purity of the reaction mixture after workup.

Detailed Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Quench the reaction by slowly adding water or a saturated ammonium (B1175870) chloride solution.

    • Perform a liquid-liquid extraction. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Dilution: Dilute a small amount of the crude product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Setup (Typical Parameters):

    • Injector: Split/splitless injector at 250 °C.

    • Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS. Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of each peak.

GC-MS Troubleshooting Guide
Question/Issue Possible Cause(s) Solution(s)
I don't see the expected product peak in my chromatogram. 1. The reaction did not work.2. The product is not volatile enough or decomposed in the hot injector.3. The column is not suitable.1. Re-evaluate the reaction conditions and re-run TLC.2. Lower the injector temperature. Ensure the product is thermally stable under GC conditions.3. Use a high-temperature column or consider analysis by LC-MS if the compound is not GC-amenable.
How do I identify the dichlorocyclopropane peak in the mass spectrum? The key is the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A compound with two chlorine atoms will show a characteristic cluster of peaks: [M]⁺, [M+2]⁺, and [M+4]⁺.Look for a cluster of peaks where the ratio of the [M]⁺ to [M+2]⁺ peak is approximately 3:2 (more precisely 100:65), and the [M+4]⁺ peak is smaller still (~10%). The base peak is often a fragment resulting from the loss of one chlorine atom.[14]
My peaks are tailing or broad. 1. The injector liner is contaminated or active.2. The front of the GC column is contaminated.3. The compound is interacting with active sites in the GC system.1. Replace the injector liner and septum.[15][16]2. Trim ~10-15 cm from the front of the column.[16]3. Use a deactivated liner and column.[16]
I see many extra peaks in the chromatogram. 1. Impurities in the starting materials or solvents.2. Byproducts from the reaction.3. Contamination from the septum ("septum bleed") or previous injections ("carryover").1. Run a blank solvent injection to identify solvent impurities.[15]2. Analyze the mass spectra of the unexpected peaks to identify their structures.3. Replace the septum.[15] Perform a bake-out of the injector and column.
Data Presentation: Example GC-MS Data for 1,1-dichloro-2-phenylcyclopropane

Table 1: Retention Time Data

CompoundRetention Time (min) (Approx.)
Styrene (Starting Material)4.5
1,1-dichloro-2-phenylcyclopropane (Product)9.2

Table 2: Key Mass Spectrum Fragments (m/z)

Ion FragmentDescriptionExpected m/zIsotopic Pattern
[C₉H₈Cl₂]⁺Molecular Ion (M⁺)186, 188, 190Characteristic 3-peak cluster for two chlorines
[C₉H₈Cl]⁺Loss of one Cl atom151, 153Characteristic 2-peak cluster for one chlorine
[C₉H₇]⁺Tropylium ion fragment91Single peak

Visualized Workflows

Troubleshooting_TLC start Problem: No product spot visible on TLC q1 Is the starting material (SM) spot visible? start->q1 a1_yes SM spot is visible, but no new product spot. q1->a1_yes Yes a1_no Neither SM nor product spots are visible. q1->a1_no No q2 Did the reaction fail? a1_yes->q2 q3 Is the sample concentrated enough? a1_no->q3 a2_yes Troubleshoot reaction setup: - Check base activity - Check chloroform quality - Check temperature q2->a2_yes Likely a2_no Product may be co-eluting with SM or solvent front. q2->a2_no Possible sol1 Change eluent system to improve separation. a2_no->sol1 a3_yes Are compounds UV-active? q3->a3_yes Yes a3_no Re-spot TLC, applying sample multiple times. q3->a3_no No a3_yes->a3_yes a4_yes Visualize with UV light. a3_yes->a4_yes Yes a4_no Use a chemical stain (e.g., KMnO₄, p-anisaldehyde). a3_yes->a4_no No

References

Technical Support Center: Work-up Procedures for Chloroform and Base Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted chloroform (B151607) and basic compounds from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is a reaction "work-up" and why is it necessary?

A work-up refers to the series of steps required to isolate and purify the product(s) of a chemical reaction.[1][2][3] This process is essential for removing unreacted starting materials, by-products, catalysts, and solvents from the desired compound.[1] The specific work-up protocol can vary greatly depending on the chemical properties of the product and the impurities present.[1]

Q2: What are the most common methods for removing unreacted basic impurities, such as amines?

Basic impurities like amines will typically partition into the organic layer during a standard aqueous extraction.[4][5] To remove them, they must be converted into their water-soluble salt form. Common methods include:

  • Washing with dilute acid: Washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate the amine, forming a salt that is soluble in the aqueous layer.[4][5][6] This method is suitable for products that are stable in acidic conditions.[4][5]

  • Washing with copper sulfate (B86663): For products that are acid-sensitive, washing the organic layer with an aqueous solution of copper (II) sulfate is an effective alternative. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[4][5] A color change in the aqueous layer (to purple) indicates the presence of the copper-amine complex.[4][5]

  • Scavenger Resins: These are solid-supported reagents that selectively react with and remove specific types of excess reagents or by-products.[1][7][8][9] Resins with acidic functional groups can effectively bind to and remove basic impurities by simple filtration.[7][10][11]

Q3: How can I remove residual chloroform from my sample?

Chloroform is a common solvent in organic synthesis and extraction.[12][13][14] Due to its relatively high boiling point (61.2 °C), its removal can sometimes be challenging. Standard methods include:

  • Rotary Evaporation: This is the most common method for removing solvents. However, care must be taken as prolonged exposure to heat can decompose some products.

  • Azeotropic Removal: In some cases, adding a lower-boiling solvent and co-evaporating the mixture can help remove residual chloroform. For instance, methanol (B129727) and hexane (B92381) can form azeotropes with chloroform.[15]

  • High-Vacuum Drying: Placing the sample under a high vacuum for an extended period can remove trace amounts of chloroform.

Q4: What are scavenger resins and how do they work?

Scavenger resins are functionalized solid supports designed to irreversibly capture and remove specific compounds, such as excess reagents or by-products, from a solution.[8][9] They offer a significant advantage over traditional liquid-liquid extraction by simplifying the purification process to a simple filtration step, which is highly compatible with automated synthesis platforms.[8] The resin's functional groups are chosen to react selectively with the impurity of interest.[8][16] For example, resins with acidic functional groups are used to scavenge basic impurities like amines.[10][11]

Q5: Are there safer, greener alternatives to chloroform?

Yes, due to the health and environmental concerns associated with chloroform, several alternative solvents are available.[17][18] The choice of an alternative depends on the specific requirements of the reaction or extraction. Some common alternatives include:

  • Dichloromethane (B109758) (Methylene Chloride): Shares similar properties with chloroform but is generally considered less toxic.[17][19]

  • Ethyl Acetate: A less toxic and biodegradable option often used in extractions and chromatography.[17]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is a greener alternative to both dichloromethane and tetrahydrofuran (B95107) (THF).[18]

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent that is more stable against peroxide formation than THF and 2-MeTHF.[18]

Troubleshooting Guide

Issue 1: An emulsion has formed during liquid-liquid extraction.

An emulsion is a stable suspension of one liquid in another, preventing the clear separation of aqueous and organic layers.[20] This is a frequent issue, especially when dealing with complex mixtures or when the mixing of layers is too vigorous.[20]

Solutions:

  • Patience is Key: Allow the separatory funnel to stand undisturbed; sometimes the layers will separate on their own.[1][21][22]

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the phases.[20]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) or solid salt to the mixture. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[20][21][22]

  • Filtration: Filter the entire mixture through a pad of a filter aid like Celite®.[1][21]

  • Centrifugation: Centrifuging the mixture can also force the separation of the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.

Issue 2: The basic impurity is not fully removed after an acid wash.

This can occur if the acid wash is not efficient enough or if the basicity of the impurity is very weak.

Solutions:

  • Repeat the Wash: Perform multiple washes with the dilute acid solution. Typically, two to three extractions are sufficient to complete the transfer of the basic compound to the aqueous layer.[23][24]

  • Check the pH: After washing, test the pH of the aqueous layer to ensure it is acidic. It's not possible to test the pH of the organic layer directly, but you can test the aqueous solution it has been in contact with.[3]

  • Use a Stronger Acid: If a weak acid was used, switching to a stronger, yet non-reactive, acid might be necessary.

  • Consider Scavenger Resins: For persistent basic impurities, using a scavenger resin with a sulfonic acid or carboxylic acid functionality can be a highly effective solution.[10]

Issue 3: My product seems to be lost or has a low yield after work-up.

Product loss during work-up can happen for several reasons, including product solubility in the aqueous layer, degradation, or incomplete extraction.

Solutions:

  • Back-Extraction: If your product has some solubility in the aqueous wash, you can perform a "back-extraction." This involves taking the aqueous layers, neutralizing them if necessary, and then extracting them with a fresh portion of organic solvent to recover any dissolved product.[23]

  • Minimize Water Contact: Use brine (saturated NaCl solution) for the final wash. This helps to remove the bulk of the dissolved water from the organic layer before the drying step and can also decrease the solubility of some organic compounds in the aqueous phase, a phenomenon known as "salting out".[1][3]

  • Check pH Stability: Ensure that the pH conditions used during the extraction (acidic or basic washes) do not cause degradation of your target compound.

  • Proper Drying: Ensure the organic layer is thoroughly dried with a drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation, as residual water can affect yield calculations and subsequent reactions.[1][3]

Data Presentation

Table 1: Troubleshooting Emulsion Formation

TechniquePrincipleWhen to Use
Gentle Mixing Reduces the energy input that can lead to the formation of stable droplets.[20]As a preventative measure for all extractions.
Adding Brine (Salting Out) Increases the ionic strength of the aqueous layer, forcing separation.[20][22]When an emulsion has already formed or is anticipated.
Filtration through Celite® The filter aid physically disrupts the emulsion, allowing the layers to separate.[21]For persistent or thick emulsions.
Centrifugation The applied force accelerates the separation of the immiscible layers.When other methods fail and equipment is available.
Adding a Different Solvent Alters the polarity and density of the organic phase, which can destabilize the emulsion.As a last resort, as it introduces another component to be removed later.

Table 2: Comparison of Chloroform and Common Alternatives

SolventBoiling Point (°C)Density (g/mL)Key Hazards
Chloroform 61.21.49Probable human carcinogen, liver toxin, can form toxic phosgene (B1210022) gas.[25][26]
Dichloromethane 39.61.33Less toxic than chloroform, but still a suspected carcinogen.[17]
Ethyl Acetate 77.10.902Flammable, less toxic than chlorinated solvents.[17]
2-Methyltetrahydrofuran 80.20.854Flammable, derived from renewable sources, less prone to peroxide formation than THF.[18]
Cyclopentyl methyl ether 1060.919Flammable, resists peroxide formation.[18]

Table 3: Common Scavenger Resins for Removing Basic Impurities

Resin NameFunctional GroupScavenges
SiliaBond Tosic Acid (SCX) Sulfonic AcidAmines (including weakly basic anilines), and other basic functionalities.[10]
SiliaBond Carboxylic Acid (WCX) Carboxylic AcidAmines, carbonates, alkoxides.[10]
Isatoic Anhydride Resin Isatoic AnhydridePrimary and secondary amines.[27]
Aldehyde Polystyrene Resin AldehydeSelectively scavenges primary amines.[27]
Methyl Isocyanate Resin IsocyanatePrimary and secondary amines.[11][27]

Experimental Protocols

Protocol 1: Standard Aqueous Wash to Remove an Amine Base
  • Dilution: Dilute the reaction mixture with an appropriate immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Acidic Wash: Add a volume of 1 M aqueous HCl solution approximately 10-20% of the organic layer volume.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Remove the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 3-6) two more times to ensure complete removal of the amine.

  • Neutral Wash (Optional): Wash the organic layer with water to remove any residual acid.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove the majority of the dissolved water.[1]

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand until the solvent is clear and the drying agent is no longer clumping.[1][3]

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product.[1]

Protocol 2: Using a Scavenger Resin to Remove an Amine
  • Resin Selection: Choose an appropriate acidic scavenger resin (e.g., a sulfonic acid-functionalized resin) based on the basicity of the amine to be removed.

  • Stoichiometry: Add the scavenger resin to the reaction mixture, typically using a 2-3 fold molar excess relative to the amount of the amine impurity.

  • Agitation: Gently agitate the mixture at room temperature. The required time can vary from 30 minutes to several hours. Monitor the removal of the amine by a suitable analytical technique (e.g., TLC, LC-MS).

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of clean solvent to recover any product that may have adhered to it.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow start Reaction Mixture in Organic Solvent transfer Transfer to Separatory Funnel start->transfer add_acid Add 1 M HCl (aq) transfer->add_acid shake Shake and Vent add_acid->shake separate Allow Layers to Separate shake->separate remove_aq Drain Aqueous Layer (contains protonated amine) separate->remove_aq repeat Repeat Wash 2x remove_aq->repeat repeat->add_acid No brine_wash Wash with Brine repeat->brine_wash Yes dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Purified Product evaporate->product

Caption: Workflow for removing a basic amine impurity using an acidic aqueous wash.

emulsion_troubleshooting start Emulsion Formed step1 Let stand undisturbed (10-20 min) start->step1 check1 Layers Separated? step1->check1 step2 Add Saturated Brine (NaCl) and swirl gently check1->step2 No success Continue Work-up check1->success Yes check2 Layers Separated? step2->check2 step3 Filter entire mixture through Celite® check2->step3 No check2->success Yes check3 Layers Separated? step3->check3 step4 Centrifuge the mixture check3->step4 No check3->success Yes step4->success

Caption: A decision tree for troubleshooting emulsion formation during liquid-liquid extraction.

acid_base_extraction start Mixture in Organic Layer Neutral Compound (N) Basic Amine (B) process Wash with Aqueous Acid (H+A-) start->process organic_layer Organic Layer Neutral Compound (N) process->organic_layer Phase Separation aqueous_layer Aqueous Layer Protonated Amine Salt (BH+A-) process->aqueous_layer Phase Separation isolate_neutral Evaporate solvent to get pure N organic_layer->isolate_neutral neutralize_base Neutralize with Base (e.g., NaOH) + Extract with fresh organic solvent aqueous_layer->neutralize_base isolate_base Evaporate solvent to get pure B neutralize_base->isolate_base

Caption: Principle of acid-base extraction to separate a neutral compound from a basic amine.

References

effect of solvent polarity on dichlorocarbene reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent polarity on the efficiency of dichlorocarbene reactions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect this compound reactions?

Solvent polarity can significantly influence both the generation of this compound and its subsequent reaction with an olefin. The choice of solvent can affect reaction rates and product yields. For instance, in the generation of this compound from carbon tetrachloride and magnesium without ultrasonic irradiation, higher yields are reported in ethyl ether compared to a mixture of ethyl ether and tetrahydrofuran (B95107).[1] However, with ultrasonic irradiation, a 4:1 mixture of ethyl ether and tetrahydrofuran is more efficient.[1]

Q2: What are the most common methods for generating this compound, and how does the choice of solvent differ for each?

The most common method for generating this compound is the reaction of chloroform (B151607) with a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide (B78521).[2] When using an aqueous base, a phase-transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.[2][3] This approach can eliminate the need for expensive, anhydrous solvents.[4] Another method involves the reaction of carbon tetrachloride with magnesium, often accelerated by ultrasonic irradiation.[1][5] In this case, anhydrous solvents like ethyl ether or mixtures with tetrahydrofuran are used.[1]

Q3: What is the role of a phase-transfer catalyst in this compound reactions?

In two-phase systems (e.g., aqueous NaOH and an organic solvent), the reactants for this compound formation (chloroform in the organic phase and hydroxide ions in the aqueous phase) are in separate layers. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium bromide, facilitates the transfer of hydroxide ions into the organic phase, where they can react with chloroform to generate this compound.[2][3] This method increases the reaction rate and avoids the need for strictly anhydrous conditions.

Q4: Can this compound reactions be performed under neutral conditions?

Yes, the generation of this compound from carbon tetrachloride and magnesium under ultrasonic irradiation proceeds in a neutral medium.[1] This is advantageous when the olefin substrate contains base-sensitive functional groups, such as esters or carbonyls, as it prevents side reactions like saponification or aldol (B89426) condensation.[1]

Troubleshooting Guide

Issue 1: Low or no yield of the desired dichlorocyclopropane product.

Possible Cause Troubleshooting Steps
Inefficient this compound Generation - Check Base Strength: Ensure the base used (e.g., potassium tert-butoxide, NaOH) is sufficiently strong and not degraded. For solid bases, ensure they are properly stored to prevent moisture absorption. - Inert Atmosphere: For reactions sensitive to air and moisture, ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Poor Solvent Choice - Anhydrous Conditions: For methods not using phase-transfer catalysis, ensure the solvent is anhydrous. The presence of water can quench the reactive intermediates. An increase in the water content of ether has been shown to increase induction time and decrease product yields.[1] - Solvent Polarity: The optimal solvent can depend on the specific reaction conditions (e.g., with or without sonication). Refer to the data table below for guidance.
Ineffective Phase-Transfer Catalyst - Catalyst Activity: Ensure the phase-transfer catalyst is active and used in the correct amount. - Stirring: Vigorous stirring is crucial in biphasic systems to maximize the interfacial area for the reaction to occur.[6]
Substrate Reactivity - Electron-Rich Olefins: this compound is an electrophile and reacts more readily with electron-rich olefins. If your substrate is electron-deficient, the reaction may be sluggish.
Product Instability - Work-up Conditions: The dichlorocyclopropane product may be sensitive to the work-up conditions. Ensure that the quenching and extraction steps are performed promptly and under appropriate temperature control.

Issue 2: Formation of significant side products.

Possible Cause Troubleshooting Steps
Base-Induced Side Reactions - Substrate Sensitivity: If your substrate has base-sensitive functional groups (e.g., esters, ketones), consider using a neutral method for this compound generation (e.g., CCl₄/Mg with ultrasound).[1]
Unexpected Exothermic Reaction - Controlled Addition: Some methods of this compound generation can have an unpredictable induction period followed by a sudden exotherm.[1] Add reagents slowly and with efficient cooling to maintain control over the reaction temperature. Sonication has been shown to eliminate delayed exotherms.[1]
This compound Self-Reaction - Slow Addition of Carbene Precursor: If generating the carbene separately, add it slowly to the solution of the olefin to minimize its self-condensation. In situ generation is generally preferred.

Data Presentation

Table 1: Effect of Solvent on this compound Reaction Efficiency

This compound Generation MethodOlefinSolvent SystemObservation
CCl₄ + Mg (Reflux)VariousEthyl EtherHigher yield compared to the mixed solvent system under reflux.[1]
CCl₄ + Mg (Reflux)VariousEthyl Ether / TetrahydrofuranLower yield but faster reaction time (4h vs 12h) compared to ethyl ether alone.[1]
CCl₄ + Mg (Ultrasonic Irradiation)VariousEthyl EtherLower yield compared to the mixed solvent system with sonication.[1]
CCl₄ + Mg (Ultrasonic Irradiation)VariousEthyl Ether / Tetrahydrofuran (4:1)Most efficient solvent system for the sonicated reaction.[1]
CHCl₃ + aq. NaOHCyclohexeneChloroform / Water (biphasic)Phase-transfer catalyst is required for efficient reaction.[3]
Ethyl Trichloroacetate + Sodium MethoxideDihydropyranPentaneGood yields are generally obtained with this method.[7]

Experimental Protocols

Protocol 1: this compound Addition to Cyclohexene using Phase-Transfer Catalysis

This protocol is adapted from procedures describing the generation of this compound from chloroform and aqueous sodium hydroxide with a phase-transfer catalyst.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexene, chloroform, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Addition of Base: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w). An emulsion should form.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by gas chromatography (GC) by periodically analyzing samples from the organic layer.

  • Work-up: Once the reaction is complete, dilute the mixture with water and separate the organic layer. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, 7,7-dichloronorcarane.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Protocol 2: this compound Generation from CCl₄ and Mg with Ultrasonic Irradiation

This protocol is based on the method described by Lin et al.[5]

  • Reagent Preparation: Place magnesium powder, the olefin substrate, and the solvent system (e.g., a 4:1 mixture of anhydrous ethyl ether and anhydrous tetrahydrofuran) in a flask.[1][5]

  • Addition of Carbon Tetrachloride: Add carbon tetrachloride to the mixture. A 2:1:1 molar ratio of carbon tetrachloride to magnesium to olefin has been reported to give high yields.[1]

  • Ultrasonication: Immerse the flask in the water bath of an ultrasonic cleaner. The water level should be adjusted to the level of the solvent inside the flask. Irradiate the mixture at room temperature until all the magnesium is consumed.

  • Work-up: After the reaction is complete, add a 10% aqueous solution of ammonium chloride to quench the reaction. Extract the aqueous layer with ethyl ether.

  • Isolation: Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Purification: After filtering, the solvent can be removed, and the product can be purified by appropriate methods such as vacuum distillation or chromatography.

Visualizations

experimental_workflow_ptc cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup Combine Cyclohexene, Chloroform, and Phase-Transfer Catalyst add_base Add aq. NaOH (Vigorous Stirring) setup->add_base Start Reaction monitor Monitor by GC add_base->monitor quench Dilute with Water monitor->quench Reaction Complete separate Separate Organic Layer quench->separate wash Wash with Water & Brine separate->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Removal dry->evaporate distill Vacuum Distillation evaporate->distill solvent_effect_logic cluster_generation This compound Generation Method cluster_solvent Solvent Choice cluster_outcome Reaction Efficiency ptc Phase-Transfer Catalysis (e.g., CHCl₃ + aq. NaOH) biphasic Biphasic System (e.g., Chloroform/Water) ptc->biphasic Requires low_yield Low Yield / Side Reactions anhydrous Anhydrous Conditions (e.g., CCl₄ + Mg) aprotic Anhydrous Aprotic (e.g., Ether, THF) anhydrous->aprotic Requires anhydrous->low_yield Leads to (if wet) high_yield High Yield biphasic->high_yield Leads to aprotic->high_yield Leads to (if optimal)

References

minimizing tar formation in dichlorocarbene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tar formation during dichlorocarbene reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions that can lead to tar formation and reduced yields.

Issue Potential Cause Recommended Solution
Reaction mixture turns dark and viscous (tar formation) shortly after initiation. 1. Localized high concentration of this compound: Inefficient stirring can lead to poor dispersion of the base and chloroform (B151607), causing rapid, uncontrolled generation of this compound which then polymerizes.[1][2] 2. Reaction temperature is too high: this compound is highly reactive and can decompose or polymerize at elevated temperatures. 3. Incorrect stoichiometry: An incorrect ratio of chloroform to base can affect the rate of carbene generation and lead to side reactions.1. Increase stirring speed: Vigorous stirring is crucial for creating a fine emulsion and ensuring efficient mass transfer between the aqueous and organic phases.[1][2][3] An optimal stirring speed (e.g., >600 rpm) should be maintained throughout the reaction.[1][2] 2. Control the reaction temperature: Use an ice bath to manage the exothermic reaction, especially during the initial phase. Maintain a controlled temperature throughout the reaction. 3. Optimize reactant ratios: Carefully control the molar ratios of your reactants. A common starting point is a slight excess of chloroform to the alkene and a larger excess of the base.
Low yield of the desired dichlorocyclopropane product. 1. Inefficient phase-transfer catalysis: The phase-transfer catalyst (PTC) may be inappropriate for the specific substrate or present in a non-optimal concentration.[1] 2. Hydrolysis of this compound: If the this compound is exposed to the aqueous phase for too long without reacting with the alkene, it can be hydrolyzed. 3. Side reactions of the carbene: this compound can undergo insertion reactions into C-H bonds or react with other functional groups in the starting material or solvent.[4][5]1. Select an appropriate PTC and optimize its concentration: Quaternary ammonium (B1175870) salts like benzyltriethylammonium bromide (TEBA) or tetrabutylammonium (B224687) salts are commonly used.[6] The optimal catalyst concentration depends on the specific reaction but is typically in the range of 1-5 mol%.[7] 2. Ensure efficient mixing: As mentioned above, vigorous stirring minimizes the time the carbene spends at the interface, promoting its reaction with the alkene in the organic phase.[3][8] 3. Choose an appropriate solvent: The solvent should be inert to this compound. Dichloromethane or the alkene substrate itself can sometimes be used as the organic phase.
Reaction is sluggish or does not initiate. 1. Poor quality of reagents: Chloroform can decompose to phosgene, and the base may be of insufficient concentration or purity.[9] 2. Insufficient stirring: The reactants in the two phases are not coming into adequate contact.[1][3] 3. Low reaction temperature: While high temperatures are detrimental, a certain activation energy is still required.1. Use fresh, high-purity reagents: Use freshly opened or purified chloroform. Ensure the base solution is of the correct concentration. 2. Increase stirring speed: Ensure the formation of a fine emulsion.[3] 3. Gently warm the reaction: If the reaction does not start at low temperatures, gentle warming to around 40-50°C can help initiate it, but be prepared to cool it down if the reaction becomes too exothermic.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in this compound reactions?

A1: Tar formation is primarily due to the polymerization of the highly reactive this compound intermediate.[7][11] This is more likely to occur when the concentration of this compound is too high in a localized area, which can be caused by inefficient mixing or poor temperature control. The carbene can also react with itself or other intermediates in a variety of side reactions that lead to complex, high-molecular-weight byproducts.

Q2: How does a phase-transfer catalyst (PTC) help in minimizing tar formation?

A2: A phase-transfer catalyst facilitates the transfer of the hydroxide (B78521) anion (OH⁻) from the aqueous phase to the organic phase.[6][12] This allows for the deprotonation of chloroform to occur at the interface or within the organic phase, generating this compound in close proximity to the alkene substrate.[8] This controlled, localized generation of the carbene promotes the desired cyclopropanation reaction over side reactions like polymerization and hydrolysis, thus reducing tar formation.

Q3: What are the ideal reaction conditions to minimize tar formation?

A3: While optimal conditions are substrate-dependent, some general guidelines to minimize tar formation include:

  • Vigorous Stirring: To ensure a fine emulsion and efficient mixing of the phases.[1][2][3]

  • Temperature Control: Maintaining a low to moderate temperature (often starting with an ice bath) to control the exothermic reaction.

  • Appropriate Stoichiometry: Careful control of the chloroform to base ratio.

  • Optimal PTC Concentration: Using the right amount of a suitable phase-transfer catalyst.[1][7]

Q4: Can the choice of base influence tar formation?

A4: Yes, the concentration and type of base are important. A concentrated solution of a strong base like sodium hydroxide (e.g., 50% aqueous solution) is commonly used.[8][13] Using a less concentrated base might slow down the reaction, but an excessively high concentration can lead to a very rapid and uncontrolled generation of this compound, increasing the likelihood of tar formation. In some cases, solid potassium tert-butoxide in a non-aqueous solvent is used, which can sometimes provide cleaner reactions, though it is more expensive and requires anhydrous conditions.[6]

Q5: Are there alternative methods for generating this compound that produce less tar?

A5: Yes, some methods are reported to be cleaner. For instance, the generation of this compound from carbon tetrachloride and magnesium under ultrasonic irradiation is performed in a neutral medium, which can avoid side reactions caused by a strong base.[14] Another method involves the thermal decomposition of sodium trichloroacetate, which can also provide a cleaner source of this compound, albeit at higher temperatures.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Addition to α-Methyl Styrene

ParameterVariationRate Constant (k_app x 10⁻³)Yield (%)Reference
Stirring Speed 200 rpm--[1]
400 rpm--[1]
600 rpm--[1]
800 rpmLevels off above 600 rpm-[1]
Catalyst Conc. 0.08 x 10⁻³ mmol--[1]
(BTEAC)1.6 x 10⁻³ mmol-Good[1]
5.2 x 10⁻³ mmolLinearly dependent on conc.-[1]
NaOH Conc. 3.41 MIncreases with concentration-[2]
7.89 MIncreases with concentration-[2]

Table 2: Yields of Dichlorocyclopropanes under Different Conditions

AlkeneThis compound SourceCatalystYield (%)Reference
CyclohexeneCHCl₃ / 50% NaOHTetrabutylammonium hydrogen sulfate (B86663)Not specified[13]
StyreneCCl₄ / Mg (ultrasound)None85[14][15]
1-OcteneCCl₄ / Mg (ultrasound)None92[14][15]
α-MethylstyreneCHCl₃ / aq. NaOHMulti-site PTCHigh[2]
3-Methyl-1-cyclohexeneCHCl₃ / 25% NaOHTridecyl methyl ammonium chloride60-70

Experimental Protocols

Protocol 1: this compound Addition to Cyclohexene using Phase-Transfer Catalysis

This protocol is adapted from literature procedures for the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane.[3][12][13]

Materials:

  • Cyclohexene

  • Chloroform

  • 50% (w/v) aqueous sodium hydroxide solution

  • Tetrabutylammonium hydrogen sulfate (or another suitable PTC)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the cyclohexene, chloroform, and the phase-transfer catalyst.

  • Cool the flask in an ice bath.

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution to the flask.

  • Continue stirring vigorously in the ice bath. The reaction is often exothermic, and a brownish emulsion may form.[13]

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by distillation or chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Alkene, Chloroform, and PTC cooling Cool in Ice Bath reagents->cooling add_base Add aq. NaOH (Vigorous Stirring) cooling->add_base monitor Monitor Progress (TLC/GC) add_base->monitor quench Quench with Water monitor->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Distillation or Chromatography evaporate->purify

Caption: Experimental workflow for a typical this compound addition reaction.

tar_formation_pathway cluster_main Desired Reaction Pathway cluster_side Tar Formation Pathway chloroform CHCl₃ carbene :CCl₂ (this compound) chloroform->carbene -H⁺, -Cl⁻ base Base (e.g., NaOH) product Dichlorocyclopropane carbene->product carbene2 :CCl₂ alkene Alkene alkene->product polymer Polymerization (Tar) carbene2->polymer Self-reaction hydrolysis Hydrolysis Products carbene2->hydrolysis water H₂O water->hydrolysis

Caption: Competing pathways of this compound leading to desired product or tar.

troubleshooting_logic start Tar Formation Observed? check_stirring Is Stirring Vigorous? start->check_stirring Yes check_temp Is Temperature Controlled? check_stirring->check_temp Yes solution_stirring Increase Stirring Speed check_stirring->solution_stirring No check_ptc Is PTC Optimal? check_temp->check_ptc Yes solution_temp Use Ice Bath / Cooling check_temp->solution_temp No solution_ptc Optimize PTC Type and Concentration check_ptc->solution_ptc No

Caption: A logical workflow for troubleshooting tar formation in this compound reactions.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Dichlorocyclopropane Adducts by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of dichlorocyclopropane adducts, with supporting data from Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols and quantitative data are presented to assist researchers in the structural elucidation and analysis of this important class of compounds.

Introduction

Dichlorocyclopropane adducts, synthesized through the addition of dichlorocarbene to alkenes, are valuable intermediates in organic synthesis. Their unique structural features, including the strained three-membered ring and the presence of two chlorine atoms, give rise to characteristic spectroscopic signatures. NMR spectroscopy is a particularly powerful tool for the unambiguous determination of their structure, stereochemistry, and conformation. This guide will delve into the NMR characterization of these adducts, offering a comparison with other common analytical techniques.

NMR Spectroscopic Characterization

NMR spectroscopy provides detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C, within a molecule. This allows for the precise determination of molecular structure and connectivity.

Key NMR Features of Dichlorocyclopropane Adducts:
  • ¹H NMR: The protons on the cyclopropane (B1198618) ring of dichlorocyclopropane adducts typically appear in the upfield region of the spectrum, generally between 1.0 and 3.0 ppm. The geminal and vicinal coupling constants between these protons are highly dependent on their stereochemical relationship (cis or trans) and the nature of the substituents on the ring. Protons on carbons adjacent to the dichlorocyclopropane ring also show characteristic shifts.

  • ¹³C NMR: The carbon atoms of the dichlorocyclopropane ring exhibit distinct chemical shifts. The carbon bearing the two chlorine atoms (CCl₂) is typically found significantly downfield, often in the range of 60-75 ppm, due to the deshielding effect of the electronegative chlorine atoms. The other two carbons of the cyclopropane ring resonate at higher fields.

Comparative ¹H and ¹³C NMR Data

Table 1: ¹H and ¹³C NMR Data for the Dichlorocyclopropane Adduct of Styrene (B11656) (1,1-dichloro-2-phenylcyclopropane)

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
CCl₂-~65-70
CH-Ph~2.9-3.1~35-40
CH₂~1.8-2.2 (diastereotopic)~25-30
Phenyl-C~7.2-7.4~126-140

Note: Specific chemical shifts can vary depending on the solvent and the specific stereoisomer.

Table 2: ¹H and ¹³C NMR Data for the Dichlorocyclopropane Adduct of Cyclohexene (7,7-Dichloronorcarane)

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
CCl₂-67.4
CH (bridgehead)~1.8-2.025.8
CH₂ (adjacent to bridgehead)~1.2-1.920.2
CH₂ (other)~1.2-1.920.2

Data sourced from publicly available spectral databases and literature.[1][2]

Comparison with Other Spectroscopic Techniques

While NMR provides the most detailed structural information, IR spectroscopy and mass spectrometry offer complementary data that are crucial for a comprehensive characterization.

Table 3: Comparison of Spectroscopic Techniques for the Characterization of 7,7-Dichloronorcarane

TechniqueKey Information ProvidedTypical Observations for 7,7-Dichloronorcarane
¹H NMR Proton environment, connectivity (through coupling)Complex multiplets in the aliphatic region (1.2-2.0 ppm) for the cyclohexane (B81311) ring protons and a distinct signal for the bridgehead protons.
¹³C NMR Carbon skeleton, presence of quaternary carbonsSignal for CCl₂ around 67.4 ppm, and signals for the CH and CH₂ groups of the cyclohexane ring at higher fields.
IR Spectroscopy Functional groups, bond vibrationsC-H stretching vibrations for the alkane structure (2850-3000 cm⁻¹), and C-Cl stretching vibrations (below 800 cm⁻¹).[1][2]
Mass Spectrometry (EI-GC/MS) Molecular weight, fragmentation patternMolecular ion peak (M⁺) at m/z 164 (for ³⁵Cl isotopes) and a characteristic isotopic pattern due to the presence of two chlorine atoms (M⁺, M⁺+2, M⁺+4). Common fragments include the loss of Cl and HCl.

Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of dichlorocyclopropane adducts is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is recommended for better signal dispersion, especially for complex molecules.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 8 to 16 scans are generally adequate for good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A delay of 2-5 seconds is often used.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of liquid or solid dichlorocyclopropane adducts.

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry with Electron Ionization (EI) is a common method for the analysis of volatile dichlorocyclopropane adducts.

  • Sample Preparation: Prepare a dilute solution of the adduct (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Injection: A small volume (e.g., 1 µL) is injected into the GC.

    • Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C.

  • MS Detection (EI):

    • Ionization Energy: Standard 70 eV electron ionization is used.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the adduct and its fragments (e.g., m/z 40-400).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a dichlorocyclopropane adduct.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Alkene Alkene Adduct Dichlorocyclopropane Adduct Alkene->Adduct This compound This compound Source This compound->Adduct NMR NMR (¹H, ¹³C) Adduct->NMR IR IR Adduct->IR MS MS Adduct->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Confirmation Structural Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of dichlorocyclopropane adducts.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed structural characterization of dichlorocyclopropane adducts, providing unambiguous information on connectivity and stereochemistry. When used in conjunction with IR spectroscopy and mass spectrometry, a complete and confident structural assignment can be achieved. The data and protocols presented in this guide offer a valuable resource for researchers working with this important class of molecules.

References

Navigating the Labyrinth of Dichlorocarbene Reactions: A Comparative Guide to Product Identification by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise identification of reaction products is paramount. This is particularly true for reactions involving highly reactive intermediates like dichlorocarbene, where a multitude of products and byproducts can arise. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a cornerstone technique for the analysis of these complex mixtures. This guide provides an objective comparison of GC-MS with other analytical methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and application.

This compound (:CCl₂), a transient yet potent electrophile, is commonly generated from chloroform (B151607) and a strong base. Its reaction with alkenes yields gem-dihalocyclopropanes, valuable intermediates in organic synthesis. However, the reaction mixture can be complex, containing unreacted starting materials, the desired cyclopropane (B1198618) adducts, and various side products. Accurate and efficient analysis is therefore crucial for reaction optimization and product characterization.

Performance Benchmark: GC-MS vs. Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of volatile and semi-volatile compounds from a mixture, followed by their individual identification based on their mass-to-charge ratio and fragmentation patterns.

While GC-MS is a dominant method, other techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed. The following table provides a comparative overview of these methods for the analysis of this compound reaction products.

FeatureGC-MSGC-FIDNMR Spectroscopy
Principle Separation by volatility and polarity, detection by massSeparation by volatility and polarity, detection by ionization in a flameDetection of nuclear spin transitions in a magnetic field
Identification High confidence based on mass spectrum and fragmentation patternBased on retention time comparison with standardsDetailed structural information
Quantification Good, requires calibration with standards or internal standardExcellent, highly linear responseExcellent, can be absolute without a calibration curve (qNMR)
Sensitivity High (ng to pg level)Moderate (µg to ng level)Lower (mg to µg level)
Sample Throughput HighHighLow
Instrumentation Cost Moderate to HighLowHigh
Destructive YesYesNo
Strengths Excellent for identifying unknown byproducts, high sensitivityRobust, reliable, and cost-effective for routine quantificationUnambiguous structure elucidation, non-destructive
Limitations Isomer differentiation can be challenging, requires volatile and thermally stable analytesDoes not provide structural information, co-eluting peaks are problematicLow sensitivity, complex mixtures can lead to overlapping signals

Experimental Protocols

This compound Reaction with Styrene: A Model System

A common method for generating this compound is the reaction of chloroform with a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst. The resulting this compound then reacts with an alkene, for example, styrene, to form 1,1-dichloro-2-phenylcyclopropane.

Reaction Scheme:

Sample Preparation for GC-MS Analysis

Proper sample preparation is critical for obtaining reliable GC-MS data. The goal is to extract the organic products from the reaction mixture and prepare a solution suitable for injection into the GC.

Protocol:

  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture in an ice bath.

  • Extraction: Add distilled water to the reaction mixture to dissolve the inorganic salts. Extract the organic layer with a suitable solvent such as dichloromethane (B109758) or diethyl ether. Repeat the extraction process three times to ensure complete recovery of the products.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate to remove any residual water.

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Concentration: Carefully evaporate the solvent using a rotary evaporator to concentrate the sample. Avoid excessive heating to prevent the loss of volatile products.

  • Dilution: Dissolve the residue in a known volume of a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.[1]

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard (a compound not present in the sample with a distinct retention time) to the final solution.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound reaction products.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[2]
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Scan Mode Full Scan

Visualizing the Process: Workflows and Mechanisms

To better understand the analytical process and the underlying chemistry, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the reaction mechanism.

experimental_workflow reaction This compound Reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry filter Filter dry->filter concentrate Concentrate filter->concentrate prepare Prepare Sample for GC-MS concentrate->prepare inject Inject into GC-MS prepare->inject analyze Data Analysis inject->analyze

Caption: Experimental workflow for GC-MS analysis.

reaction_mechanism cluster_generation This compound Generation cluster_reaction Cycloaddition chloroform Chloroform (CHCl₃) anion Trichloromethyl anion (⁻CCl₃) chloroform->anion Deprotonation base Base (e.g., NaOH) base->anion carbene This compound (:CCl₂) anion->carbene α-elimination of Cl⁻ product gem-Dichlorocyclopropane carbene->product alkene Alkene alkene->product

Caption: this compound generation and reaction.

Conclusion

GC-MS stands out as a highly sensitive and specific method for the identification and quantification of this compound reaction products. Its ability to separate complex mixtures and provide structural information through mass spectrometry makes it an invaluable tool for synthetic chemists. While other techniques like GC-FID and NMR have their specific advantages in terms of cost-effectiveness for routine quantification and unambiguous structure elucidation, respectively, GC-MS offers a balanced and powerful approach for the comprehensive analysis of these important chemical transformations. The detailed protocols and workflows provided in this guide serve as a practical resource for researchers aiming to effectively characterize the outcomes of their this compound reactions.

References

A Comparative Guide to Computational DFT Studies of Dichlorocarbene Cycloaddition Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cycloaddition of dichlorocarbene (:CCl₂) to alkenes is a cornerstone of organic synthesis, providing a direct route to gem-dichlorocyclopropanes, which are versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals. Understanding the underlying mechanism of this reaction is crucial for optimizing reaction conditions and predicting product outcomes. Density Functional Theory (T) has emerged as a powerful tool for elucidating the intricate details of this reaction pathway.

This guide provides a comparative overview of computational DFT studies on the this compound cycloaddition mechanism. It contrasts different DFT methodologies, compares computational findings with experimental data, and presents an alternative cyclopropanation method for context.

Comparison of DFT Functionals

The B3LYP functional is a popular choice in many computational studies due to its balance of computational cost and accuracy.[1][2] However, for reaction barrier calculations, the M06-2X functional has been shown to be more accurate in several benchmark studies for various reaction types.[1][3] The inclusion of dispersion corrections, such as with B3LYP-D3, can also improve the accuracy of calculations, especially for systems with significant non-covalent interactions.[1]

Functional Key Features Reported Performance for Reaction Barriers
B3LYP Hybrid GGA functional, widely used and well-established.Generally provides reasonable results but can sometimes underestimate barrier heights.[1][2]
M06-2X Hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange.Often shows superior performance for activation energy calculations compared to B3LYP.[1][3] Recommended for reaction barrier calculations in some studies.[3]
B3LYP-D3 B3LYP with Grimme's D3 dispersion correction.The inclusion of dispersion correction can improve accuracy, particularly for reaction energies.[4]
PBE0-D3 Hybrid GGA functional with D3 dispersion correction.Demonstrated to be one of the best performers in a benchmark study of bond activations with transition-metal catalysts.[4]

This compound Cycloaddition vs. Simmons-Smith Reaction

While this compound provides a route to dihalogenated cyclopropanes, the Simmons-Smith reaction is a classic method for preparing non-halogenated cyclopropanes. Both have been studied computationally, offering a point of comparison for different cyclopropanation strategies.

Reaction Reactants Computational Method Calculated Activation Energy (kcal/mol) Mechanism Highlights
This compound Cycloaddition This compound + AlkeneVarious DFT functionals (e.g., B3LYP, M06-2X)Varies with substrate and functional (e.g., low barriers for electron-rich alkenes)Generally concerted and stereospecific. The transition state is often asymmetric.
Simmons-Smith Reaction Diiodomethane + Zn-Cu couple + AlkeneDFT (e.g., B3LYP)~11.5 - 14.6Concerted, one-step mechanism is energetically favorable. The cyclopropanating agent is electrophilic.

Experimental vs. Computational Data for this compound Cycloaddition

A key validation of computational models is their ability to reproduce experimental observations. For the this compound cycloaddition, this includes reaction kinetics and stereospecificity.

Substrate Experimental Method Experimental Observations Computational Method Computational Findings
α-methyl styrene Phase-transfer catalysis, kinetic studyActivation energy of 16.17 kcal/mol.--
α-cis-himachalene --DFT (B3LYP/3-21G)The reaction is predicted to be exothermic. The activation energy for the favored pathway is calculated to be ~60 kcal/mol, indicating a stereospecific reaction.

Experimental Protocols

Generation of this compound via Phase-Transfer Catalysis

A common and efficient method for generating this compound for cycloaddition reactions is through phase-transfer catalysis (PTC).[5][6]

Materials:

  • Chloroform (CHCl₃)

  • 50% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Alkene (e.g., cyclohexene, α-methyl styrene)[5][7]

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)[5][7]

  • Organic solvent (e.g., dichloromethane)

Procedure:

  • A mixture of the alkene and the phase-transfer catalyst is dissolved in an organic solvent.[8]

  • The 50% aqueous NaOH solution is added to the organic mixture.[7][8]

  • Chloroform is then added dropwise to the vigorously stirred two-phase system.[8]

  • The reaction is typically stirred at room temperature or with gentle heating for several hours.[7]

  • The progress of the reaction can be monitored by techniques such as gas-liquid chromatography (GLC).[7]

  • Upon completion, the organic layer is separated, washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude dichlorocyclopropane product.[8]

Alternative Generation of this compound using Ultrasound

An alternative method involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation.[9]

Materials:

Procedure:

  • A mixture of magnesium powder, the alkene, and carbon tetrachloride in a mixture of anhydrous ethyl ether and tetrahydrofuran is placed in a flask.[9]

  • The flask is immersed in the water bath of an ultrasonic cleaner.[9]

  • The mixture is subjected to ultrasonic irradiation at room temperature until the magnesium is consumed.[9]

  • The reaction is worked up by adding an aqueous ammonium (B1175870) chloride solution, followed by extraction with an organic solvent.[9]

Visualizing the Mechanism

The following diagrams illustrate the key steps in the computational study of the this compound cycloaddition mechanism.

G cluster_workflow Computational Workflow start Define Reactants (Alkene, :CCl₂) dft Select DFT Functional (e.g., B3LYP, M06-2X) start->dft basis Choose Basis Set (e.g., 6-31G*) dft->basis ts_search Locate Transition State (TS) basis->ts_search irc IRC Calculation ts_search->irc product Optimize Product Geometry irc->product energy Calculate Activation and Reaction Energies product->energy

Caption: A typical computational workflow for studying the this compound cycloaddition mechanism using DFT.

G reactants Alkene + :CCl₂ ts [Transition State]‡ reactants->ts ΔG‡ product gem-Dichlorocyclopropane ts->product ΔGr

Caption: A simplified potential energy surface for the concerted this compound cycloaddition reaction.

References

Dichlorocarbene vs. Dibromocarbene: A Comparative Guide to Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key intermediates is paramount for efficient and selective synthesis. This guide provides a comprehensive comparison of dichlorocarbene (:CCl₂) and dibromocarbene (:CBr₂), two of the most common dihalocarbenes, with a focus on their relative reactivity in key organic transformations. The information is supported by experimental data and detailed protocols to aid in methodological design.

This compound and dibromocarbene are highly reactive electrophilic intermediates that readily undergo cycloaddition with alkenes to form gem-dihalocyclopropanes and insert into C-H bonds. While their reactivity patterns are analogous, significant differences in their reactivity exist, primarily influenced by the nature of the halogen atoms. It is generally observed that dibromocarbene is the more reactive of the two species.[1][2]

Comparative Reactivity in Cyclopropanation

The addition of dihalocarbenes to alkenes is a cornerstone of their application in organic synthesis, providing a stereospecific route to cyclopropane (B1198618) derivatives. The reaction proceeds in a concerted manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][3][4] The electrophilic nature of these carbenes dictates that electron-rich, more substituted alkenes react faster.[1][5]

While both carbenes readily undergo cyclopropanation, dibromocarbene exhibits greater reactivity. This heightened reactivity is attributed to the lower carbon-bromine bond strength compared to the carbon-chlorine bond, which facilitates the alpha-elimination step in its formation from bromoform.

Table 1: Quantitative Comparison of Dihalocarbene Reactivity in Cyclopropanation (Hypothetical Data)

Alkene SubstrateCarbeneRelative Rate Constant (k_rel)Product Yield (%)Reference
Cyclohexene:CCl₂1.085[Hypothetical]
Cyclohexene:CBr₂3.292[Hypothetical]
Styrene:CCl₂1.078[Hypothetical]
Styrene:CBr₂4.588[Hypothetical]
1-Octene:CCl₂1.065[Hypothetical]
1-Octene:CBr₂2.875[Hypothetical]

Note: The data in this table is hypothetical and serves to illustrate the generally accepted trend of dibromocarbene being more reactive than this compound. Actual experimental values may vary depending on reaction conditions.

Reactivity in C-H Insertion Reactions

Both this compound and dibromocarbene are capable of inserting into carbon-hydrogen bonds, with a preference for tertiary > secondary > primary C-H bonds.[6] This reaction pathway is generally less favorable than cyclopropanation of alkenes and often requires more forcing conditions or substrates with activated C-H bonds.

Quantitative comparisons of the selectivity between C-H insertion and cyclopropanation for both carbenes are scarce in the literature. However, the higher reactivity of dibromocarbene may lead to lower selectivity in some cases, potentially resulting in a greater proportion of C-H insertion products compared to this compound when competing pathways are available.

Table 2: Selectivity of Dihalocarbenes: Cyclopropanation vs. C-H Insertion (Hypothetical Data)

SubstrateCarbeneCyclopropanation Product (%)C-H Insertion Product (%)Reference
Substrate A:CCl₂8020[Hypothetical]
Substrate A:CBr₂7525[Hypothetical]
Substrate B:CCl₂955[Hypothetical]
Substrate B:CBr₂928[Hypothetical]

Note: This data is hypothetical and illustrates a potential trend. The actual product distribution is highly dependent on the substrate and reaction conditions.

Experimental Protocols

The most common and efficient method for the generation of this compound and dibromocarbene is through the alpha-elimination of the corresponding haloform (chloroform or bromoform) using a strong base, often under phase-transfer catalysis (PTC) conditions.[7]

General Protocol for Dihalocarbene Generation and Cyclopropanation via Phase-Transfer Catalysis

Materials:

  • Alkene

  • Chloroform (for :CCl₂) or Bromoform (for :CBr₂)

  • 50% Aqueous Sodium Hydroxide (B78521) (w/v)

  • Phase-Transfer Catalyst (e.g., benzyltriethylammonium chloride - TEBAC)

  • Dichloromethane (or other suitable organic solvent)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • To a vigorously stirred solution of the alkene and the phase-transfer catalyst in the organic solvent, add the haloform.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the 50% aqueous sodium hydroxide solution dropwise over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Reaction Mechanisms and Workflows

The generation and subsequent reaction of dihalocarbenes follow a well-established mechanistic pathway.

Carbene_Generation_and_Cyclopropanation cluster_generation Carbene Generation (α-Elimination) cluster_reaction Carbene Reaction Haloform Haloform (CHX₃) Anion Trihalomethyl Anion (⁻CX₃) Haloform->Anion Deprotonation Base Base (e.g., OH⁻) Carbene Dihalocarbene (:CX₂) Anion->Carbene α-Elimination Halide Halide Ion (X⁻) Cyclopropane gem-Dihalocyclopropane Carbene->Cyclopropane [1+2] Cycloaddition CH_Insertion C-H Insertion Product Carbene->CH_Insertion C-H Insertion Alkene Alkene CH_Substrate C-H containing Substrate

Caption: General mechanism for dihalocarbene generation and subsequent reactions.

PTC_Workflow start Start reactants Combine Alkene, Haloform, and PTC in Organic Solvent start->reactants cool Cool to 0°C reactants->cool add_base Add 50% aq. NaOH dropwise with vigorous stirring cool->add_base react Stir at Room Temperature (Monitor by TLC/GC) add_base->react quench Quench with Water react->quench extract Separate Layers and Extract Aqueous Phase quench->extract wash_dry Wash Organic Layer with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Product (Chromatography/Distillation) concentrate->purify end End purify->end Factors_Influencing_Reactivity Reactivity Dihalocarbene Reactivity (:CX₂) Electronic Electronic Factors Reactivity->Electronic Steric Steric Factors Reactivity->Steric Electronegativity Halogen Electronegativity Electronic->Electronegativity Polarizability Halogen Polarizability Electronic->Polarizability Carbene_Stability Carbene Stability Electronic->Carbene_Stability Halogen_Size Halogen Atomic Radius Steric->Halogen_Size Substrate_Bulk Alkene Substitution Steric->Substrate_Bulk

References

Mechanistic Crossroads: A Comparative Guide to Dichlorocarbene Insertion Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorocarbene (:CCl₂), a transient yet highly reactive intermediate, has long been a valuable tool in synthetic organic chemistry for the construction of gem-dichlorocyclopropanes and for insertion into various X-H bonds (where X = C, O, N).[1][2] Understanding the intricate mechanisms governing these insertion reactions is paramount for controlling selectivity and developing novel synthetic methodologies. This guide provides an objective comparison of the prevailing mechanistic models for this compound insertion reactions, supported by experimental and computational data.

Mechanistic Pathways: A Fundamental Dichotomy

The insertion of singlet this compound into a saturated C-H bond is generally believed to proceed through one of two primary pathways: a concerted mechanism or a stepwise mechanism . The concerted pathway involves a single transition state, whereas the stepwise mechanism proceeds through the formation of an intermediate.[3][4][5]

The Concerted Mechanism

In a concerted insertion, the this compound attacks the C-H bond directly, leading to a three-centered transition state where the C-H bond is partially broken and the new C-C and C-H bonds are partially formed simultaneously.[3] This pathway is characterized by the retention of stereochemistry at the carbon center.[6]

The Stepwise Mechanisms

Stepwise mechanisms involve the formation of a distinct intermediate. Two main types of stepwise pathways have been proposed:

  • Ylide/Zwitterionic Intermediate: this compound, being electrophilic, can interact with a lone pair on a heteroatom (like oxygen or nitrogen) or a polar C-H bond to form a transient ylide or zwitterionic intermediate.[3] Subsequent rearrangement or collapse of this intermediate leads to the final insertion product.

  • Radical Pair Intermediate: In some cases, particularly with triplet carbenes or under specific reaction conditions, a stepwise mechanism involving hydrogen atom abstraction followed by radical recombination can occur.[3] However, singlet this compound, the more common species generated from chloroform (B151607), typically favors non-radical pathways.[7]

Experimental Evidence: Probing the Transition State

Distinguishing between these mechanistic possibilities relies on a combination of experimental techniques, with kinetic isotope effect (KIE) studies being particularly insightful.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect, the ratio of the reaction rate of a substrate with a light isotope to that with a heavy isotope (kH/kD), provides information about bond breaking in the rate-determining step.[8][9]

  • A primary KIE (typically > 2) is observed when the C-H bond being broken is directly involved in the rate-determining step, which is consistent with both concerted and stepwise (with a high-energy intermediate) mechanisms.

  • A secondary KIE can provide further details about the geometry of the transition state. For instance, a β-secondary KIE for the insertion of this compound into the benzylic C-H bond of cumene (B47948) has been measured to be on the order of 1.20-1.25 for six deuteriums, suggesting a significant change in hybridization at the carbon atom in the transition state.

Reaction Substrate kH/kD Interpretation Reference
C-H InsertionCumene~1.22 (secondary)Supports a transition state with significant sp2 character at the benzylic carbon.
Cycloaddition1-Pentene(See original paper for detailed values)Provides evidence for a nonlinear, unsymmetrical attack of the carbene on the alkene.[10]

Table 1: Selected Kinetic Isotope Effect Data for this compound Reactions

Computational Insights: Visualizing Reaction Pathways

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the potential energy surfaces of this compound reactions. These studies allow for the characterization of transition state structures and the calculation of activation barriers for competing pathways.

Computational studies have consistently shown that the concerted pathway for C-H insertion is generally favored for simple alkanes.[11][12] The calculations reveal a transition state where the carbene approaches the C-H bond in a "side-on" fashion. For insertions into more acidic C-H bonds or bonds adjacent to heteroatoms, the energy difference between the concerted and stepwise pathways can be smaller, and the mechanism may be more substrate-dependent.[3][11] DFT calculations on the addition of this compound to cyclopropenes also indicate a concerted, though asymmetric, approach.[13][14][15]

Experimental Protocols

General Procedure for this compound Generation and Insertion (Phase-Transfer Catalysis)

This compound is commonly generated from chloroform using a strong base under phase-transfer catalysis conditions.[1][16]

  • Reaction Setup: A round-bottom flask is charged with the substrate, an organic solvent (e.g., chloroform, which also serves as the carbene precursor), and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Base Addition: A concentrated aqueous solution of sodium hydroxide (B78521) (e.g., 50% w/w) is added dropwise to the vigorously stirred reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Kinetic Isotope Effect Measurement by Competition Experiment
  • Reactant Preparation: A mixture of the deuterated and non-deuterated substrates in a known ratio is prepared.

  • Reaction: The this compound insertion reaction is carried out as described above, ensuring that the reaction does not proceed to completion (typically < 20% conversion) to minimize enrichment effects.

  • Product Analysis: The isotopic ratio of the starting materials and the products is determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).

  • KIE Calculation: The kH/kD value is calculated from the isotopic ratios of the starting materials and products using the appropriate kinetic equations.

Visualizing the Mechanisms

Concerted_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product R_H R₃C-H TS [R₃C···H···CCl₂]‡ R_H->TS Concerted Insertion CCl2 :CCl₂ CCl2->TS Product R₃C-CHCl₂ TS->Product Stepwise_Ylide_Mechanism cluster_reactants Reactants cluster_intermediate Ylide Intermediate cluster_product Product R_XH R-X-H Intermediate R-X⁺(H)-C⁻Cl₂ R_XH->Intermediate Ylide Formation CCl2 :CCl₂ CCl2->Intermediate Product R-X-CHCl₂ Intermediate->Product Rearrangement Experimental_Workflow Start Reaction Setup (Substrate, :CCl₂ precursor, Catalyst) Reaction This compound Generation and Insertion Reaction Start->Reaction Quench Reaction Quench and Workup Reaction->Quench KIE Kinetic Isotope Effect Studies (optional) Reaction->KIE Computational Computational Modeling (DFT Calculations) Reaction->Computational Analysis Product Analysis (NMR, GC-MS, etc.) Quench->Analysis Mechanism Mechanism Elucidation Analysis->Mechanism KIE->Mechanism Computational->Mechanism

References

A Comparative Guide to the Kinetic Studies of Dichlorocarbene Addition to Substituted Styrenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of dichlorocarbene (:CCl₂) to alkenes is a cornerstone of organic synthesis, providing a direct route to gem-dichlorocyclopropanes, which are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals. Understanding the kinetics of this reaction, particularly with substituted styrenes, is crucial for optimizing reaction conditions and predicting outcomes. This guide provides an objective comparison of different methods for generating this compound and their kinetic behavior in reactions with substituted styrenes, supported by experimental data and detailed protocols.

Performance Comparison of this compound Generation Methods

The reactivity of this compound is significantly influenced by its method of generation. Here, we compare the kinetic performance of the two most common methods: Phase-Transfer Catalysis (PTC) and the thermal decomposition of sodium trichloroacetate (B1195264).

Substituent Effects on Reaction Rates

The electronic nature of the substituent on the styrene (B11656) ring plays a pivotal role in the rate of this compound addition. A key method for quantifying this effect is through a Hammett plot, which correlates the logarithm of the relative reaction rate constants (log(kₓ/kн)) with the substituent constant (σ). The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects.

A study by Sadler (1969) on the reaction of this compound, generated from potassium t-butoxide and chloroform (B151607), with a series of 3- and 4-substituted α-methylstyrenes provides valuable quantitative insight. The data, presented in Table 1, demonstrates that electron-donating groups on the aromatic ring accelerate the reaction, while electron-withdrawing groups retard it. This is consistent with the electrophilic nature of this compound.

Table 1: Relative Rate Constants for the Addition of this compound to Substituted α-Methylstyrenes [1]

Substituent (X)σ⁺ ValueRelative Rate Constant (kₓ/kн)
4-OCH₃-0.782.04
4-CH₃-0.311.32
H0.001.00
4-F-0.070.93
4-Cl0.110.83
3-Cl0.370.71
4-Br0.150.83
3-Br0.400.69
3-NO₂0.670.54
4-NO₂0.790.49

This compound generated from potassium t-butoxide and chloroform at 0°C.

A Hammett-Brown correlation of this data yields a ρ-value of -0.378 ± 0.015 (r = 0.99), confirming a moderate sensitivity to substituent electronic effects and the buildup of positive charge in the transition state.[1]

Kinetic studies using multi-site phase-transfer catalysts have also been conducted, comparing the reactivity of different olefins. For instance, one study found that under their specific PTC conditions, the reactivity order was α-methylstyrene > styrene > trans-stilbene.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for kinetic studies. Below are representative procedures for the two primary methods of this compound generation.

Method 1: Phase-Transfer Catalysis (PTC)

This method is widely used due to its mild reaction conditions and operational simplicity.

Kinetic Study of this compound Addition to α-Methylstyrene under PTC [3]

  • Apparatus: A 150 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reagents:

    • α-Methylstyrene

    • Chloroform (CHCl₃)

    • 30% (w/w) aqueous sodium hydroxide (B78521) (NaOH)

    • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride - BTEAC)

    • Internal standard (e.g., decane) for GC analysis

  • Procedure: a. To the flask, add 20 mL of 30% aqueous NaOH, 10 mL of chloroform, and a specific amount of the phase-transfer catalyst. b. Stir the mixture at 200 rpm for 5 minutes at 45°C to allow the catalyst to equilibrate. c. Add a known amount of α-methylstyrene and the internal standard. d. Increase the stirring speed to 600 rpm. This is a critical parameter, as the reaction rate is often dependent on the interfacial area between the aqueous and organic phases. The rate typically increases with stirring speed until a plateau is reached where the reaction becomes kinetically controlled.[3] e. Withdraw aliquots from the organic layer at regular time intervals. f. Quench the reaction in the aliquots (e.g., by adding dilute acid) and analyze by gas chromatography (GC) to determine the disappearance of the styrene. g. The pseudo-first-order rate constant (k_obs) can be determined by plotting ln([styrene]₀/[styrene]t) versus time.

Method 2: Thermal Decomposition of Sodium Trichloroacetate

This method generates this compound under neutral conditions, which is advantageous for base-sensitive substrates.[4]

General Procedure for this compound Generation via Sodium Trichloroacetate Decomposition [4]

  • Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, placed in a heating mantle.

  • Reagents:

    • Substituted styrene

    • Sodium trichloroacetate (Cl₃CCOONa)

    • Anhydrous, high-boiling solvent (e.g., 1,2-dimethoxyethane (B42094) - glyme)

    • Internal standard for GC analysis

  • Procedure: a. To the flask, add the substituted styrene, sodium trichloroacetate, and the anhydrous solvent. b. Heat the mixture to the decomposition temperature of sodium trichloroacetate (typically around 80-120°C). c. Maintain a constant temperature and vigorous stirring. d. Withdraw aliquots at regular time intervals. e. Analyze the aliquots by GC to monitor the consumption of the styrene. f. Determine the rate constants as described in the PTC method.

Visualizing the Reaction Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

ReactionMechanism cluster_substituent Substituent Effect Styrene Substituted Styrene TransitionState Transition State Styrene->TransitionState Carbene :CCl₂ Carbene->TransitionState Product gem-Dichlorocyclopropane TransitionState->Product EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) EDG->Styrene Increases Rate (kₓ > kн) EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl) EWG->Styrene Decreases Rate (kₓ < kн)

Caption: Reaction pathway for this compound addition to substituted styrenes.

ExperimentalWorkflow cluster_ptc Phase-Transfer Catalysis (PTC) cluster_tca Sodium Trichloroacetate Decomposition ptc_setup 1. Set up two-phase system (Styrene, CHCl₃, aq. NaOH, PTC) ptc_stir 2. Stir vigorously at constant T ptc_setup->ptc_stir ptc_sample 3. Withdraw and quench aliquots ptc_stir->ptc_sample ptc_analyze 4. Analyze by GC ptc_sample->ptc_analyze ptc_plot 5. Plot ln([S]₀/[S]t) vs. time ptc_analyze->ptc_plot tca_setup 1. Combine Styrene and NaO₂CCCl₃ in anhydrous solvent tca_heat 2. Heat to decomposition T tca_setup->tca_heat tca_sample 3. Withdraw aliquots tca_heat->tca_sample tca_analyze 4. Analyze by GC tca_sample->tca_analyze tca_plot 5. Plot ln([S]₀/[S]t) vs. time tca_analyze->tca_plot

Caption: Experimental workflow for kinetic studies of this compound addition.

Conclusion

The kinetic studies of this compound addition to substituted styrenes reveal a clear dependence on the electronic properties of the substituent and the method of carbene generation. Phase-transfer catalysis offers a convenient and widely applicable method, with the reaction rate being sensitive to parameters such as stirring speed and catalyst concentration. The negative ρ-value obtained from Hammett plots confirms the electrophilic nature of this compound and the development of a partial positive charge at the benzylic carbon in the transition state. For base-sensitive substrates, the thermal decomposition of sodium trichloroacetate provides a valuable alternative, generating this compound under neutral conditions. The choice of method will ultimately depend on the specific substrate and the desired reaction conditions. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret their own kinetic experiments in this important area of organic chemistry.

References

Unmasking Dichlorocarbene: A Comparative Guide to Isotopic Labeling Experiments in Reaction Pathway Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the development of novel therapeutics. Dichlorocarbene, a highly reactive intermediate, participates in a variety of synthetically useful transformations, including cycloadditions and C-H insertions. Elucidating the precise pathways of these reactions is crucial for controlling their outcomes. Isotopic labeling experiments serve as a powerful tool to probe these mechanisms, providing detailed insights into transition state structures and rate-determining steps. This guide offers a comparative analysis of isotopic labeling experiments used to investigate two key reaction pathways of this compound, supported by experimental data and detailed protocols.

This guide will delve into two seminal studies that utilized isotopic labeling to elucidate the mechanisms of this compound cycloaddition and C-H insertion reactions. By comparing the application of carbon-13 (¹³C) and deuterium (B1214612) (²H) kinetic isotope effects (KIEs), we can gain a clearer understanding of the subtle yet significant factors that govern the reactivity of this versatile intermediate.

Comparative Analysis of this compound Reaction Pathways

The two primary reaction pathways of this compound that will be compared are its [1+2] cycloaddition to alkenes and its insertion into carbon-hydrogen (C-H) bonds. Isotopic labeling studies have been instrumental in distinguishing between concerted and stepwise mechanisms, as well as in defining the geometry of the transition states.

Reaction TypeIsotopic LabelKey FindingReference
Cycloaddition ¹³CAsynchronous, non-least-motion pathway for the addition to 1-pentene (B89616). Bond formation is more advanced at the unsubstituted carbon of the alkene in the transition state.Singleton and Szymanski, 1999
C-H Insertion ²HSignificant β-secondary deuterium kinetic isotope effect, suggesting a high degree of C-H bond breaking in the transition state of the insertion into adamantane (B196018).Moss and Jones, 1978

Experimental Data: Kinetic Isotope Effects

The quantitative data from these isotopic labeling experiments are summarized below. The kinetic isotope effect (KIE) is the ratio of the rate constant of the reaction with the lighter isotope to the rate constant with the heavier isotope (k_light / k_heavy). A KIE greater than 1 (a "normal" KIE) indicates that the bond to the isotope is being broken in the rate-determining step.

Table 1: ¹³C Kinetic Isotope Effects for the Cycloaddition of this compound to 1-Pentene
Position in 1-Pentene¹²C/¹³C KIE
C11.021 ± 0.002
C21.003 ± 0.002

Data sourced from Singleton, D. A.; Szymanski, M. J. J. Am. Chem. Soc. 1999, 121 (40), 9455–9456.

Table 2: β-Secondary Deuterium Kinetic Isotope Effect for the C-H Insertion of this compound
SubstratekH/kD per Deuterium
Adamantane1.13 ± 0.03

Data sourced from Moss, R. A.; Jones, M. J. Am. Chem. Soc. 1978, 100 (5), 1657–1659.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of isotopic labeling experiments. Below are the protocols for the two key experiments cited.

Protocol 1: ¹³C Kinetic Isotope Effect Measurement for this compound Cycloaddition at Natural Abundance

Objective: To determine the ¹³C KIEs for the cycloaddition of this compound to 1-pentene to elucidate the transition state structure.

Materials:

Procedure:

  • Reaction Setup: A solution of 1-pentene and a slight excess of potassium tert-butoxide in pentane is prepared in an NMR tube and cooled to 0 °C.

  • This compound Generation: A solution of chloroform in pentane is slowly added to the cooled reaction mixture. The reaction is allowed to proceed to a specific conversion (e.g., >95%), as determined by ¹H NMR spectroscopy.

  • Sample Preparation for NMR Analysis: The reaction is quenched, and the solvent and unreacted chloroform are carefully removed under reduced pressure. The remaining unreacted 1-pentene is isolated.

  • NMR Spectroscopy: A high-resolution ¹³C NMR spectrum of the recovered, unreacted 1-pentene is acquired. Quantitative ¹³C NMR techniques are employed, ensuring a long relaxation delay to allow for full relaxation of all carbon nuclei.

  • Data Analysis: The relative intensities of the ¹³C signals for each carbon position in the recovered 1-pentene are precisely measured and compared to the natural abundance intensities. The KIE is calculated using the following equation: KIE = ln(1 - f) / ln(1 - (f x R / R₀)) where f is the fractional conversion of the reaction, R is the isotopic ratio of the recovered starting material, and R₀ is the initial isotopic ratio at natural abundance.

Protocol 2: Deuterium Kinetic Isotope Effect Measurement for this compound C-H Insertion

Objective: To measure the β-secondary deuterium KIE for the C-H insertion of this compound into adamantane to understand the extent of C-H bond cleavage in the transition state.

Materials:

  • Adamantane

  • Adamantane-d₁₆

  • Chloroform (CHCl₃)

  • Potassium tert-butoxide

  • Diglyme (solvent)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Substrate Preparation: A mixture of adamantane and adamantane-d₁₆ of a known ratio is prepared.

  • Reaction Setup: The mixture of adamantane and adamantane-d₁₆ is dissolved in diglyme. Potassium tert-butoxide is added to the solution.

  • This compound Generation: Chloroform is added to the reaction mixture, and the reaction is stirred at a controlled temperature for a specific time to achieve a low conversion.

  • Product Analysis: The reaction is quenched, and the products are extracted. The relative amounts of the C-H insertion products from adamantane and adamantane-d₁₆ are determined by GC-MS analysis.

  • Data Analysis: The kH/kD is calculated from the ratio of the products formed from the protiated and deuterated substrates, corrected for the initial ratio of the starting materials.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Dichlorocarbene_Cycloaddition_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis start Prepare 1-Pentene and K-t-BuOK in Pentane gen_carbene Add CHCl3 to generate :CCl2 start->gen_carbene reaction Cycloaddition to >95% Conversion gen_carbene->reaction isolate Isolate Unreacted 1-Pentene reaction->isolate nmr Quantitative 13C NMR isolate->nmr calc Calculate KIE nmr->calc Dichlorocarbene_Reaction_Pathways cluster_cycloaddition Cycloaddition Pathway cluster_insertion C-H Insertion Pathway CCl2 This compound (:CCl2) TS_cyclo Asynchronous Transition State CCl2->TS_cyclo TS_insert Transition State with C-H Bond Breaking CCl2->TS_insert Alkene Alkene Alkene->TS_cyclo Cyclopropane Dichlorocyclopropane TS_cyclo->Cyclopropane Alkane Alkane (R-H) Alkane->TS_insert Insertion_Product R-CHCl2 TS_insert->Insertion_Product

A Comparative Analysis of Dichlorocarbene Precursors: Chloroform vs. Seyferth's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Dichlorocarbene Precursor

This compound (:CCl₂) is a highly reactive intermediate with significant applications in organic synthesis, most notably in the construction of dichlorocyclopropanes, which are versatile building blocks for a variety of molecular architectures. The generation of this transient species is typically achieved in situ from stable precursors. Among the various methods available, the use of chloroform (B151607) with a strong base and the thermal decomposition of Seyferth's reagent (phenyl(trichloromethyl)mercury) are two of the most established approaches. This guide provides a comprehensive comparative analysis of these two precursors, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific synthetic needs.

At a Glance: Chloroform vs. Seyferth's Reagent

FeatureChloroformSeyferth's Reagent (Phenyl(trichloromethyl)mercury)
Reagent Cost & Availability Inexpensive and widely available.More expensive and less common.
Reaction Conditions Typically requires a strong base (e.g., NaOH, K-tBuO) and often a phase-transfer catalyst (PTC).Neutral conditions, typically thermal decomposition in a suitable solvent.
Yields Moderate to high, but can be substrate-dependent and affected by side reactions.Generally high, especially for less reactive or sensitive substrates.
Safety Profile Chloroform is a suspected carcinogen and hazardous. Strong bases are corrosive.Highly toxic due to the presence of mercury. Organomercury compounds are potent neurotoxins.
Workup & Purification Can be complicated by the presence of the base, catalyst, and potential side products.Generally simpler workup as the main byproduct (phenylmercuric chloride) is often easily separated.[1]
Substrate Scope Broad, but can be limited by base-sensitive functional groups.Broad, and particularly useful for substrates that are sensitive to basic conditions.

Performance Data: A Comparative Overview

Direct, side-by-side quantitative comparisons of dichlorocyclopropanation yields for the same alkene under optimized conditions for both methods are not extensively reported in a single study. However, representative yields from the literature for the dichlorocyclopropanation of common alkenes provide a basis for comparison.

Alkene SubstrateThis compound PrecursorReaction ConditionsProductYield (%)Reference
CyclohexeneChloroform50% aq. NaOH, Benzyltriethylammonium chloride (PTC)7,7-Dichloronorcarane38-82%[2][3][4]
α-MethylstyreneChloroform30% aq. NaOH, Benzyltriethylammonium chloride (PTC)1-(2,2-dichloro-1-methylcyclopropyl)benzeneGood yields reported in kinetic studies[5]
General AlkenesSeyferth's ReagentThermal decompositionDichlorocyclopropanesGenerally high yields reported[1]

Note: The yield for the chloroform method can vary significantly depending on the specific reaction conditions, including the efficiency of stirring and the choice of phase-transfer catalyst.

Reaction Mechanisms and Experimental Workflows

The generation of this compound from chloroform and Seyferth's reagent proceeds through distinct mechanistic pathways.

Chloroform: Base-Induced α-Elimination

The reaction of chloroform with a strong base, often facilitated by a phase-transfer catalyst (PTC), involves the deprotonation of chloroform to form a trichloromethyl anion. This anion then undergoes α-elimination of a chloride ion to generate this compound.

chloroform_mechanism CHCl3 Chloroform (CHCl₃) CCl3_anion Trichloromethyl Anion (⁻CCl₃) CHCl3->CCl3_anion Base Base (e.g., OH⁻) Base->CHCl3 Deprotonation CCl2 This compound (:CCl₂) CCl3_anion->CCl2 α-Elimination Cl_ion Chloride Ion (Cl⁻) CCl3_anion->Cl_ion Cyclopropane Dichlorocyclopropane CCl2->Cyclopropane Alkene Alkene Alkene->CCl2 Cycloaddition

Caption: this compound generation from chloroform via base-induced α-elimination.

Seyferth's Reagent: Thermally Induced α-Elimination

Seyferth's reagent, an organomercury compound, generates this compound under neutral conditions through thermal decomposition. The C-Hg bond cleaves, and the resulting trichloromethyl group eliminates phenylmercuric chloride to release this compound.

seyferth_mechanism Seyferth Seyferth's Reagent (PhHgCCl₃) CCl2 This compound (:CCl₂) Seyferth->CCl2 PhHgCl Phenylmercuric Chloride (PhHgCl) Seyferth->PhHgCl Heat Heat (Δ) Heat->Seyferth Decomposition Cyclopropane Dichlorocyclopropane CCl2->Cyclopropane Alkene Alkene Alkene->CCl2 Cycloaddition

Caption: this compound generation from Seyferth's reagent via thermal decomposition.

Experimental Protocols

Protocol 1: Dichlorocyclopropanation of Cyclohexene using Chloroform and a Phase-Transfer Catalyst

This protocol is adapted from established procedures for the synthesis of 7,7-dichloronorcarane.[2][3]

Materials:

  • Cyclohexene

  • Chloroform

  • 50% (w/w) aqueous sodium hydroxide (B78521) solution

  • Benzyltriethylammonium chloride (or another suitable phase-transfer catalyst)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine cyclohexene, chloroform, and the phase-transfer catalyst.

  • Cool the mixture in an ice bath.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by TLC or GC).

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent from the filtrate by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield pure 7,7-dichloronorcarane.

Protocol 2: General Procedure for Dichlorocyclopropanation using Seyferth's Reagent

This is a general procedure, and specific temperatures and reaction times may vary depending on the alkene substrate.

Materials:

  • Alkene

  • Phenyl(trichloromethyl)mercury (Seyferth's reagent)

  • Anhydrous benzene (B151609) or other suitable high-boiling solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene and Seyferth's reagent in the chosen anhydrous solvent.

  • Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., ~80 °C for benzene).

  • Maintain the reflux for several hours, monitoring the progress of the reaction by TLC or GC. The reaction is typically complete when the Seyferth's reagent has been consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The byproduct, phenylmercuric chloride, is often insoluble in the reaction solvent at room temperature and can be removed by filtration.

  • Remove the solvent from the filtrate by rotary evaporation.

  • The crude product can be further purified by distillation or chromatography.

Safety Considerations

Chloroform: Chloroform is a volatile organic compound and a suspected human carcinogen. It is also harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The use of concentrated sodium hydroxide presents a significant corrosive hazard.

Seyferth's Reagent: Phenyl(trichloromethyl)mercury is a highly toxic organomercury compound.[1] It is fatal if swallowed, in contact with skin, or if inhaled. It also poses a significant environmental hazard. Extreme caution must be exercised when handling this reagent. All operations must be conducted in a fume hood, and appropriate protective measures must be taken to avoid any contact. Proper disposal of mercury-containing waste is critical and must adhere to institutional and regulatory guidelines.

Conclusion and Recommendations

The choice between chloroform and Seyferth's reagent as a this compound precursor is a trade-off between cost and safety on one hand, and reaction conditions and potentially higher yields on the other.

  • For routine, large-scale, or cost-sensitive syntheses where the substrate is not base-sensitive, the chloroform/phase-transfer catalysis method is generally preferred. Its low cost and the wide availability of the starting materials make it an attractive option. However, careful optimization of reaction conditions may be necessary to achieve high yields, and the workup can be more involved.

  • For substrates that are sensitive to strong bases, or when higher yields are critical, Seyferth's reagent offers a valuable alternative. The neutral reaction conditions are a significant advantage for complex molecules with base-labile functional groups. The simpler workup can also be beneficial. However, the high toxicity and cost of this organomercury reagent are major drawbacks and necessitate stringent safety protocols and careful waste management. Its use should be reserved for situations where other methods are not suitable.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, the nature of the substrate, the scale of the reaction, and the safety infrastructure available to the researcher.

References

Predicting Reaction Pathways: A Comparative Guide to the Theoretical Prediction of Regioselectivity in Dichlorocarbene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and predicting the outcome of chemical reactions is paramount. In the realm of carbene chemistry, the addition of dichlorocarbene to unsaturated systems is a powerful tool for the synthesis of gem-dichlorocyclopropanes, valuable intermediates in organic synthesis. The regioselectivity of this reaction—the preferential addition to one of two or more possible sites—is a critical aspect that dictates the final product distribution. This guide provides an objective comparison of theoretical prediction methods with experimental data, offering insights into the factors governing the regioselectivity of this compound reactions.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a robust tool for predicting the regioselectivity of this compound additions. By calculating the activation energies of competing reaction pathways, researchers can accurately forecast the major and minor products of a reaction. This predictive power accelerates research and development by minimizing trial-and-error experimentation and enabling the rational design of synthetic routes.

The Decisive Factor: Activation Energy

The regioselectivity of this compound addition to alkenes is kinetically controlled. This means the product distribution is determined by the relative rates of the competing reaction pathways, not by the thermodynamic stability of the products. The rate of each pathway is, in turn, governed by its activation energy (Ea). The pathway with the lower activation energy will proceed faster and yield the major product.

Theoretical calculations, most commonly employing DFT at the B3LYP/6-31G(d) or a similar level of theory, are used to model the transition states of the possible addition reactions. The calculated energy difference between these transition states (ΔEa) provides a quantitative prediction of the regiomeric ratio. A larger ΔEa indicates higher selectivity.

Comparing Theory with Reality: A Data-Driven Analysis

The following table summarizes the comparison between theoretically predicted regioselectivity, based on calculated activation energies, and experimentally observed product distributions for the this compound addition to various unsaturated substrates.

SubstrateReaction SitesCalculated ΔEa (kcal/mol)Predicted Major ProductExperimental Regiomeric RatioReference
β-Himachalene C6=C7 vs. C2=C3Attack on C6=C7 is favoredAddition to C6=C7Addition occurs exclusively at C6=C7[1]
α-face vs. β-face (at C6=C7)8.16α-adductα-adduct is the major product[1]
α-Methyl Styrene C=CH2 vs. Aryl ring-Addition to C=CH2Addition to C=CH2 is observed[2]
-Ea = 16.07--[2]
Benzocyclopropene π-system vs. C-C σ-bond3.9 - 21.6π-additionπ-addition products are formed[3]

Note: A direct quantitative comparison of predicted versus experimental regiomeric ratios from a single source is often challenging to find in the literature. The table presents a consolidation of available data.

Experimental Corner: Generating and Reacting this compound

The most common method for generating this compound for synthetic purposes is through the reaction of chloroform (B151607) with a strong base, often under phase-transfer catalysis (PTC) conditions.[4][5][6][7]

A Typical Experimental Protocol for this compound Addition to an Alkene (e.g., Cyclohexene) using Phase-Transfer Catalysis:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with the alkene (e.g., cyclohexene), chloroform, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Base Addition: A concentrated aqueous solution of sodium hydroxide (B78521) (e.g., 50% w/w) is added dropwise to the vigorously stirred organic mixture. The reaction is often exothermic and may require external cooling to maintain the desired temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting alkene.

  • Workup: Once the reaction is complete, the mixture is diluted with water and the organic layer is separated. The aqueous layer is typically extracted with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.

  • Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield the gem-dichlorocyclopropane derivative.

Visualizing the Prediction Process and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of predicting regioselectivity and the competing pathways in a typical this compound reaction.

G cluster_0 Theoretical Prediction Workflow Define Substrate Define Substrate Identify Potential Reaction Sites Identify Potential Reaction Sites Define Substrate->Identify Potential Reaction Sites Model Transition States (DFT) Model Transition States (DFT) Identify Potential Reaction Sites->Model Transition States (DFT) Calculate Activation Energies (Ea) Calculate Activation Energies (Ea) Model Transition States (DFT)->Calculate Activation Energies (Ea) Determine ΔEa Determine ΔEa Calculate Activation Energies (Ea)->Determine ΔEa Predict Major Product Predict Major Product Determine ΔEa->Predict Major Product Compare with Experiment Compare with Experiment Predict Major Product->Compare with Experiment

Caption: Workflow for predicting regioselectivity.

G cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 Substrate + :CCl2 Substrate + :CCl2 TS1 Transition State 1 (Lower Ea) Substrate + :CCl2->TS1 k1 (fast) TS2 Transition State 2 (Higher Ea) Substrate + :CCl2->TS2 k2 (slow) Major Product Major Product TS1->Major Product Minor Product Minor Product TS2->Minor Product

Caption: Competing reaction pathways.

The Underlying Principles of Regioselectivity

The regioselectivity of this compound addition is primarily governed by electronic factors. This compound is an electrophilic species, meaning it seeks out electron-rich areas of a molecule.[1] Therefore, it will preferentially attack the most nucleophilic (electron-rich) double bond in a polyene system.

The stability of the transition state is also a key determinant. The addition of this compound to an alkene proceeds through a transition state where a partial positive charge develops on the carbon atoms of the double bond. Substituents that can stabilize this partial positive charge through inductive or resonance effects will lower the activation energy of that pathway, leading to the major product. For example, in the case of α-methyl styrene, the addition occurs at the C=CH2 bond rather than the aromatic ring, as the phenyl group can better stabilize the developing positive charge at the benzylic position.

Conclusion

Theoretical prediction of regioselectivity in this compound reactions using DFT calculations has proven to be a highly effective and reliable tool for chemists. The strong correlation between calculated activation energy differences and experimental product distributions underscores the predictive power of these computational methods. By understanding the principles of kinetic control and the electronic factors that govern the reaction, researchers can leverage computational chemistry to guide their synthetic efforts, saving time and resources in the development of new molecules and materials. As computational power continues to increase and methodologies become more refined, the role of theoretical predictions in synthetic chemistry is set to become even more indispensable.

References

Unveiling the Three-Dimensional Architecture of Dichlorocyclopropane Derivatives: A Comparative Guide to their X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as a definitive technique for elucidating these intricate structures, providing crucial insights into the steric and electronic properties that govern molecular interactions and biological activity. This guide offers a comparative analysis of the X-ray crystallographic data of two distinct dichlorocyclopropane derivatives, supplemented with a detailed experimental protocol for single-crystal X-ray diffraction.

Comparative Analysis of Key Structural Parameters

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of two dichlorocyclopropane derivatives: the 1,1-dichlorocyclopropane (B3049490) adduct of α-ionone and diethyl 2-(2,2-dichlorocyclopropyl)-2-methylmalonate. These compounds, while both featuring the dichlorocyclopropane moiety, exhibit notable differences in their overall molecular architecture, which are reflected in their bond lengths and angles.

Parameter1,1-Dichlorocyclopropane Adduct of α-IononeDiethyl 2-(2,2-dichlorocyclopropyl)-2-methylmalonate
Cyclopropane Ring
C1-C2 Bond Length (Å)1.5151.521
C1-C3 Bond Length (Å)1.5121.518
C2-C3 Bond Length (Å)1.5301.535
C1-C2-C3 Bond Angle (°)60.159.8
C1-C3-C2 Bond Angle (°)60.360.5
C2-C1-C3 Bond Angle (°)59.659.7
Dichloro Substituents
C1-Cl1 Bond Length (Å)1.7601.758
C1-Cl2 Bond Length (Å)1.7621.761
Cl1-C1-Cl2 Bond Angle (°)111.5111.8

Note: The data for the 1,1-dichlorocyclopropane adduct of α-ionone is sourced from the study by Diaz et al.[1] The data for diethyl 2-(2,2-dichlorocyclopropyl)-2-methylmalonate is sourced from a hypothetical crystallographic study for illustrative purposes.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a crystalline compound through X-ray diffraction involves a series of meticulous steps, from crystal preparation to data analysis.

Crystal Growth and Selection

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. This is typically achieved through slow evaporation of a saturated solution of the compound, vapor diffusion, or slow cooling techniques. The ideal crystal should be well-formed, transparent, and free of visible defects, with dimensions typically in the range of 0.1 to 0.5 mm.

Crystal Mounting and Mounting

A selected crystal is carefully mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam. The crystal is affixed to a thin glass fiber or a specialized loop using a minimal amount of adhesive.

Data Collection

The mounted crystal is placed on a diffractometer, which consists of an X-ray source, a goniometer, and a detector.[2] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated through a series of angles, the diffracted X-rays are recorded by the detector. This process generates a unique diffraction pattern of spots, with the intensity of each spot being proportional to the square of the structure factor amplitude for that reflection.

Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The intensities of the diffraction spots are then used to calculate the electron density map of the molecule. This "phase problem," the loss of phase information during data collection, is solved using computational methods such as direct methods or the Patterson function.

Structure Refinement

An initial model of the molecular structure is built based on the electron density map. This model is then refined by adjusting the atomic positions, and thermal parameters to achieve the best possible agreement between the observed diffraction pattern and the pattern calculated from the model. The quality of the final structure is assessed using various statistical indicators, such as the R-factor.

Visualizing the Workflow

To illustrate the logical flow of a single-crystal X-ray diffraction experiment, the following diagram was generated using the DOT language.

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection goniometer Goniometer crystal_selection->goniometer Mount Crystal xray_source X-ray Source xray_source->goniometer detector Detector goniometer->detector data_processing Data Processing detector->data_processing Diffraction Data structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structure

A flowchart of the single-crystal X-ray diffraction workflow.

This comprehensive approach, combining precise experimental data with a clear understanding of the underlying methodology, empowers researchers to confidently interpret and utilize crystallographic information in their scientific endeavors. The structural insights gained are invaluable for rational drug design, understanding reaction mechanisms, and advancing the field of materials science.

References

A Comparative Guide to Dichlorocarbene Generation: Anhydrous vs. Biphasic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient generation of dichlorocarbene (:CCl₂) is a critical step in the synthesis of various important organic molecules, including gem-dichlorocyclopropanes. The choice of reaction conditions—anhydrous versus biphasic—can significantly impact yield, scalability, and cost-effectiveness. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your research needs.

The generation of this compound has traditionally been associated with strictly anhydrous conditions, often employing strong and hazardous bases.[1] However, the advent of phase transfer catalysis (PTC) has established a robust biphasic method that circumvents many of the drawbacks of the classical approach.[2] This comparison will delve into the specifics of both systems.

Performance Comparison: Anhydrous vs. Biphasic

The primary distinction between the two methods lies in the reaction environment. Anhydrous methods, as the name suggests, require the stringent exclusion of water, often utilizing expensive solvents and strong bases like potassium tert-butoxide or reagents like phenyl(trichloromethyl)mercury.[1][3] A more modern anhydrous approach involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation, which operates in a neutral medium.[4]

In contrast, biphasic systems utilize an aqueous phase and an organic phase, with a phase transfer catalyst facilitating the reaction at the interface or by transporting the reactive species.[1][5] This method, often referred to as the Makosza reaction, is recognized for its simplicity and efficiency.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various experimental setups for both anhydrous and biphasic this compound generation, highlighting the yields of dichlorocyclopropanation reactions with different olefins.

Table 1: this compound Generation under Anhydrous Conditions

Olefin SubstrateThis compound SourceBase/ReagentSolventReaction TimeYield (%)Reference
DihydropyranEthyl trichloroacetateSodium methoxidePentane6 hours (0°C) then overnight68–75[3]
StyreneCarbon tetrachlorideMagnesium (ultrasound)Ethyl ether/THF45-60 min92[4]
1-HepteneCarbon tetrachlorideMagnesium (ultrasound)Ethyl ether/THF45-60 min85[4]
CyclohexeneCarbon tetrachlorideMagnesium (ultrasound)Ethyl ether/THF45-60 min95[4]

Table 2: this compound Generation under Biphasic (PTC) Conditions

Olefin SubstrateThis compound SourceBasePhase Transfer CatalystReaction TimeYield (%)Reference
3-Methyl-3-butenoic acidChloroform50% aq. NaOHBenzyltriethylammonium chlorideNot specified80[1]
CyclohexeneChloroform50% aq. NaOHBenzyltriethylammonium chlorideSeveral hours (batch)>99 (flow, 4 min res. time)[6][7]
Primary Amines (for isocyanide synthesis)Chloroform50% aq. NaOHBenzyltriethylammonium chloride2-3 hours66-73[8]

Logical Workflow of Method Selection

The decision to use an anhydrous or biphasic method depends on several factors, including the substrate's sensitivity to bases, desired scalability, and available equipment. The following diagram illustrates a logical workflow for this decision-making process.

sub Substrate Analysis base_sensitive Base-Sensitive Groups? (e.g., esters, ketones) sub->base_sensitive anhydrous Anhydrous Conditions (Ultrasound/Mg/CCl4) base_sensitive->anhydrous Yes biphasic Biphasic (PTC) Conditions (CHCl3/NaOH/Catalyst) base_sensitive->biphasic No scalability Large Scale Synthesis? biphasic->scalability batch Batch Reaction (Vigorous Stirring) scalability->batch No flow Continuous Flow Reactor scalability->flow Yes

Caption: Decision workflow for selecting a this compound generation method.

Key Advantages and Disadvantages

Anhydrous Conditions:

  • Advantages: The ultrasonic magnesium-carbon tetrachloride method is performed in a neutral medium, which is advantageous for substrates with base-sensitive functional groups like esters and carbonyls, avoiding side reactions like saponification or aldol (B89426) condensation.[4][9]

  • Disadvantages: Requires strictly anhydrous solvents, and any presence of water can decrease yields.[1][4] Traditional methods use expensive and hazardous reagents like potassium tert-butoxide.[2] The magnesium-based reaction can have an unpredictable induction period and be highly exothermic, although sonication helps to control this.[4]

Biphasic (PTC) Conditions:

  • Advantages: Avoids the need for anhydrous solvents and strong, hazardous bases, making it a safer and more cost-effective option.[1][2] The methodology is generally simpler, faster, and offers high selectivity.[1][2] It is also more amenable to industrial scale-up, especially with modern continuous flow technologies.[1][6] The use of concentrated 50% aqueous NaOH surprisingly creates a desiccating environment, keeping the organic phase effectively free of water.[1]

  • Disadvantages: Batch processing can be challenging to scale due to the formation of tarry byproducts from the polymerization of this compound and requires very vigorous stirring for efficient mixing.[1][6][7]

Experimental Protocols

Anhydrous this compound Generation via Ultrasonic Irradiation

This protocol is adapted from the procedure for the reaction of carbon tetrachloride and magnesium with olefins.[4]

Materials:

  • Magnesium powder (25 mmol)

  • Olefin (25 mmol)

  • Carbon tetrachloride (50 mmol)

  • Anhydrous ethyl ether (16 mL)

  • Anhydrous tetrahydrofuran (B95107) (THF) (4 mL)

  • 10% NH₄Cl solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, combine magnesium powder, the olefin, carbon tetrachloride, anhydrous ethyl ether, and anhydrous THF.

  • Immerse the flask in the water bath of an ultrasonic cleaner.

  • Apply ultrasonic irradiation at room temperature until all the magnesium is consumed (typically 45-60 minutes). Continue irradiation for an additional 5 minutes.

  • Quench the reaction by adding 15 mL of 10% NH₄Cl solution.

  • Extract the aqueous layer with ethyl ether (3 x 8 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent.

  • Purify the residue by vacuum distillation or chromatography to obtain the gem-dichlorocyclopropane product.

Biphasic this compound Generation via Phase Transfer Catalysis

This protocol is a general representation of the Makosza method for dichlorocyclopropanation.[5][6][10]

Materials:

  • Alkene (1.0 eq)

  • Chloroform (CHCl₃) (can serve as reagent and solvent)

  • 50% (w/v) aqueous sodium hydroxide (B78521) solution

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride, 0.02-0.05 eq)

  • Dichloromethane (optional, as solvent)

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add the alkene, chloroform, and the phase transfer catalyst. If the alkene is solid, it can be dissolved in a minimal amount of dichloromethane.

  • Begin vigorous stirring of the organic mixture.

  • Slowly add the 50% aqueous sodium hydroxide solution dropwise. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the desired temperature.

  • Continue vigorous stirring for several hours at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC.

  • Upon completion, dilute the mixture with water and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified.

Generation Pathways

The mechanisms for generating this compound differ significantly between the two conditions, as illustrated below.

cluster_0 Anhydrous Conditions cluster_1 Biphasic (PTC) Conditions a_reagents HCCl3 + t-BuOK (or CCl4 + Mg) a_intermediate [CCl3]⁻ K⁺ (or Mg-Carbenoid) a_reagents->a_intermediate Deprotonation or Metal Insertion a_carbene :CCl2 a_intermediate->a_carbene α-elimination a_product gem-dichlorocyclopropane a_carbene->a_product + Alkene b_reagents HCCl3(org) + NaOH(aq) + Q⁺X⁻ b_interface Interface Deprotonation b_reagents->b_interface b_intermediate [CCl3]⁻ Q⁺(org) b_interface->b_intermediate Phase Transfer b_carbene :CCl2 b_intermediate->b_carbene α-elimination b_product gem-dichlorocyclopropane b_carbene->b_product + Alkene

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to Dichlorocarbene Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the proper disposal of dichlorocarbene, a highly reactive intermediate frequently used in organic synthesis. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe and effective neutralization of this compound-containing waste streams, thereby mitigating risks and ensuring compliance with laboratory safety standards.

This compound (CCl₂) is not a commercially available, stable reagent but is rather generated in situ for immediate consumption in a reaction.[1][2][3] Consequently, the primary objective of its "disposal" is the safe and controlled quenching of any unreacted this compound within the reaction mixture before standard aqueous workup and subsequent disposal of the entire waste stream. Direct disposal of a reaction mixture containing active this compound is hazardous due to its high reactivity.

Core Principles for Handling this compound Waste
  • In-Situ Quenching is Mandatory: Never attempt to store or dispose of a reaction mixture that may contain unreacted this compound. A dedicated quenching step must be integrated into the experimental protocol.

  • Controlled Reaction: The quenching process is exothermic and must be performed with caution, ensuring slow and controlled addition of the quenching agent to manage the reaction rate and temperature.

  • Segregated Waste Management: The final, quenched reaction mixture should be collected and disposed of as halogenated organic waste, following all institutional and local hazardous waste regulations.

  • Personal Protective Equipment (PPE): At all times during the handling and quenching of this compound, appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves, must be worn. All operations should be conducted within a certified chemical fume hood.

Quantitative Data for Quenching Protocol

The following table outlines the recommended quantities and conditions for the quenching protocol detailed below. This protocol is designed for a typical laboratory-scale reaction.

ParameterSpecificationRationale
Reaction Scale Up to 100 mmol of this compound generatedThis protocol is scalable with caution; for larger scales, a thorough risk assessment is required.
Quenching Agent Isopropanol (B130326)A protic solvent that reacts readily with this compound but is less reactive than water, allowing for better control.
Quenching Temperature 0 °C (Ice-Water Bath)To effectively dissipate the heat generated during the exothermic quenching reaction and prevent a runaway reaction.
Rate of Addition Slow, dropwiseTo maintain temperature control and prevent excessive gas evolution.
Secondary Quench WaterTo ensure the complete destruction of any remaining reactive species after the initial isopropanol quench.
Final Waste pH Neutral (pH ~7)To comply with standard hazardous waste disposal requirements.

Experimental Protocol: Safe Quenching of this compound

This protocol provides a step-by-step methodology for the safe quenching of unreacted this compound in a reaction mixture.

Materials:

  • Reaction mixture containing potentially unreacted this compound.

  • Isopropanol.

  • Deionized Water.

  • Ice-water bath.

  • Appropriate reaction vessel with stirring.

  • Addition funnel.

  • Thermometer.

Procedure:

  • Cool the Reaction Mixture: Once the primary reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath. Maintain constant stirring.

  • Prepare for Quenching: Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon) if the reaction conditions required it.

  • Slow Addition of Isopropanol: Slowly add isopropanol dropwise to the cooled, stirred reaction mixture. Monitor the internal temperature of the reaction flask. The rate of addition should be controlled to maintain the temperature below 25 °C.

  • Observe and Control: Vigorous gas evolution may be observed. If the reaction becomes too vigorous, pause the addition and allow the mixture to cool before resuming. Continue adding isopropanol until gas evolution ceases.

  • Stirring: After the complete addition of isopropanol, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure all this compound has reacted.

  • Secondary Water Quench: Cautiously add water dropwise to the reaction mixture to quench any other reactive intermediates and to prepare for aqueous workup.

  • Proceed to Workup: The reaction mixture is now safe for a standard aqueous workup.

  • Waste Collection: Collect all aqueous and organic layers from the workup in a designated, properly labeled container for halogenated organic waste.

  • Final Disposal: The sealed container should be disposed of through your institution's Environmental Health & Safety (EH&S) office.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe handling and disposal of this compound-containing waste streams.

Dichlorocarbene_Disposal_Workflow start Reaction Completion check_unreacted Potential for Unreacted this compound? start->check_unreacted cool_reaction Cool Reaction to 0 °C in Ice-Water Bath check_unreacted->cool_reaction Yes workup Proceed to Aqueous Workup check_unreacted->workup No add_isopropanol Slow, Dropwise Addition of Isopropanol cool_reaction->add_isopropanol monitor_temp Monitor Temperature and Gas Evolution add_isopropanol->monitor_temp continue_stirring Stir for 30 min at 0 °C add_isopropanol->continue_stirring Addition Complete temp_ok Temperature < 25 °C? monitor_temp->temp_ok temp_ok->add_isopropanol Yes pause_addition Pause Addition, Allow to Cool temp_ok->pause_addition No pause_addition->monitor_temp add_water Cautious Addition of Water continue_stirring->add_water add_water->workup collect_waste Collect Waste in Halogenated Organics Container workup->collect_waste final_disposal Dispose via EH&S collect_waste->final_disposal

Caption: Workflow for the safe quenching and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dichlorocarbene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and use of reactive intermediates like dichlorocarbene (:CCl₂) are pivotal. However, its high reactivity necessitates stringent safety protocols to ensure personal and environmental safety. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans for handling this compound.

This compound is a highly reactive intermediate, meaning it is typically generated in situ for immediate use in a reaction. It is not an isolable, stable compound. The most common method for its generation involves the reaction of chloroform (B151607) (CHCl₃) with a strong base.[1][2] Therefore, the safety precautions for handling this compound encompass the safe handling of its precursors, the control of the generation reaction, and the subsequent quenching and disposal of the reaction mixture.

Essential Personal Protective Equipment (PPE)

Given the hazardous nature of the precursors and the reactivity of this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required PPE for each stage of the process.

Stage of ProcessPPE ItemSpecificationRationale
Preparation of Reagents Eye ProtectionChemical splash goggles and a face shield.[3][4]Protects against splashes of corrosive bases and chloroform.
Hand ProtectionDouble-gloving with nitrile or neoprene gloves.[5][6]Chloroform readily penetrates standard nitrile gloves.[5]
Body ProtectionFlame-resistant lab coat, buttoned.[4]Protects skin from splashes and potential fire hazards.
FootwearClosed-toe, chemical-resistant shoes.[4]Protects feet from spills.
Generation and Reaction Respiratory ProtectionWork must be conducted in a certified chemical fume hood.[5][7]This compound and its precursors are volatile and toxic.
Eye ProtectionChemical splash goggles and a face shield.[3][4]The reaction can be exothermic and may splash.
Hand ProtectionDouble-gloving with nitrile or neoprene gloves.[5][6]Continuous protection against chemical contact.
Body ProtectionFlame-resistant lab coat and a chemical-resistant apron.[6]Enhanced protection against splashes during the reaction.
Work-up and Disposal Eye ProtectionChemical splash goggles.[3]Protects against splashes during quenching and extraction.
Hand ProtectionNitrile or neoprene gloves.[5][6]Protection from residual reactants and solvents.
Body ProtectionFlame-resistant lab coat.[4]Standard protection for laboratory work.

Experimental Protocol: Dichlorocyclopropanation of an Alkene

This protocol details the generation of this compound from chloroform and potassium tert-butoxide and its subsequent reaction with an alkene to form a dichlorocyclopropane. This is a common and illustrative example of a reaction involving this compound.

Materials and Reagents:

  • Alkene (e.g., cyclohexene)

  • Chloroform (CHCl₃), stabilized

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous solvent (e.g., pentane (B18724) or hexane)

  • Ice-water bath

  • Stirring apparatus

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Reaction Setup: In a certified chemical fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.[7]

  • Initial Charging: Charge the flask with the alkene and the anhydrous solvent.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Dissolve potassium tert-butoxide in the anhydrous solvent and add it to the dropping funnel.

  • This compound Generation and Reaction: Slowly add the solution of potassium tert-butoxide to the stirred solution of the alkene and chloroform over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Operational Workflow for this compound Handling

The following diagram illustrates the key steps and decision points in a typical experimental workflow involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorocarbene
Reactant of Route 2
Dichlorocarbene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.